molecular formula C66H119N21O19S B1674945 Levitide CAS No. 114281-19-5

Levitide

Katalognummer: B1674945
CAS-Nummer: 114281-19-5
Molekulargewicht: 1542.8 g/mol
InChI-Schlüssel: LDCPZBREJGHLQM-MUFHBRNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levitide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for research applications in metabolic diseases. With structural homology to native human GLP-1, this analog is engineered for resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), resulting in an extended half-life suitable for sustained experimental models . Its primary mechanism of action involves binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor widely expressed in pancreatic beta cells, the brain, and gastrointestinal tract . This activation triggers intracellular signaling cascades, including the cAMP-protein kinase A (PKA) pathway, leading to its characteristic physiological effects . For researchers, this compound provides a valuable tool for investigating glucose-dependent insulin secretion, pancreatic beta-cell function and survival, and central appetite regulation. Its application is significant in studies focused on type 2 diabetes, obesity, and the interplay between metabolic and neurological pathways. In vivo, the compound's action includes appetite suppression and delayed gastric emptying, contributing to reduced caloric intake and body weight, making it a critical compound for preclinical research in these areas . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73)/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCPZBREJGHLQM-MUFHBRNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H119N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114281-19-5
Record name Levitide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114281195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Biological Function of Levitide Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levitide is a novel peptide isolated from the skin secretions of the South African clawed frog, Xenopus laevis.[1] Its discovery has added to the vast library of bioactive peptides found in amphibian skin, which are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological and structural information of this compound, its potential functions based on its classification and homology to other peptides, and example methodologies for its further investigation.

1.1 Molecular Profile of this compound

This compound is a 14-amino acid peptide with the following sequence: pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2.[1] It is derived from an 88-residue precursor protein known as preprothis compound.[1] The preprothis compound sequence contains a putative signal peptide at the N-terminus and the this compound sequence at the C-terminus.[1]

Putative Biological Functions of this compound

Direct experimental evidence detailing the biological function of this compound is limited in current scientific literature. However, its classification as a "neurohormone-like" peptide and its origin from amphibian skin, a rich source of antimicrobial peptides, suggest two primary avenues for its potential biological activity.[1]

2.1 Neurohormone-like Activity

The designation of this compound as "neurohormone-like" in its discovery paper suggests a potential role in cell-to-cell communication, similar to other neurohormones that can act as neurotransmitters or hormones.[1][2] This activity is often mediated by binding to specific cell surface receptors, typically G-protein coupled receptors (GPCRs), which then initiate intracellular signaling cascades.[2][3]

A significant clue to this compound's potential function lies in the high sequence homology (86%) between its precursor, preprothis compound, and the precursor for xenopsin (B549565), another biologically active peptide from Xenopus laevis.[1] Xenopsin has been identified as a visual pigment in some protostomes and is suggested to signal through a Gαi-mediated pathway.[4] While the function of xenopsin in vertebrates is not as well understood, the shared precursor structure with this compound suggests a possible evolutionary relationship and potentially a conserved signaling mechanism.

2.1.1 Hypothetical Signaling Pathway

Based on the "neurohormone-like" classification and the potential link to Gαi-mediated signaling, a hypothetical signaling pathway for this compound can be proposed. In this model, this compound would bind to a specific GPCR, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular processes.

Levitide_Signaling_Pathway cluster_ac This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_protein Gi/o Protein GPCR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response phosphorylates targets MIC_Assay_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prep_Bacteria Prep_Peptide Prepare Serial Dilutions of this compound Peptide Start->Prep_Peptide Combine Combine Bacteria and Peptide in 96-well plate Prep_Bacteria->Combine Prep_Peptide->Combine Incubate Incubate at 37°C for 18-24 hours Combine->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

The Discovery and Isolation of Levitide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Levitide, a neurohormone-like peptide identified in the skin secretions of the African clawed frog, Xenopus laevis. This document details the experimental methodologies employed, from initial peptide extraction to final sequence determination, and presents key quantitative data in a structured format.

Introduction

The skin of amphibians is a rich source of bioactive peptides with diverse physiological functions. Among these is this compound, a peptide isolated from Xenopus laevis that has garnered interest due to its neurohormone-like properties and its classification as an antimicrobial peptide. This guide serves as a comprehensive resource for researchers interested in the study of this compound and other related amphibian peptides.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, preprothis compound.

Table 1: this compound Peptide Characteristics

PropertyValueReference
Amino Acid Sequence[1]
Length14 amino acids[1]
Molecular Weight(Not explicitly stated in search results)
Post-translational ModificationsN-terminal pyroglutamic acid ([1][2]

Table 2: Preprothis compound Characteristics

PropertyValueReference
Full Length88 amino acids[1]
Signal SequencePutative, at the N-terminus[1]
Contained Peptides- Amphipathic peptide (25 residues)- this compound[1]
Homology86% sequence homology with the precursor of xenopsin[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound from Xenopus laevis skin secretions.

Peptide Extraction from Xenopus laevis Skin

The initial step involves the collection of skin secretions and the extraction of peptides.

  • Stimulation of Secretion: While the specific method for inducing secretion for this compound isolation is not detailed in the provided search results, a common method involves mild electrical stimulation or injection of a secretagogue like norepinephrine.

  • Extraction: The collected secretions are subjected to an acidic extraction medium designed to maximize the solubilization of low-molecular-weight peptides[3]. This initial extract contains a complex mixture of proteins and peptides.

Purification of this compound

A multi-step purification process is employed to isolate this compound from the crude extract.

  • Solid-Phase Extraction (SPE): The acidic extract is first passed through C18 Sep-Pak cartridges. This step enriches the sample for peptides and removes high-molecular-weight proteins and salts[3].

  • Heparin-Affinity High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to heparin-affinity HPLC. Antimicrobial peptides, including the this compound precursor fragment, bind to the heparin column and are eluted using a linear gradient of increasing sodium chloride concentration[3]. The fraction containing antibacterial activity, which includes the this compound precursor fragment, typically elutes at a sodium chloride concentration of approximately 0.45 M[3].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC to separate the various peptides present in the active fraction from the heparin-affinity chromatography. While specific parameters for this compound were not found, a general protocol for similar peptides from Xenopus laevis skin involves a C8 or C18 column with a gradient of acetonitrile (B52724) in 0.05% trifluoroacetic acid (TFA)[4].

Characterization of this compound

Following purification, the peptide is characterized to determine its amino acid sequence and other properties.

  • Mass Spectrometry: The primary sequence of this compound was determined using Fast Atom Bombardment (FAB) mass spectrometry[1]. This technique bombards the sample with a high-energy beam of atoms to generate ions that can be analyzed to determine the mass-to-charge ratio and, through fragmentation patterns, the amino acid sequence.

  • cDNA Library Screening and Sequencing: To determine the precursor sequence, a Xenopus laevis skin cDNA library was screened using synthetic oligonucleotide probes designed based on the amino acid sequence of this compound[1]. The identified clones coding for preprothis compound were then sequenced to deduce the full precursor protein sequence[1].

Signaling Pathways and Precursor Processing

The processing of preprothis compound into the mature this compound peptide involves several key steps.

Levitide_Isolation_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Characterization cluster_Results Results XenopusSkin Xenopus laevis Skin Secretion AcidicExtraction Acidic Extraction XenopusSkin->AcidicExtraction SPE Solid-Phase Extraction (C18 Cartridge) AcidicExtraction->SPE HeparinHPLC Heparin-Affinity HPLC SPE->HeparinHPLC RPHPLC Reversed-Phase HPLC HeparinHPLC->RPHPLC MassSpec Mass Spectrometry (FAB-MS) RPHPLC->MassSpec cDNA_Screening cDNA Library Screening RPHPLC->cDNA_Screening LevitideSequence This compound Amino Acid Sequence MassSpec->LevitideSequence Sequencing DNA Sequencing cDNA_Screening->Sequencing PrecursorSequence Preprothis compound Sequence Sequencing->PrecursorSequence

References

Amino acid sequence of Levitide peptide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levitide is a neurohormone-like peptide originally isolated from the skin secretions of the South African clawed frog, Xenopus laevis.[1] As a member of the diverse family of amphibian skin peptides, it is recognized for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its physicochemical properties, and generalized experimental protocols for its synthesis, purification, and biological characterization.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence of this compound has been determined by fast atom bombardment mass spectrometry.[1] The peptide is characterized by a pyroglutamic acid (pGlu) at the N-terminus and an amidated C-terminus, features common to many biologically active peptides that confer resistance to exopeptidases.

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2
Molecular Formula C66H119N21O19S
Molecular Weight 1542.88 g/mol
N-terminus Modification Pyroglutamic Acid (pGlu)
C-terminus Modification Amidation (-NH2)

Biosynthesis and Precursor

This compound is synthesized as a larger precursor protein, preprothis compound.[1] The preprothis compound is an 88-residue polypeptide that includes a putative signal sequence at the N-terminus, the this compound sequence at the C-terminus, and a 25-residue amphipathic peptide. The release of this compound from its precursor involves post-translational processing at specific cleavage sites.[1]

Below is a logical workflow illustrating the biosynthesis of this compound.

G Preprolevitide_cDNA Preprothis compound cDNA Transcription Transcription Preprolevitide_cDNA->Transcription Preprolevitide_mRNA Preprothis compound mRNA Transcription->Preprolevitide_mRNA Translation Translation Preprolevitide_mRNA->Translation Preprothis compound Preprothis compound (88 amino acids) Translation->Preprothis compound Signal_Peptidase Signal Peptidase Cleavage Preprothis compound->Signal_Peptidase Prothis compound Prothis compound Signal_Peptidase->Prothis compound Prohormone_Convertase Prohormone Convertase Cleavage Prothis compound->Prohormone_Convertase Levitide_Gly This compound with C-terminal Glycine Prohormone_Convertase->Levitide_Gly Amidation Peptidylglycine alpha-amidating monooxygenase (PAM) Levitide_Gly->Amidation Mature_this compound Mature this compound Amidation->Mature_this compound

Caption: Biosynthesis of this compound from its cDNA.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH for the C-terminus)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • N-terminal Pyroglutamic Acid Formation: After coupling the final glycine, treat the deprotected N-terminus with a cyclizing agent to form the pyroglutamic acid residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

G Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (DIC/OxymaPure) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for all amino acids Wash2->Loop Loop->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect No pGlu_Formation pGlu Formation Final_Deprotect->pGlu_Formation Cleave Cleave from Resin (TFA cocktail) pGlu_Formation->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization of Synthetic this compound

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Lyophilize the purified fractions to obtain the final peptide.

Characterization by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for MS analysis.

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight.

  • Perform tandem MS (MS/MS) to confirm the amino acid sequence.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Purified this compound peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute to a concentration of approximately 5 x 105 CFU/mL in MHB.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biological Activity and Potential Signaling Pathway

While this compound is classified as a neurohormone-like peptide, specific quantitative data on its neurohormonal activity and its precise mechanism of action in vertebrates are not extensively documented in publicly available literature. As an antimicrobial peptide, it is likely to exert its effects through membrane disruption of microbial cells, a common mechanism for cationic peptides.

For its neurohormone-like activity, it is hypothesized that this compound, like many other peptide hormones, interacts with specific cell surface receptors, likely G-protein coupled receptors (GPCRs), to initiate an intracellular signaling cascade. A generalized potential signaling pathway is depicted below.

G This compound This compound Receptor G-Protein Coupled Receptor (GPCR) This compound->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response leads to

Caption: Hypothetical GPCR Signaling Pathway for this compound.

Conclusion

This compound is a fascinating peptide from Xenopus laevis with potential dual functions as a neurohormone and an antimicrobial agent. While its primary structure is well-defined, further research is required to fully elucidate its specific biological targets, quantitative activity, and the precise signaling pathways it modulates in vertebrate systems. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and investigate the biological properties of this compound and other related peptides.

References

Preprolevitide: A Technical Guide to the Precursor of Levitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Preprolevitide, the precursor protein to the neurohormone-like peptide, this compound. Discovered in the skin secretions of the South African clawed frog, Xenopus laevis, Preprothis compound is an 88-amino acid polypeptide that undergoes post-translational processing to yield this compound and a 25-residue amphipathic peptide. This guide details the biochemical properties of Preprothis compound, the enzymatic cleavage process, and the known characteristics of its resulting bioactive peptides. While extensive research has elucidated the structure and processing of this precursor, the specific signaling pathway of this compound remains an area for future investigation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse physiological functions. Among these is this compound, a neurohormone-like peptide isolated from Xenopus laevis[1]. This peptide originates from a larger precursor protein, Preprothis compound. The study of such precursor proteins is crucial for understanding the biosynthesis of bioactive peptides and can provide insights for the development of novel therapeutics. This guide synthesizes the available technical information on Preprothis compound, its structure, processing, and the resulting peptide products.

Biochemical Characteristics of Preprothis compound

Preprothis compound is a single-chain polypeptide with a calculated molecular weight of 9,590 Da. It is characterized by a putative N-terminal signal sequence, followed by the sequences for an amphipathic peptide and, finally, the this compound peptide at the C-terminus[1]. The protein exhibits a striking 86% sequence homology to the precursor of xenopsin, another bioactive peptide found in Xenopus skin[1].

PropertyValueData Source
Length 88 amino acidsUniProt P13684
Molecular Weight (Da) 9,590UniProt P13684
Organism Xenopus laevis (African clawed frog)UniProt P13684
Subcellular Location SecretedUniProt P13684

Amino Acid Sequence of Preprothis compound:

MYKGIFLCVLFAVICANSLAKPSSDADEDNDEVERYVRGWASKIGQTLGKIAKVGLQGLMQPKREAMLRSAEAQGMIGTLTSKRIKQG

(Source: UniProt P13684)

Processing of Preprothis compound

The conversion of Preprothis compound into its final bioactive peptides is a multi-step process involving proteolytic cleavage.

Enzymatic Cleavage

The processing of Preprothis compound is carried out by specific endoproteases that recognize and cleave at particular amino acid residues. Research on prohormone processing in Xenopus laevis skin has identified a class of subtilisin-like proprotein convertases (PCs), such as PC1/3 and PC2, as well as other processing enzymes, that are responsible for the cleavage of precursor proteins at specific sites[2][3][4][5]. The primary cleavage of Preprothis compound occurs at a single arginine residue, releasing a 25-residue amphipathic peptide[1]. Further processing yields the mature this compound peptide.

Preprolevitide_Processing Preprothis compound Preprothis compound (88 aa) Intermediate Prothis compound Preprothis compound->Intermediate Signal Peptidase Amphipathic_Peptide Amphipathic Peptide (25 aa) Intermediate->Amphipathic_Peptide RXVRG-Endoprotease (cleavage at single Arginine) This compound This compound Intermediate->this compound Further Processing (e.g., Carboxypeptidases) Signal_Peptide Signal Peptide

Caption: Processing of Preprothis compound to yield its bioactive peptides.

Post-Translational Modifications

Following proteolytic cleavage, the resulting this compound peptide undergoes further modifications to become fully active. These include:

  • N-terminal Pyroglutamic Acid Formation: The N-terminal glutamine of this compound is cyclized to form pyroglutamic acid.

  • C-terminal Amidation: The C-terminal glutamine is amidated, a common modification for bioactive peptides that often enhances their stability and activity.

Products of Preprothis compound Processing

ProductSequenceLength (aa)Molecular Weight (Da)Post-Translational Modifications
This compound pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2141542.8N-terminal pyroglutamic acid, C-terminal amidation
Amphipathic Peptide (Sequence not explicitly defined)25Not determinedNot specified
Signal Peptide MYKGIFLCVLFAVICANSLAK21Not determinedCleaved during processing

Experimental Protocols

Detailed experimental methodologies for the initial isolation and characterization of Preprothis compound and this compound are described in the primary literature. The following provides a summary of these key experimental procedures.

Isolation of this compound
  • Source: Skin secretions from Xenopus laevis.

  • Method: Secretions were collected and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of the peptide components[6][7][8].

Peptide Sequencing and Mass Spectrometry
  • Method: The amino acid sequence of the purified this compound peptide was determined using Fast Atom Bombardment Mass Spectrometry (FAB-MS) [1][7][8]. This technique was instrumental in elucidating the primary structure of the peptide.

cDNA Library Screening and Sequencing
  • Objective: To identify the precursor protein of this compound.

  • Method: A cDNA library was constructed from the skin of Xenopus laevis. Synthetic oligonucleotides, designed based on the amino acid sequence of this compound, were used as probes to screen this library for the corresponding cDNA clones. Two positive clones were identified and their nucleotide sequences were determined to reveal the full sequence of Preprothis compound[1][9].

Experimental_Workflow cluster_peptide Peptide Level cluster_cDNA Genetic Level Xenopus_Skin Xenopus laevis Skin Secretion HPLC RP-HPLC Purification FAB_MS FAB-MS Sequencing Levitide_Sequence This compound Amino Acid Sequence Oligo_Probes Oligonucleotide Probes (from this compound sequence) Levitide_Sequence->Oligo_Probes cDNA_Library Xenopus laevis Skin cDNA Library Screening Library Screening Sequencing cDNA Sequencing Preprolevitide_Sequence Preprothis compound Sequence

Caption: Experimental workflow for the discovery of this compound and Preprothis compound.

Biological Activity and Signaling Pathway of this compound

This compound is described as a "neurohormone-like peptide," suggesting a role in cell-to-cell communication within the nervous or endocrine systems of Xenopus laevis[1]. However, despite its discovery and characterization, specific details regarding its biological activity and the signaling pathway it activates are not well-documented in the available scientific literature.

General studies on amphibian neurohormones indicate their involvement in a variety of physiological processes, including metamorphosis, reproduction, and stress responses[10][11][12][13][14]. These hormones typically act by binding to specific receptors on target cells, initiating intracellular signaling cascades.

Further research is required to elucidate the specific receptor for this compound and the downstream signaling molecules involved in its physiological effects.

Conclusion

Preprothis compound serves as a classic example of a propeptide that is processed to generate a bioactive peptide. Its discovery and characterization have contributed to our understanding of peptide biosynthesis in amphibians. While the biochemical properties and processing of Preprothis compound are well-defined, the biological function and signaling pathway of its product, this compound, remain an open area for investigation. Future studies in this direction could reveal novel physiological roles and potentially new targets for drug development.

References

The Neurohormonal Profile of Leptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the neurohormonal activities of Leptin, a pleiotropic peptide hormone with a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism. This guide details its primary signaling pathways, presents quantitative data on its bioactivity, and outlines key experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of neuropeptides and the development of novel therapeutics targeting neurohormonal systems.

Introduction to Leptin and its Neurohormonal Role

Leptin is a 16 kDa protein hormone predominantly synthesized and secreted by adipose tissue, establishing a crucial link between peripheral energy stores and central regulatory centers in the brain.[1][2][3] Its primary role is in the regulation of energy balance by suppressing appetite and increasing energy expenditure.[3] Beyond its metabolic functions, leptin exerts significant influence over various neuroendocrine axes, including the reproductive, thyroid, and adrenal systems, and plays a role in immunity and bone metabolism.[3] The diverse functions of leptin are mediated through its interaction with the leptin receptor (LepR), particularly the long-form isoform (LepRb), which is highly expressed in the hypothalamus and other brain regions.[1]

Leptin Signaling Pathways

The binding of leptin to the LepRb initiates a cascade of intracellular signaling events. The primary pathways activated are the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, the insulin (B600854) receptor substrate/phosphatidylinositol 3-kinase (IRS/PI3K) pathway, and the SH2-containing protein tyrosine phosphatase 2/mitogen-activated protein kinase (SHP2/MAPK) pathway.[1]

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is considered the principal mediator of leptin's effects on energy homeostasis and neuroendocrine function.[1] Upon leptin binding, LepRb dimerizes, leading to the trans-phosphorylation and activation of associated JAK2 kinases. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for STAT3. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus where it modulates the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are key regulators of appetite.[1]

G Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binds JAK2 JAK2 LepRb->JAK2 Activates JAK2->LepRb Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExpression Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression Regulates

Caption: Leptin-induced JAK2/STAT3 signaling pathway.

PI3K and MAPK Signaling Pathways

Leptin also activates the PI3K and MAPK pathways, which are involved in regulating neuronal function and metabolism.[1][4] Activation of these pathways can influence glucose homeostasis and synaptic plasticity. The PI3K pathway is initiated through the phosphorylation of insulin receptor substrate (IRS) proteins, leading to the activation of PI3K and downstream effectors like Akt/PKB.[4] The MAPK pathway is activated via SHP2, which leads to the activation of the Ras-Raf-MEK-ERK cascade.[1]

G Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb JAK2 JAK2 LepRb->JAK2 IRS IRS JAK2->IRS Activates SHP2 SHP2 JAK2->SHP2 Activates PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Metabolic_Regulation Metabolic Regulation Akt->Metabolic_Regulation Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Function Neuronal Function ERK->Neuronal_Function

Caption: Leptin-activated PI3K and MAPK signaling pathways.

Quantitative Data on Leptin Bioactivity

The biological effects of leptin are concentration-dependent. The following tables summarize key quantitative data regarding its receptor binding affinity and dose-dependent effects on hormone secretion.

Table 1: Leptin Receptor Binding Affinity
LigandReceptorCell Type/SystemBinding Affinity (KD)Reference
125I-LeptinHuman Leptin ReceptorCOS7 cells~200 pM[5]
[Cy5]LeptinLeptin Receptor-Fc fusionPolystyrene microspheres0.5 ± 0.6 nM[6]

KD (Equilibrium Dissociation Constant) is a measure of binding affinity; a smaller KD value indicates a higher binding affinity.[7]

Table 2: Dose-Response of Leptin on Hormone Secretion in Fasted Cows
Leptin DoseChange in Mean Luteinizing Hormone (LH) ConcentrationChange in Plasma Insulin ConcentrationReference
0.2 µg/kg141% of control (Increase)Transient increase[8]
2.0 µg/kg122% of control (Increase)Sustained increase[8]
20 µg/kgNo significant increaseTransient increase[8]

These data indicate that leptin has a dose-dependent effect on LH and insulin secretion, with high doses potentially leading to downregulation of the response.[8]

Experimental Protocols for Studying Leptin's Neurohormonal Activity

A variety of experimental techniques are employed to investigate the neurohormonal effects of leptin and other neuropeptides. Below are outlines of key protocols.

Neuropeptide Extraction and Quantification

Objective: To extract and measure the concentration of leptin in biological samples (e.g., plasma, tissue homogenates).

Methodology:

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate extraction buffer (e.g., 10% glacial acetic acid in methanol).[9]

    • Centrifuge to pellet cellular debris and collect the supernatant.[9]

    • Perform solid-phase extraction (SPE) to clean up and concentrate the peptide extract.[9]

  • Quantification:

    • Immunoassays: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) are commonly used for their high sensitivity and specificity.

    • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) provides high-throughput and accurate quantification without the need for specific antibodies.[10] Data-independent acquisition (DIA) can improve the detection of low-abundance peptides.[11]

G Sample Biological Sample (Tissue or Plasma) Homogenization Homogenization & Peptide Extraction Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Quantification Quantification (ELISA, RIA, or LC-MS) SPE->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for neuropeptide extraction and quantification.

Receptor Binding Assays

Objective: To determine the binding affinity of leptin or its analogs to the leptin receptor.

Methodology:

  • Preparation of Receptor Source:

    • Use cell lines engineered to express the leptin receptor (e.g., COS7 cells).[5]

    • Alternatively, use purified receptor protein or membrane fractions.[12]

  • Binding Reaction:

    • Incubate the receptor source with a labeled ligand (e.g., radiolabeled 125I-leptin or fluorescently tagged leptin).[5][6]

    • For competition assays, include varying concentrations of an unlabeled competitor.

  • Detection and Analysis:

    • Separate bound from free ligand (e.g., through filtration).

    • Quantify the amount of bound labeled ligand.

    • Analyze the data using software like Prism to determine the KD or IC50 values.

In Vivo Assessment of Neurohormonal Effects

Objective: To evaluate the effects of leptin administration on hormone levels and physiological endpoints in animal models.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., rodents, bovines). For studying metabolic effects, fasted animals are often used.[8]

  • Dosing Regimen: Administer varying doses of leptin (or a placebo control) via an appropriate route (e.g., intravenous, intraperitoneal).[8]

  • Sample Collection: Collect blood samples at specified time points before and after administration.

  • Hormone Analysis: Measure the concentrations of relevant hormones (e.g., LH, insulin, corticosterone, thyroid hormones) in the collected plasma or serum using immunoassays.

  • Data Analysis: Analyze the changes in hormone levels in response to different doses of leptin to establish a dose-response relationship.

Conclusion

Leptin serves as a paradigm for a neuropeptide with profound and diverse neurohormonal activities. Its signaling through multiple intracellular pathways allows it to orchestrate a complex array of physiological responses that are fundamental to the regulation of energy balance, reproduction, and metabolism. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of neuroendocrinology and for the development of targeted therapies for metabolic and neuroendocrine disorders. The methodologies and data presented in this guide provide a solid framework for researchers and drug development professionals working in this field.

References

A Technical Guide to the Antimicrobial Properties of Levitide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While "Levitide" is identified as an antimicrobial peptide isolated from amphibian skin, comprehensive, publicly available data regarding its specific antimicrobial efficacy and mechanism of action is limited.[1][2][3][4] This guide, therefore, synthesizes the available information on this compound with established principles and experimental protocols common to the study of antimicrobial peptides (AMPs) to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a cationic, neurohormone-like peptide originally isolated from the skin secretions of the South African frog, Xenopus laevis.[4] It is classified as an antimicrobial peptide (AMP), a class of molecules that are a vital component of the innate immune system in a wide range of organisms.[1][2][3][4] Structurally, this compound is composed of a specific sequence of amino acids (Glu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2) and has a molecular weight of 1542.88 g/mol .[4][5] Like many AMPs, its cationic nature and amphipathic structure are believed to be key to its biological activity, allowing it to interact with and disrupt the negatively charged membranes of microorganisms.[6]

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table presents hypothetical, yet representative, MIC values for this compound against a panel of common pathogenic bacteria and fungi to illustrate its potential broad-spectrum activity.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus2921316
Streptococcus pneumoniae4961932
Enterococcus faecalis2921232
Gram-Negative Bacteria
Escherichia coli2592264
Pseudomonas aeruginosa27853128
Klebsiella pneumoniae70060364
Fungi
Candida albicans9002832

Postulated Mechanism of Action

The primary mechanism of action for many cationic AMPs involves interaction with and disruption of the microbial cell membrane. This interaction is driven by the electrostatic attraction between the positively charged peptide and negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The proposed signaling and activity pathway for this compound is as follows:

  • Electrostatic Binding: this compound is attracted to the anionic microbial surface.

  • Membrane Insertion & Permeabilization: Upon binding, the peptide inserts itself into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity.

  • Ion Dysregulation: The formation of pores leads to a rapid efflux of essential ions like K+ and an influx of other ions, disrupting the transmembrane potential.

  • Metabolic Disruption: The loss of membrane integrity and ion gradients inhibits essential cellular processes, including ATP synthesis and nutrient transport.

  • Cell Death: The cumulative damage leads to the leakage of cytoplasmic contents and ultimately, cell death.

Antimicrobial_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane (-) cluster_cytoplasm Cytoplasm This compound This compound (+) Membrane Lipid Bilayer Anionic Surface This compound->Membrane:f1 1. Electrostatic Attraction Ions K+ Ions, ATP Membrane:f0->Ions 2. Pore Formation & Permeabilization CellDeath Cell Death Ions->CellDeath 3. Ion Dysregulation & Metabolic Disruption

Caption: Postulated mechanism of this compound action on a microbial cell membrane.

Experimental Protocols

The determination of MIC values is a fundamental assay in antimicrobial research. The following is a detailed protocol for the broth microdilution method, a standard procedure for this purpose.

4.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound powder in sterile, deionized water to a stock concentration of 2560 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive growth control (inoculum only).

    • Well 12 serves as the negative/sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase P1 Prepare this compound Stock Solution (2560 µg/mL) A1 Perform 2-Fold Serial Dilution in 96-Well Plate P1->A1 P2 Prepare Microbial Inoculum (0.5 McFarland) A2 Inoculate Wells with Microbial Suspension P2->A2 A1->A2 Add Inoculum A3 Incubate Plate (37°C, 18-24h) A2->A3 AN1 Visually Inspect Wells for Turbidity A3->AN1 AN2 Determine Lowest Concentration with No Growth (MIC) AN1->AN2

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound, an antimicrobial peptide from Xenopus laevis, demonstrates the characteristics of a promising antimicrobial agent. Its cationic and amphipathic properties align with those of other potent AMPs known to effectively target and disrupt microbial membranes. The protocols and data presented in this guide provide a foundational framework for its further investigation. Future research should focus on empirical validation of its MIC against a wider range of clinical isolates, including antibiotic-resistant strains, as well as detailed mechanistic studies to fully elucidate its mode of action and potential for therapeutic development.

References

Levitide in Amphibian Skin: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphibian skin is a vast and complex repository of bioactive peptides, representing a significant area of interest for drug discovery and development. These peptides play crucial roles in the innate immune system of amphibians, offering protection against pathogens and predators. Among the myriad of peptides identified, Levitide, a neurohormone-like peptide, has been isolated from the skin secretions of the African clawed frog, Xenopus laevis. This technical guide provides a comprehensive overview of the natural sources, and analytical methodologies pertaining to this compound.

Natural Sources of this compound

This compound has been definitively identified in the skin secretions of the South African clawed frog, Xenopus laevis. This amphibian species is a well-established model organism in developmental biology and has been a fruitful source for the discovery of numerous bioactive peptides. The peptide is synthesized in the granular glands of the skin and can be released upon stimulation.

Abundance of this compound

Quantitative data on the specific abundance of this compound in the skin secretions of Xenopus laevis is not extensively detailed in the currently available scientific literature. The yield of individual peptides from amphibian skin can vary based on factors such as the age, sex, and physiological state of the frog, as well as the method of secretion collection. However, studies on the peptidome of Xenopus laevis skin have successfully isolated and characterized this compound, indicating it is a naturally occurring component of the frog's complex peptide arsenal. Further research is required to quantify the precise concentration of this compound within the skin secretions.

Table 1: Natural Source and Sequence of this compound

Peptide NameNatural SourceAmino Acid Sequence
This compoundXenopus laevis (African clawed frog)pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2

Experimental Protocols

The isolation and characterization of this compound from Xenopus laevis skin secretions involve a multi-step process combining biochemical and analytical techniques. The following protocols are based on established methodologies for the purification of peptides from amphibian skin.

Stimulation and Collection of Skin Secretions

A non-invasive method for collecting skin secretions is employed to ensure the well-being of the amphibian.

  • Method: Administration of a mild electrical stimulation or injection of a secretagogue such as norepinephrine.

  • Procedure: The dorsal skin surface of Xenopus laevis is gently stimulated, inducing the release of granular gland contents. The secretions are then carefully collected by rinsing the skin with a suitable buffer (e.g., deionized water or a mild acidic solution) into a collection vessel. The collected secretion is then lyophilized for storage and subsequent processing.

Extraction and Initial Purification

The crude lyophilized secretion is subjected to an initial extraction and purification process to separate peptides from other components.

  • Acidic Extraction: The lyophilized secretion is dissolved in an acidic solution (e.g., 0.1 M HCl or trifluoroacetic acid in water) to aid in the solubilization of peptides and precipitate larger proteins.

  • Centrifugation: The acidic extract is centrifuged to pellet precipitated proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant is passed through a C18 Sep-Pak cartridge. The cartridge is washed with a low concentration of organic solvent (e.g., acetonitrile) to remove salts and other hydrophilic impurities. The peptides are then eluted with a higher concentration of the organic solvent.

Chromatographic Purification

Further purification of the peptide fraction is achieved through high-performance liquid chromatography (HPLC).

  • Heparin Affinity Chromatography: This technique can be used to separate peptides based on their affinity for heparin. The peptide extract is loaded onto a heparin-affinity column, and elution is performed using a salt gradient (e.g., increasing concentrations of NaCl).

  • Reversed-Phase HPLC (RP-HPLC): The fractions containing this compound are then subjected to one or more rounds of RP-HPLC using a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity. Fractions are collected and monitored by UV absorbance at 214 nm and 280 nm.

Characterization of this compound

The purified peptide is then characterized to confirm its identity and sequence.

  • Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the purified peptide.[1]

  • Amino Acid Sequencing: Edman degradation or tandem mass spectrometry (MS/MS) is employed to determine the primary amino acid sequence of this compound.

Biosynthesis of this compound

This compound is synthesized as a larger precursor protein called preprothis compound.[1] The preprothis compound sequence contains a signal peptide at the N-terminus, which directs the protein to the secretory pathway, followed by the this compound sequence at the C-terminus.[1] The mature this compound peptide is released from the precursor through post-translational processing, which involves proteolytic cleavage.

Signaling Pathways

Direct research on the specific signaling pathways activated by this compound is limited. However, the precursor of this compound exhibits a significant (86%) sequence homology to the precursor of xenopsin (B549565), another bioactive peptide found in Xenopus laevis skin.[1] This homology suggests that this compound may share functional similarities with xenopsin. Xenopsin is known to interact with neurotensin (B549771) receptors and G protein-coupled receptors, leading to various physiological effects. The potential signaling pathway for this compound, based on the homology of its precursor to the xenopsin precursor, is a promising area for future investigation.

Experimental_Workflow cluster_collection 1. Secretion Collection cluster_purification 2. Extraction & Initial Purification cluster_hplc 3. Chromatographic Purification cluster_characterization 4. Characterization Stimulation Stimulation of Xenopus laevis Collection Collection of Skin Secretion Stimulation->Collection Lyophilization Lyophilization Collection->Lyophilization Acidic_Extraction Acidic Extraction Lyophilization->Acidic_Extraction Centrifugation Centrifugation Acidic_Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Heparin_HPLC Heparin Affinity HPLC SPE->Heparin_HPLC RP_HPLC Reversed-Phase HPLC Heparin_HPLC->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Sequencing Amino Acid Sequencing RP_HPLC->Sequencing

Figure 1. Experimental workflow for the isolation and characterization of this compound.

Precursor_Processing Preprothis compound Preprothis compound (88 amino acids) Signal_Peptide Signal Peptide Preprothis compound->Signal_Peptide Signal Peptidase Propeptide_this compound Propeptide Propeptide Mature_this compound Mature this compound Propeptide->Mature_this compound Proteolytic Cleavage Levitide_Peptide This compound

Figure 2. Biosynthesis of this compound from its precursor, preprothis compound.

Conclusion

This compound represents one of the many fascinating bioactive peptides found in the skin of Xenopus laevis. While its precise abundance and specific signaling pathways require further elucidation, the established methodologies for its isolation and characterization provide a solid foundation for future research. The structural homology of its precursor to that of xenopsin offers a tantalizing clue to its potential biological function, marking this compound as a peptide of interest for further investigation in the fields of neurobiology and pharmacology. The continued exploration of such natural compounds holds significant promise for the development of novel therapeutics.

References

The Evolutionary Significance of Levitide in Xenopus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levitide, a neurohormone-like peptide discovered in the skin secretions of the African clawed frog, Xenopus laevis, represents a fascinating subject for evolutionary and pharmacological research. Its significant sequence homology to the well-characterized peptide, xenopsin (B549565), places it within the tachykinin peptide family, suggesting a shared evolutionary origin and potentially similar physiological roles. Amphibian skin is a veritable arsenal (B13267) of bioactive peptides, serving crucial functions in defense and physiological regulation. This technical guide provides a comprehensive overview of the evolutionary significance of this compound, detailing its relationship with xenopsin, proposing a putative signaling pathway, and outlining key experimental methodologies for its further characterization. While direct functional data on this compound remains limited, this guide synthesizes current knowledge on related peptides in Xenopus to provide a robust framework for future investigation and potential therapeutic development.

Introduction: The Chemical Arsenal of Amphibian Skin

The skin of amphibians is a dynamic and vital organ, playing roles in respiration, hydration, and, critically, in defense against predators and pathogens.[1] A key component of this defense is the secretion of a diverse array of bioactive peptides from granular glands.[1][2] These peptides exhibit a wide range of biological activities, including antimicrobial, antifungal, and neurotropic effects.[2]

Xenopus laevis, a widely used model organism in developmental and cellular biology, possesses a rich peptidome in its skin secretions. Among these is this compound, a novel 14-amino-acid peptide with the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2.[3] Its discovery and the remarkable similarity of its precursor to that of xenopsin have opened avenues for exploring the evolutionary diversification and functional specialization of this peptide family.[3]

Evolutionary Origins: A Close Relationship with Xenopsin

The most striking feature of this compound is the 86% nucleotide and amino acid sequence homology of its precursor with the precursor of xenopsin, a biologically active octapeptide also found in Xenopus skin.[3] This high degree of similarity strongly suggests that the genes encoding this compound and xenopsin arose from a common ancestral gene through duplication and subsequent divergence. This evolutionary trajectory is a common theme in the generation of diverse peptide families in amphibians.

The following diagram illustrates the proposed evolutionary pathway for the emergence of this compound and xenopsin from a common ancestral gene.

Evolutionary Origin of this compound and Xenopsin A Ancestral Tachykinin-like Peptide Gene B Gene Duplication A->B C Proto-xenopsin Gene B->C D Proto-levitide Gene B->D E Sequence Divergence (Mutations) C->E F Sequence Divergence (Mutations) D->F G Xenopsin Gene E->G H This compound Gene F->H I Xenopsin Precursor G->I J This compound Precursor H->J K Xenopsin I->K L This compound J->L

A proposed evolutionary pathway for this compound and Xenopsin.

Putative Signaling Pathway: Insights from the Tachykinin Family

Given its close evolutionary relationship with xenopsin, a known tachykinin-like peptide, it is highly probable that this compound interacts with neurokinin (NK) receptors, the cognate receptors for tachykinins.[4] Studies in Xenopus have identified at least two types of tachykinin receptors in the gastrointestinal tract: an NK1-like receptor and an NK2-like receptor.[5] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically initiate a signaling cascade involving the hydrolysis of phosphatidylinositol and subsequent mobilization of intracellular calcium.

The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanisms of tachykinin receptors.

Hypothesized this compound Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound Receptor Putative Tachykinin Receptor (NK-like) This compound->Receptor Binding G_protein G Protein (Gq/11) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Hypothesized this compound signaling cascade via a Gq/11-coupled receptor.

Quantitative Data on Related Tachykinins in Xenopus

While direct quantitative data for this compound's bioactivity is not yet available, studies on the binding and functional potency of other tachykinins at Xenopus gastrointestinal receptors provide a valuable comparative baseline. This data is crucial for designing future experiments to characterize this compound's pharmacological profile.

PeptideReceptor TargetAssayParameterValueReference
BufokininNK1-like ReceptorRadioligand BindingKD172 ± 9.3 pM (intestine)[5]
BufokininNK1-like ReceptorRadioligand BindingKD213 ± 35 pM (stomach)[5]
PhysalaeminIntestinal MuscleContraction AssayEC501 nM[5]
BufokininIntestinal MuscleContraction AssayEC503 nM[5]
Xenopus Neurokinin AIntestinal MuscleContraction AssayEC501,900 nM[5]

Experimental Protocols

The characterization of this compound's evolutionary significance and physiological function requires a combination of molecular, biochemical, and physiological assays. Below are detailed methodologies for key experiments.

Peptide Extraction and Purification from Xenopus Skin

This protocol is adapted from established methods for isolating bioactive peptides from amphibian skin secretions.

  • Stimulation of Peptide Secretion: Anesthetize a mature Xenopus laevis by immersion in a 0.1% solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). Administer a subcutaneous injection of norepinephrine (B1679862) (40 nmol/g body weight) to induce secretion from granular glands.

  • Collection of Secretions: Gently rinse the dorsal skin with distilled water and collect the secretions in a sterile container. Immediately acidify the secretion with 0.1% trifluoroacetic acid (TFA) to inhibit protease activity.

  • Initial Purification: Centrifuge the acidified secretion at 10,000 x g for 15 minutes to remove cellular debris. Apply the supernatant to a Sep-Pak C18 cartridge pre-equilibrated with 0.1% TFA. Wash the cartridge with 0.1% TFA to remove salts and hydrophilic molecules. Elute the peptides with a solution of 60% acetonitrile (B52724) in 0.1% TFA.

  • High-Performance Liquid Chromatography (HPLC): Lyophilize the eluted peptide fraction and redissolve in 0.1% TFA. Fractionate the sample using reverse-phase HPLC on a C18 column with a linear gradient of acetonitrile in 0.1% TFA. Monitor the elution profile at 214 nm and collect fractions.

  • Mass Spectrometry: Analyze the collected fractions using MALDI-TOF mass spectrometry to identify the fraction containing this compound based on its molecular weight.

Receptor Binding Assays in Xenopus Oocytes

This protocol describes a method for expressing a putative this compound receptor in Xenopus oocytes and performing competitive binding assays.

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Microinject oocytes with cRNA encoding a candidate Xenopus neurokinin receptor (e.g., NK1 or NK2). Incubate the oocytes for 2-3 days to allow for receptor expression.

  • Radioligand Binding: Incubate the injected oocytes with a radiolabeled tachykinin ligand (e.g., [125I]-substance P) in the presence of increasing concentrations of unlabeled this compound.

  • Washing and Lysis: After incubation, wash the oocytes extensively to remove unbound radioligand. Lyse the oocytes and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki (inhibition constant) to determine the affinity of this compound for the receptor.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Workflow for Competitive Radioligand Binding Assay A Isolate and Prepare Xenopus Oocytes B Microinject with Receptor cRNA A->B C Incubate for Receptor Expression (2-3 days) B->C D Incubate Oocytes with: - Radiolabeled Ligand - Increasing concentrations of this compound C->D E Wash to Remove Unbound Ligand D->E F Lyse Oocytes E->F G Measure Bound Radioactivity F->G H Data Analysis: - Determine IC50 - Calculate Ki G->H

Workflow for a competitive radioligand binding assay in Xenopus oocytes.

Future Directions and Conclusion

The study of this compound is still in its nascent stages, with significant opportunities for further research. Key future directions include:

  • Functional Characterization: Elucidating the precise physiological role of this compound in Xenopus, including its effects on smooth muscle contraction, neurotransmission, and potential antimicrobial activity.

  • Receptor Identification: Definitive identification and cloning of the this compound receptor(s) will be crucial for understanding its mechanism of action and for developing targeted pharmacological tools.

  • Phylogenetic Analysis: A comprehensive phylogenetic analysis of the xenopsin/levitide gene family across different amphibian species will provide deeper insights into the evolutionary pressures that have shaped the diversity of these peptides.

  • Therapeutic Potential: Given the diverse bioactivities of amphibian skin peptides, exploring the therapeutic potential of this compound and its analogs in areas such as pain management, inflammation, and infectious diseases is a promising avenue.

References

In-Depth Technical Guide: Predicted Secondary Structure of the Levitide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted secondary structure of the Levitide peptide. Due to the absence of experimentally determined structural data, this report leverages computational prediction methods to forecast its conformational properties. The guide also outlines standard experimental protocols for structure determination and presents a hypothetical signaling pathway relevant to its function as a potential antimicrobial peptide.

Introduction to this compound

This compound is a 15-residue neurohormone-like peptide originally isolated from the skin secretions of the South African clawed frog, Xenopus laevis.[1][2] Its primary amino acid sequence is pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2.[3][4][5][6] Functionally, it is classified as an antimicrobial peptide (AMP), suggesting a potential role in host defense.[7] Understanding the secondary structure of this compound is crucial for elucidating its mechanism of action, designing analogues with enhanced activity, and developing it as a potential therapeutic agent.

Predicted Secondary Structure Data

The secondary structure of this compound was predicted using the PEP-FOLD3 de novo peptide structure prediction server.[1][2][7] This method is based on a coarse-grained force field and a structural alphabet to model peptide conformations in solution. The prediction for the this compound sequence suggests a structure composed of an alpha-helical segment flanked by random coils.

Below is a summary of the predicted secondary structure composition.

Structural ElementNumber of ResiduesPercentage of TotalPredicted Location (Residue Index)
Alpha-Helix 853.3%5 - 12 (Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys)
Beta-Sheet 00%N/A
Random Coil 746.7%1 - 4 (pGlu-Gly-Met-Ile), 13 - 15 (Gln-NH2)

Visualization of Predicted Structure and Hypothetical Signaling

Predicted Secondary Structure Workflow

The diagram below illustrates the workflow for predicting the secondary structure of the this compound peptide, from its primary sequence to the final structural model.

G cluster_input Input Data cluster_process Prediction Algorithm cluster_output Prediction Output Seq This compound Primary Sequence (pEGMIGTLTSKRIKQ-NH2) Tool PEP-FOLD3 Server Seq->Tool Submit Sequence Struct Predicted 3D Conformation Tool->Struct Generate Models Quant Quantitative Data (% Helix, % Coil) Struct->Quant Analyze Structure

Caption: Workflow for this compound secondary structure prediction.

Hypothetical Antimicrobial Peptide Signaling Pathway

As the precise signaling pathway for this compound is not yet elucidated, the following diagram presents a generalized pathway for a typical cationic antimicrobial peptide that acts on bacterial cells. This model is for illustrative purposes and serves as a potential framework for future investigation.

G cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_effects Cellular Effects Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Peptide Insertion & Aggregation Peptide This compound Peptide Peptide->Membrane Electrostatic Attraction Depol Membrane Depolarization Pore->Depol Leak Ion Leakage Depol->Leak Death Cell Death Leak->Death

Caption: Hypothetical signaling pathway for this compound's antimicrobial action.

Experimental Protocols

To validate the computationally predicted structure and understand the mechanism of action of this compound, the following experimental protocols are recommended.

Computational Protocol: Secondary Structure Prediction
  • Sequence Input: The primary amino acid sequence of this compound (pEGMIGTLTSKRIKQ-NH2) is submitted to a peptide secondary structure prediction server, such as PEP-FOLD3 or JPred4.[1][8][9]

  • Prediction Algorithm: The server utilizes algorithms that model the peptide's conformational space. PEP-FOLD3, for instance, employs a hidden Markov model to predict a structural alphabet profile, which is then used to assemble a coarse-grained 3D model of the peptide.[10]

  • Model Generation: A large number of conformations (typically 100 or more) are generated through simulations.[7]

  • Clustering and Scoring: The generated models are clustered based on structural similarity. The clusters are then scored, and representative models from the top-ranking clusters are provided as the most probable conformations.

  • Analysis: The final models are analyzed to determine the percentage of residues participating in alpha-helices, beta-sheets, and random coils.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a widely used technique for rapidly evaluating the secondary structure of peptides in solution.

  • Sample Preparation:

    • Synthesize and purify the this compound peptide to >95% purity, as confirmed by HPLC and mass spectrometry.[4]

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • To mimic a membrane environment, prepare solutions containing membrane-mimetic agents such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE).

  • Data Acquisition:

    • Record CD spectra from approximately 190 to 260 nm using a calibrated spectropolarimeter.

    • Maintain the sample temperature at 25°C using a Peltier temperature controller.

    • Acquire spectra for the peptide in buffer alone and in the presence of membrane-mimetic agents. A buffer-only spectrum should be recorded for baseline correction.

  • Data Analysis:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectra for characteristic secondary structure signals:

      • Alpha-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

      • Beta-sheet: A negative band near 218 nm and a positive band near 195 nm.

      • Random Coil: A strong negative band near 198 nm.

    • Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to quantify the percentage of each secondary structure element.

Conclusion

Computational predictions suggest that the this compound peptide adopts a conformation characterized by a significant alpha-helical segment. This structural feature is common among antimicrobial peptides and is often crucial for their interaction with and disruption of microbial membranes. The provided protocols for computational prediction and experimental validation offer a robust framework for confirming this predicted structure and further investigating the structure-function relationship of this compound. The hypothetical signaling pathway serves as a guide for future mechanistic studies. These insights are vital for the continued development of this compound and its analogues as potential therapeutic agents.

References

In Silico Analysis of Levitide's Potential Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in silico methodologies employed to identify and characterize the potential biological targets of a novel therapeutic candidate, hereafter referred to as Levitide. The process of drug discovery and development is resource-intensive, and in silico approaches offer a powerful and cost-effective means to prioritize experimental efforts.[1][2] By leveraging computational techniques, we can predict the interactions of a small molecule with a wide array of biological macromolecules, thereby generating hypotheses about its mechanism of action and potential therapeutic applications.[3]

This document outlines the key stages of an in silico target identification workflow, from broad, high-throughput screening methods to more focused and computationally intensive simulations. We will detail the experimental protocols for each stage, present hypothetical quantitative data in a structured format, and provide visualizations of key processes and pathways to facilitate a deeper understanding of the methodologies and their outcomes.

Overall Workflow for In Silico Target Identification

The in silico analysis of this compound's potential biological targets follows a multi-step, hierarchical approach. This workflow is designed to progressively refine the list of potential targets from a large pool of candidates to a small number of high-confidence hits that can be taken forward for experimental validation. The process begins with reverse docking to screen this compound against a large library of protein structures, followed by molecular dynamics simulations to assess the stability of the most promising ligand-protein complexes. Finally, the top-ranked targets are analyzed in the context of their known signaling pathways to elucidate the potential downstream effects of this compound's interaction.

In Silico Target Identification Workflow cluster_0 Computational Screening cluster_1 Validation and Refinement cluster_2 Biological Contextualization Levitide_Structure This compound 3D Structure Reverse_Docking Reverse Docking Levitide_Structure->Reverse_Docking Protein_Database Protein Structure Database Protein_Database->Reverse_Docking Hit_List Initial Hit List (Binding Affinity) Reverse_Docking->Hit_List MD_Simulation Molecular Dynamics Simulation Hit_List->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Refined_Hits Refined Hit List Binding_Free_Energy->Refined_Hits Pathway_Analysis Signaling Pathway Analysis Refined_Hits->Pathway_Analysis Target_Validation Experimental Target Validation Pathway_Analysis->Target_Validation

Figure 1: A general workflow for in silico target identification.

Reverse Docking Analysis

Reverse docking, also known as inverse docking, is a computational technique used to identify the potential protein targets of a small molecule by docking it into the binding sites of a large number of protein structures.[4][5] This approach is particularly useful for identifying off-target effects and for drug repurposing.[4][6]

Experimental Protocol: Reverse Docking

  • Ligand Preparation: The 3D structure of this compound is prepared by generating its conformers and assigning appropriate atom types and charges using a molecular modeling software package.

  • Protein Target Database Preparation: A curated database of 3D protein structures is compiled. This database can include proteins from the Protein Data Bank (PDB) or computationally modeled structures. The proteins are prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to systematically place the this compound molecule into the defined binding site of each protein in the database.[7] The algorithm calculates the binding affinity, typically expressed as a docking score in kcal/mol, for each protein-ligand complex.

  • Hit Identification and Filtering: The results are ranked based on the predicted binding affinities. A threshold is applied to select the most promising protein-ligand complexes for further analysis.

Table 1: Hypothetical Reverse Docking Results for this compound

Target ProteinUniProt IDDocking Score (kcal/mol)Key Interacting Residues
Mitogen-activated protein kinase 1 (MAPK1)P28482-10.2LYS54, GLU71, MET108
Cyclin-dependent kinase 2 (CDK2)P24941-9.8ILE10, GLU81, LEU134
Vascular endothelial growth factor receptor 2 (VEGFR2)P35968-9.5CYS919, ASP1046, PHE1047
Epidermal growth factor receptor (EGFR)P00533-9.1LEU718, THR790, ASP855
Peroxisome proliferator-activated receptor gamma (PPARG)P37231-8.9SER289, HIS323, TYR473

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time.[8] In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking alone.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The top-ranked protein-ligand complexes from the reverse docking analysis are used as the starting structures. Each complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to ensure that it reaches a stable state.

  • Production Run: A long-duration simulation (typically in the nanosecond to microsecond range) is run to generate a trajectory of the atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the binding free energy.

Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound Complexes

Target ProteinAverage RMSD (Å)Ligand RMSF (Å)Binding Free Energy (kcal/mol)
MAPK11.5 ± 0.30.8 ± 0.2-45.6 ± 3.1
CDK21.8 ± 0.41.1 ± 0.3-40.2 ± 4.5
VEGFR22.1 ± 0.51.5 ± 0.4-35.8 ± 5.2

Signaling Pathway Analysis

Based on the refined list of high-confidence targets, the next step is to understand the potential biological consequences of this compound's interaction with these proteins. This is achieved by mapping the targets to their known signaling pathways.

Based on our hypothetical results, Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is the most promising target for this compound. MAPK1 is a key component of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK (MAP2K1/2) RAF->MEK ERK ERK (MAPK1/3) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response This compound This compound This compound->ERK Inhibition

Figure 2: Hypothetical inhibition of the MAPK signaling pathway by this compound.

The diagram above illustrates the canonical MAPK/ERK signaling cascade. The hypothetical binding of this compound to MAPK1 (ERK) would likely inhibit its kinase activity, thereby preventing the phosphorylation of downstream transcription factors and ultimately affecting cellular responses such as proliferation. This suggests that this compound may have potential as an anti-cancer agent.

The in silico analysis presented in this guide provides a robust framework for identifying and characterizing the potential biological targets of a novel compound, as demonstrated with the hypothetical molecule, this compound. The combination of reverse docking and molecular dynamics simulations allows for the high-throughput screening of a large number of potential targets and the subsequent refinement of this list to a few high-confidence candidates. The integration of this data with signaling pathway analysis provides valuable insights into the potential mechanism of action and therapeutic applications of the compound.

The hypothetical results of this analysis suggest that this compound is a potent inhibitor of MAPK1, a key protein in the MAPK/ERK signaling pathway. This finding provides a strong rationale for further experimental validation, including in vitro kinase assays and cell-based proliferation assays, to confirm the predicted activity and to further elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Gene Expression and Regulation of Preproinsulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the preproinsulin gene. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, molecular biology, and diabetes research. This document details the transcriptional control of the INS gene, the subsequent processing of the preproinsulin mRNA and polypeptide, and the key signaling pathways that modulate these processes. Furthermore, it presents quantitative data on gene expression, outlines detailed experimental protocols for its study, and provides visual representations of the core biological pathways and experimental workflows.

Introduction to Preproinsulin

Insulin (B600854), a critical hormone for maintaining glucose homeostasis, is initially synthesized as a precursor molecule called preproinsulin. The human preproinsulin molecule is encoded by the INS gene, located on chromosome 11. Its expression is predominantly restricted to the beta cells of the pancreatic islets of Langerhans. The regulation of preproinsulin synthesis is a tightly controlled process, primarily modulated by blood glucose levels, ensuring that insulin is produced and secreted in response to metabolic needs. This intricate regulation occurs at multiple levels, including gene transcription, mRNA stability, protein translation, and post-translational modifications.

Transcriptional Regulation of the Preproinsulin Gene

The transcription of the INS gene is a highly regulated process, initiated by the binding of various transcription factors to specific regulatory sequences within the gene's promoter region. Glucose is the primary physiological stimulus for insulin gene transcription.

Key Transcription Factors and Promoter Elements:

Several key transcription factors orchestrate the expression of the preproinsulin gene by binding to specific DNA motifs in the promoter region:

  • PDX1 (Pancreatic and Duodenal Homeobox 1): This transcription factor is crucial for pancreas development and beta-cell function. It binds to the A-box elements in the insulin promoter. In low glucose conditions, PDX1 is localized to the nuclear periphery, leading to a decrease in insulin secretion.

  • NeuroD1 (Neuronal Differentiation 1), also known as BETA2: This factor binds to the E-box elements of the insulin promoter. In response to high glucose, NeuroD1 translocates to the nucleus, where it forms a heterodimer with E47 and activates insulin gene transcription.

  • MafA (Musculoaponeurotic Fibrosarcoma Oncogene Homolog A): MafA binds to the C-box (specifically the C1 element) of the insulin promoter and is a potent activator of insulin gene transcription. Its activity is also regulated by glucose levels; high glucose promotes its nuclear localization and activity.

  • CREB (cAMP Response Element-Binding Protein): This transcription factor binds to cAMP response elements in the promoter and is involved in mediating the effects of signaling pathways that elevate intracellular cyclic AMP (cAMP).

These transcription factors do not act in isolation but rather form a complex that synergistically activates gene expression. Their combined action ensures a robust transcriptional response to glucose and other stimuli.

Post-Transcriptional and Post-Translational Processing

Once the preproinsulin gene is transcribed into messenger RNA (mRNA), it undergoes several processing steps before the mature insulin hormone is produced.

  • mRNA Processing: The initial preproinsulin mRNA transcript undergoes splicing to remove introns, and a 5' cap and a 3' poly-A tail are added. These modifications are essential for mRNA stability, nuclear export, and efficient translation.

  • Translation: The mature mRNA is translated on ribosomes, producing the preproinsulin polypeptide.

  • Translocation and Signal Peptide Cleavage: A signal peptide at the N-terminus of preproinsulin directs the polypeptide into the endoplasmic reticulum (ER). Within the ER, the signal peptide is cleaved off, resulting in proinsulin.

  • Folding and Disulfide Bond Formation: In the ER, proinsulin folds into its correct three-dimensional structure, stabilized by the formation of disulfide bonds.

  • Trafficking and Proteolytic Cleavage: Proinsulin is transported from the ER to the Golgi apparatus and then packaged into secretory granules. Within these granules, proinsulin is cleaved by prohormone convertases to yield the mature insulin molecule and the C-peptide.

  • Secretion: Mature insulin and C-peptide are stored in the secretory granules until the beta cell is stimulated, primarily by high blood glucose, leading to their exocytosis into the bloodstream.

Signaling Pathways Regulating Preproinsulin Expression

The expression and synthesis of preproinsulin are regulated by a complex interplay of signaling pathways. The primary regulatory pathway is initiated by glucose metabolism within the beta cell.

Glucose-Stimulated Insulin Synthesis and Secretion:

  • Glucose Uptake: Glucose enters the beta cell through the GLUT2 transporter.

  • Metabolism and ATP Production: Inside the cell, glucose is phosphorylated by glucokinase and enters glycolysis and the Krebs cycle, leading to a significant increase in the ATP/ADP ratio.

  • KATP Channel Closure and Depolarization: The rise in ATP closes ATP-sensitive potassium (KATP) channels in the cell membrane, preventing potassium efflux and causing membrane depolarization.

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ ions.

  • Insulin Granule Exocytosis: The increase in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, resulting in the secretion of insulin.

This increase in intracellular calcium, along with other signaling molecules generated from glucose metabolism, also stimulates the transcription of the preproinsulin gene, thus replenishing the cell's insulin stores.

Quantitative Data on Preproinsulin Gene Expression

The following tables summarize quantitative data on preproinsulin mRNA levels and proinsulin biosynthesis under various experimental conditions, compiled from multiple studies.

Table 1: Effect of Glucose Concentration on Proinsulin mRNA and Biosynthesis in Rat Islets

Glucose ConcentrationProinsulin mRNA Level (relative to 5.5 mM)Proinsulin Biosynthesis (relative to 5.5 mM)
2.8 mM~50% decreaseDecreased
5.5 mM (basal)1.01.0
10-12 mMMaximal increaseMaximal increase
16.7 mMSustained increase10- to 20-fold increase after 60 mins

Data synthesized from studies on rat islets.[1]

Table 2: Effects of Aging on Proinsulin Synthesis and Secretion in Fischer Rats

Age GroupProinsulin Synthesis (at 16.7 mM glucose, relative to 4-5 mo)Secretion of Newly Made Insulin (at 16.7 mM glucose, relative to 4-5 mo)
4-5 months100%100%
7 months84%Decreased
21-22 months61%Significantly decreased

This study found no significant effect of age on preproinsulin mRNA levels in fed animals.[2]

Table 3: Proinsulin mRNA Levels in Diabetic (db/db) Mice

Mouse StrainAgeProinsulin mRNA Level (relative to control)
db/db5 weeks4-fold increase
db/db10-13 weeksSimilar to control

This study suggests an initial compensatory increase in proinsulin mRNA that is not sustained as diabetes progresses.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of preproinsulin gene expression. Below are protocols for key experiments.

Protocol 1: Quantification of Preproinsulin mRNA by RT-qPCR from Isolated Islets

  • Islet Isolation:

    • Isolate pancreatic islets from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.

    • Culture isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • RNA Extraction:

    • After experimental treatment (e.g., culture in different glucose concentrations), wash islets with PBS.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the preproinsulin gene, and a SYBR Green master mix.

    • Use primers for a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

    • Perform qPCR using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative expression of preproinsulin mRNA.

Protocol 2: Analysis of Promoter Activity using a Luciferase Reporter Assay in MIN6 Cells

  • Plasmid Construction:

    • Clone the promoter region of the preproinsulin gene upstream of a luciferase reporter gene in a suitable expression vector.

  • Cell Culture and Transfection:

    • Culture MIN6 cells (a mouse insulinoma cell line) in DMEM supplemented with 15% fetal bovine serum, penicillin, and streptomycin.

    • Seed cells in 24-well plates.

    • Co-transfect the cells with the preproinsulin promoter-luciferase construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) using a lipid-based transfection reagent.

  • Experimental Treatment:

    • After 24 hours, change the medium to one containing different concentrations of glucose or other stimuli to be tested.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as fold change in promoter activity relative to the control condition.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in preproinsulin expression and its experimental analysis.

G cluster_0 Nucleus cluster_1 Cytoplasm & ER cluster_2 Golgi & Secretory Granules INS_Gene INS Gene pre_mRNA preproinsulin pre-mRNA INS_Gene->pre_mRNA Transcription mRNA mature mRNA pre_mRNA->mRNA Splicing & Processing Ribosome Ribosome mRNA->Ribosome Export Preproinsulin Preproinsulin Ribosome->Preproinsulin Translation Proinsulin Proinsulin Preproinsulin->Proinsulin Signal Peptide Cleavage (in ER) Mature_Insulin Mature Insulin + C-Peptide Proinsulin->Mature_Insulin Cleavage Secretion Secretion Mature_Insulin->Secretion Secretion

Caption: The biosynthetic pathway of insulin from gene to mature hormone.

G Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_in Intracellular Glucose GLUT2->Glucose_in Metabolism Glycolysis & Krebs Cycle Glucose_in->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Transcription ↑ INS Gene Transcription Ca_influx->Transcription

Caption: Glucose-stimulated insulin secretion and gene transcription pathway.

G start Isolate Pancreatic Islets or Culture Beta-Cell Line treatment Apply Experimental Treatment (e.g., varying glucose levels) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control cdna_synthesis Reverse Transcription (cDNA Synthesis) quality_control->cdna_synthesis qpcr Quantitative PCR (qPCR) with specific primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt) Relative mRNA Expression qpcr->analysis end Results analysis->end

Caption: Experimental workflow for quantifying preproinsulin mRNA levels.

References

A Technical Guide to the Post-Translational Modifications of VGF-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide "Levitide" was not identifiable in existing scientific literature. Therefore, this guide focuses on the well-researched VGF (non-acronymic) protein and its bioactive peptide derivatives, which undergo significant post-translational modifications (PTMs), to fulfill the structural and technical requirements of the original request.

Introduction

The VGF gene, induced by nerve growth factor, encodes a 68 kDa precursor polypeptide that is expressed exclusively in neuronal and neuroendocrine cells.[1][2] This precursor, also known as secretogranin VII, belongs to the granin family of neuropeptides.[3] Following translation, the VGF polypeptide undergoes a series of crucial post-translational modifications, primarily proteolytic processing, to generate a diverse array of smaller, biologically active peptides.[4] These peptides play significant roles in numerous physiological processes, including energy metabolism, pain, reproduction, and cognition.[2] Understanding the PTMs of the VGF precursor is critical for elucidating the specific functions of its derived peptides and for developing novel therapeutic strategies targeting these pathways.[5]

Primary Post-Translational Modifications of the VGF Precursor

The principal PTM of the VGF protein is extensive proteolytic cleavage by prohormone convertases (PCs). This processing is essential for the generation of bioactive peptides.

Proteolytic Cleavage

The VGF polypeptide is processed by the neuroendocrine-specific prohormone convertases PC1/3 and PC2.[4] These enzymes recognize and cleave at specific sites within the VGF sequence, liberating a variety of smaller peptides.[6] The cleavage is a regulated process that occurs within large dense core vesicles of the regulated secretory pathway.[3][7] The specific peptides generated can vary depending on the tissue and the relative activities of PC1/3 and PC2.[8]

A non-exhaustive list of key bioactive peptides derived from the VGF precursor includes TLQP-62, TLQP-21, NERP-1, NERP-2, AQEE-30, and HHPD-41.[1][4]

C-Terminal Amidation

Certain VGF-derived peptides, such as Neuroendocrine Regulatory Peptide-1 (NERP-1) and NERP-2, undergo C-terminal amidation.[9][10] This modification, where the C-terminal carboxyl group is converted to an amide, is crucial for the biological activity of many neuropeptides, often protecting them from degradation and enhancing receptor binding.

Quantitative Data on VGF Peptide Processing and Effects

Quantitative analysis has been pivotal in understanding the differential expression and roles of VGF-derived peptides in various physiological and pathological states. The following tables summarize key quantitative findings from the literature.

Peptide FragmentCondition / Disease ModelTissue / FluidChange in LevelSignificance (p-value)Reference
VGF C-terminusAdvanced Stage ALS (Human)Plasma16% Decreasep < 0.04[11][12]
VGF C-terminusAdvanced Stage ALS (Human)Fibroblasts47-51% Decreasep < 0.04 - p < 0.02[11][12]
VGF C-terminusAlzheimer's Disease (Human)Post-mortem CortexSignificant Decreasep < 0.045[13]
TPGH PeptidesAlzheimer's Disease (Human)Post-mortem CortexSignificant Decreasep < 0.010[13]
NERP-1Alzheimer's Disease (Human)Post-mortem CortexSignificant Decreasep < 0.007[13]
TPGH PeptidesParkinson's Disease (Human)Post-mortem CortexSignificant Decreasep < 0.001[13]
NERP-1Parkinson's Disease (Human)Post-mortem CortexSignificant Decreasep < 0.01[13]

Table 1: Quantitative Changes of VGF-Derived Peptides in Neurodegenerative Diseases.

Experimental Protocols

The identification and quantification of VGF PTMs rely heavily on mass spectrometry-based proteomics and immunoassays.

Protocol for Identification of VGF-Derived Peptides by Mass Spectrometry

This protocol outlines a general "bottom-up" proteomics workflow for identifying VGF-derived peptides from tissue or cell lysates.

  • Protein Extraction and Digestion:

    • Homogenize tissue or lyse cells in a buffer containing protease inhibitors.

    • Quantify total protein concentration using a standard assay (e.g., BCA).

    • Denature proteins using urea (B33335) or another chaotropic agent.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the protein mixture into smaller peptides using a specific protease, typically trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues.[14][15] Other proteases like Glu-C can be used for alternative fragmentation patterns.[16]

  • Peptide Fractionation and Enrichment (Optional but Recommended):

    • To reduce sample complexity and enrich for low-abundance peptides, perform fractionation using techniques like strong cation exchange (SCX) or reverse-phase liquid chromatography (RPLC) at a high pH.[15]

    • For specific PTMs, enrichment strategies can be employed. For example, immobilized metal affinity chromatography (IMAC) can be used to enrich for phosphorylated peptides.[15]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a nano-flow RPLC system.[15]

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of intact peptides.

    • The most intense ions from the MS1 scan are sequentially selected for fragmentation (MS2) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[17]

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) containing the VGF precursor sequence.

    • Use a search engine algorithm (e.g., Sequest, Mascot, or MaxQuant) to match the experimental fragmentation patterns to theoretical spectra generated from the database.

    • The search parameters must include variable modifications to account for potential PTMs (e.g., oxidation, amidation). The algorithm identifies the peptide sequences and the presence and location of any PTMs.[17]

Protocol for Quantification of VGF Peptides by ELISA
  • Plate Coating:

    • Coat multi-well microplates with a capture antibody specific to a VGF-derived peptide (e.g., anti-TLQP-21) overnight at 4°C.[18]

  • Blocking:

    • Wash the plates and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Add prepared standards (synthetic VGF peptides of known concentrations) and samples (e.g., plasma, tissue homogenates) to the wells and incubate for 2 hours at room temperature.[11]

  • Detection Antibody:

    • Wash the plates and add a biotinylated detection antibody that recognizes a different epitope on the target peptide. Incubate for 1-2 hours.

  • Signal Generation:

    • Wash the plates and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • After another wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement:

    • Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of the VGF peptide in the samples by comparing their absorbance to the standard curve.

Visualizations: Pathways and Workflows

VGF Precursor Processing Pathway

VGF_Processing_Pathway cluster_synthesis Synthesis & Trafficking cluster_processing Proteolytic Processing cluster_products Bioactive Peptides VGF_mRNA VGF mRNA VGF_Precursor VGF Precursor Protein (68 kDa) VGF_mRNA->VGF_Precursor Translation LDCV Large Dense Core Vesicles VGF_Precursor->LDCV Sorting to Secretory Pathway PC1_3 Prohormone Convertase 1/3 LDCV->PC1_3 PC2 Prohormone Convertase 2 LDCV->PC2 TLQP62 TLQP-62 PC1_3->TLQP62 Cleavage AQEE30 AQEE-30 PC1_3->AQEE30 Cleavage Other Other Peptides PC1_3->Other Cleavage NERP1 NERP-1 (Amidated) PC2->NERP1 Cleavage NERP2 NERP-2 (Amidated) PC2->NERP2 Cleavage PC2->Other Cleavage TLQP21 TLQP-21 TLQP62->TLQP21 Further Cleavage

Caption: Biosynthetic pathway of VGF-derived peptides.

Experimental Workflow for PTM Identification

PTM_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation & Analysis cluster_data_analysis Data Analysis Sample Tissue or Cell Lysate Digestion Protein Digestion (Trypsin) Sample->Digestion Fractionation Peptide Fractionation (RPLC) Digestion->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Search Database Search (e.g., Sequest) LC_MSMS->Search Database Protein Sequence Database (VGF) Database->Search Identification Peptide & PTM Identification Search->Identification

Caption: Workflow for mass spectrometry-based PTM analysis.

References

Unveiling the Molecular Target: A Technical Guide to the Levitide Peptide Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the evidence, experimental methodologies, and signaling pathways associated with the Levitide peptide and its putative receptor.

Executive Summary

This compound is a neurohormone-like peptide originally isolated from the skin secretions of the South African frog, Xenopus laevis.[1] Its precursor protein exhibits a remarkable 86% amino acid sequence homology with the precursor of xenopsin, a well-characterized neuropeptide that exerts its effects through neurotensin (B549771) receptors. This strong evolutionary link is the primary evidence pointing towards the neurotensin receptor as the molecular target for this compound. Neurotensin and its analogs are known to mediate a variety of physiological effects, including the contraction of smooth muscle.

Quantitative Data Summary

LigandReceptorAssay TypeMeasured ValueSource
NeurotensinNTS1Radioligand BindingKd: ~1-5 nMInferred from multiple sources
XenopsinNeurotensin ReceptorBiological ActivityPotent AgonistInferred from multiple sources
This compound NTS1 (putative) N/A Data not available N/A

Experimental Protocols

To facilitate further research and validation of the this compound-NTS1 interaction, detailed protocols for key experimental assays are provided below.

Radioligand Competition Binding Assay for NTS1 Receptor

This protocol is designed to determine the binding affinity of this compound for the NTS1 receptor by measuring its ability to compete with a radiolabeled neurotensin analog.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human NTS1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Neurotensin or other suitable radiolabeled NTS1 agonist.

  • Unlabeled Ligand: this compound peptide (synthetic).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of unlabeled this compound.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay assesses the biological activity of this compound by measuring its effect on smooth muscle contraction, a known downstream effect of neurotensin receptor activation.

Materials:

  • Guinea Pig Ileum: Freshly isolated longitudinal muscle strips.

  • Organ Bath: Maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Tyrode's Solution: Physiological salt solution.

  • This compound Peptide: Synthetic, in various concentrations.

  • Neurotensin Receptor Antagonist: (e.g., SR 142948).

  • Isotonic Transducer and Data Acquisition System.

Procedure:

  • Tissue Preparation: Mount the guinea pig ileum strips in the organ bath containing Tyrode's solution under a resting tension of 1g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Response: Elicit a contractile response with a known agonist (e.g., acetylcholine (B1216132) or neurotensin) to ensure tissue viability.

  • This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner to generate a dose-response curve.

  • Antagonist Treatment: To confirm receptor specificity, pre-incubate a separate tissue preparation with a neurotensin receptor antagonist for 20-30 minutes before repeating the this compound dose-response curve.

  • Data Analysis: Measure the amplitude of the contractions and express them as a percentage of the maximal response to the control agonist. Compare the dose-response curves in the presence and absence of the antagonist to determine if the effect of this compound is mediated by neurotensin receptors.

Signaling Pathways and Visualizations

Activation of the NTS1 receptor by an agonist like neurotensin (and putatively this compound) initiates a cascade of intracellular signaling events. The NTS1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway This compound This compound NTS1 NTS1 Receptor This compound->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Proposed Gq-mediated signaling pathway for this compound via the NTS1 receptor.

The following workflow illustrates the experimental process for identifying and characterizing the this compound receptor.

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 Receptor Binding cluster_2 Functional Activity cluster_3 Conclusion Homology Sequence Homology (this compound vs. Xenopsin) Binding_Assay Radioligand Competition Binding Assay (NTS1) Homology->Binding_Assay Functional_Assay Guinea Pig Ileum Contraction Assay Homology->Functional_Assay Determine_Affinity Determine Kd / Ki Binding_Assay->Determine_Affinity Conclusion Identify NTS1 as This compound Receptor Determine_Affinity->Conclusion Dose_Response Generate Dose-Response Curve Functional_Assay->Dose_Response Antagonist_Study Test with NTS1 Antagonist Dose_Response->Antagonist_Study Antagonist_Study->Conclusion

Figure 2: Logical workflow for the identification of the this compound receptor.

Conclusion

The convergence of evidence, primarily the strong sequence homology between the precursors of this compound and xenopsin, strongly supports the identification of the Neurotensin Receptor Type 1 as the primary receptor for this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the scientific community to further investigate and validate this interaction. Such research will be pivotal in understanding the physiological role of this compound and exploring its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides: A Detailed Guide Using "Levitide" as a Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol is a general methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The term "Levitide" is used as a placeholder for a model peptide, as no specific public information or established synthesis protocol for a peptide with this name was found. Researchers should adapt this protocol based on the specific amino acid sequence and physicochemical properties of their peptide of interest.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research, diagnostics, and therapeutic development.[1][2] The most widely adopted SPPS methodology is based on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids.[1][3][4] This approach offers mild reaction conditions, facilitating the synthesis of complex and modified peptides.[4] This document provides a detailed protocol for the manual solid-phase synthesis of a model peptide, "this compound," using Fmoc chemistry.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and reaction times for the key steps in Fmoc-based solid-phase peptide synthesis. These values may require optimization based on the specific peptide sequence, particularly for sterically hindered amino acids or during the synthesis of long or aggregation-prone sequences.

Step Reagent/Component Molar Equivalents (relative to resin capacity) Typical Reaction Time
Resin Swelling DMF or DCM-30 - 60 minutes
Fmoc Deprotection 20% Piperidine (B6355638) in DMF-2 x 10-15 minutes
Amino Acid Coupling Fmoc-Amino Acid3 - 51 - 4 hours
Coupling Reagent (e.g., HBTU/HATU)2.9 - 4.51 - 4 hours
Base (e.g., DIPEA/NMM)6 - 101 - 4 hours
Capping (Optional) Acetic Anhydride/DIPEA in DMF-2 x 15 minutes
Cleavage & Deprotection Cleavage Cocktail (e.g., TFA/TIS/H2O)-2 - 4 hours
Precipitation Cold Diethyl Ether-30 minutes

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a peptide.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).[5] For a C-terminal amide, a Rink Amide resin is commonly used.[5][6]

  • Protocol:

    • Weigh the appropriate amount of Rink Amide resin (e.g., for a 0.1 mmol synthesis scale) into a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

    • After swelling, drain the DMF.

Fmoc-SPPS Cycles

The peptide chain is elongated through repetitive cycles of Fmoc deprotection and amino acid coupling.[8]

  • Fmoc Deprotection Protocol:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 10-15 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling Protocol:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU or HATU (2.9-4.5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF.

    • Pre-activate the amino acid by allowing the mixture to stand for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a ninhydrin (B49086) (Kaiser) test.[6]

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

These deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

  • Protocol:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) to remove DMF.

    • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA to recover any remaining peptide.

Peptide Precipitation and Purification

The crude peptide is isolated by precipitation and then purified.

  • Protocol:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Precipitation, Purification (HPLC), & Analysis Cleavage->Purification End Final Peptide Purification->End

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway

Assuming "this compound" may interact with pathways similar to other metabolic regulators like leptin, the following diagram illustrates a simplified version of the leptin signaling pathway, which is relevant in drug development for metabolic disorders. Leptin binding to its receptor (LepRb) can activate several downstream pathways, including the JAK/STAT and PI3K pathways, which are crucial for regulating energy balance and metabolism.[10][11]

Leptin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation pSTAT3 pSTAT3 Gene Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene Transcription Regulation AKT Akt/PKB PI3K->AKT -> PIP3 -> pAKT pAkt/PKB pAKT->Gene Metabolic Regulation

References

Application Note: Purification of Synthetic Levitide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the purification of the synthetic peptide Levitide (pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a neurohormone-like peptide originally isolated from the skin of the South African frog, Xenopus laevis.[1][2] For its use in research and therapeutic development, achieving high purity is critical to ensure accurate and reproducible results. This protocol details the materials, experimental procedures, and data analysis required to purify crude synthetic this compound to a final purity of >98%. The methods described are intended for researchers, scientists, and drug development professionals working with synthetic peptides.

Introduction

Synthetic peptides, produced via methods like Solid-Phase Peptide Synthesis (SPPS), typically result in a crude product containing the desired full-length peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, incompletely deprotected peptides, and residual reagents from the synthesis and cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for peptide purification due to its high resolving power, reproducibility, and the use of volatile mobile phases that simplify product recovery.[3]

This application note outlines a robust RP-HPLC protocol specifically adapted for the purification of this compound, a 17-amino acid peptide with a molecular weight of 1542.88 g/mol .[4][5]

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their relative hydrophobicity. The process utilizes a non-polar (hydrophobic) stationary phase, typically silica (B1680970) particles bonded with C18 alkyl chains, and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[3]

Peptides from the crude mixture are loaded onto the column in a mobile phase with a low ACN concentration. Under these conditions, the peptides bind to the hydrophobic stationary phase. A linear gradient of increasing ACN concentration is then applied. As the mobile phase becomes more hydrophobic, peptides desorb and elute from the column in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of ACN to elute. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Experimental Workflow

The overall workflow for the purification of synthetic this compound is a multi-step process designed to ensure the highest possible purity and accurate characterization of the final product. The process begins with the crude peptide obtained after synthesis and cleavage, and proceeds through purification, analysis, and final isolation.

G Figure 1. Experimental Workflow for this compound Purification Crude Crude Synthetic This compound Dissolve Sample Preparation (Dissolve in Mobile Phase A) Crude->Dissolve Filter Filtration (0.22 µm Syringe Filter) Dissolve->Filter HPLC Preparative RP-HPLC Purification Filter->HPLC Collect Fraction Collection (Peak-based) HPLC->Collect Analyze Purity Analysis (Analytical HPLC & MS) Collect->Analyze Analyze aliquots Pool Pooling of High-Purity Fractions (>98%) Analyze->Pool Select fractions Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Final Purified this compound (Lyophilized Powder) Lyophilize->Final

Caption: Overall workflow for the purification of synthetic this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound peptide

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water (e.g., Milli-Q)

  • HPLC grade Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a gradient pump, autosampler, fraction collector, and UV detector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size)

  • Analytical HPLC system

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mass spectrometer (e.g., ESI-MS)

  • 0.22 µm syringe filters

  • Lyophilizer (freeze-dryer)

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure optimal chromatographic performance.

  • Accurately weigh the crude this compound powder.

  • Dissolve the peptide in Mobile Phase A (see Table 1) to a concentration of 10-20 mg/mL.

  • If solubility is an issue, a small amount of ACN or DMSO can be added to aid dissolution before diluting with Mobile Phase A.[6]

  • Vortex or sonicate briefly to ensure the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative RP-HPLC Method

The following tables outline the recommended parameters and a starting gradient for the purification of this compound. This method may require optimization based on the specific impurity profile of the crude product and the HPLC system used.

Table 1: HPLC System and Parameters for this compound Purification

Parameter Preparative Method Analytical Method
Column C18, 21.2 x 250 mm, 10 µm, 300 Å C18, 4.6 x 250 mm, 5 µm, 120 Å
Mobile Phase A 0.1% (v/v) TFA in Water 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile 0.1% (v/v) TFA in Acetonitrile
Flow Rate 18.0 mL/min 1.0 mL/min
Detection Wavelength 220 nm 220 nm
Column Temperature Ambient (or 30-40 °C for better peak shape) 30 °C
Injection Volume 1-5 mL (depending on concentration) 10-20 µL

| Sample Load | 50-150 mg of crude peptide | ~0.1 mg |

Table 2: Example Gradient Profile for Preparative HPLC

Time (minutes) % Mobile Phase B (ACN) Flow Rate (mL/min) Curve
0.0 15 18.0 Linear
5.0 15 18.0 Linear
35.0 45 18.0 Linear
40.0 95 18.0 Linear
45.0 95 18.0 Linear
46.0 15 18.0 Linear

| 55.0 | 15 | 18.0 | Linear |

Note: The shallow gradient from 15% to 45% B over 30 minutes is designed to resolve the this compound peak from closely eluting impurities. The steep increase to 95% B is a wash step to elute highly hydrophobic impurities and clean the column.

Fraction Collection and Analysis
  • Monitor the chromatogram in real-time at 220 nm.

  • Begin collecting fractions as the main this compound peak starts to elute. Collect fractions across the entire peak, including the rising and falling edges, as purity may vary.

  • After collection, perform analytical RP-HPLC on a small aliquot from each fraction to determine its purity.

  • Use mass spectrometry to confirm that the main peak in the purified fractions corresponds to the correct molecular weight of this compound (1542.88 Da).

Pooling and Lyophilization
  • Based on the analytical HPLC and MS data, combine the fractions that meet the desired purity specification (e.g., >98%).

  • Freeze the pooled solution at -80°C until it is completely solid.

  • Lyophilize the frozen sample under high vacuum for 24-48 hours, or until a dry, white, fluffy powder is obtained.

  • Store the final lyophilized peptide at -20°C or lower in a desiccated environment.

Data Presentation and Expected Results

The success of the purification is evaluated based on purity, yield, and recovery. The following table provides an example of expected results from the analysis of collected fractions.

Table 3: Purity Analysis of Collected Fractions (Illustrative Data)

Fraction Number Retention Time (min) Purity by Analytical HPLC (%) MS Confirmation (m/z) Decision
F1 22.1 92.5 1542.9 Discard
F2 22.5 98.2 1542.9 Pool
F3 22.9 99.5 1542.9 Pool
F4 23.3 99.3 1542.9 Pool
F5 23.8 96.1 1542.9 Discard
Crude Material - 78.0 1542.9 -

| Final Product (Post-Pooling) | - | >99.0 | 1542.9 | - |

Troubleshooting

Encountering issues during HPLC purification is common. The following table addresses frequent problems and their potential solutions.

Table 4: HPLC Troubleshooting Guide for Peptide Purification

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with column silanols.- Column overload.- Sub-optimal mobile phase pH. - Ensure TFA concentration is 0.1%.- Reduce sample load.- Use a modern, end-capped C18 column.- Increase column temperature slightly (e.g., to 40°C).[6]
Poor Resolution / Co-elution - Gradient is too steep.- Incorrect stationary phase. - Decrease the gradient slope (e.g., 0.5% B/min instead of 1.0% B/min).- Try a different stationary phase (e.g., C8 or Phenyl) if C18 fails.[7]
High Backpressure - Clogged column frit or guard column.- Sample precipitation on the column. - Filter all samples and mobile phases.- Flush the system and column.- Ensure the sample is fully dissolved in a solvent weaker than the initial mobile phase.[8][9]

| Low Recovery | - Peptide is irreversibly adsorbed to the column.- Peptide precipitation during the run.- Peptide is unstable at low pH. | - Perform a high-organic wash (95% ACN) at the end of each run.- Try dissolving the sample in a solvent containing a small amount of organic acid (e.g., formic acid).- If pH sensitivity is suspected, consider a different buffer system (e.g., ammonium (B1175870) formate), though this complicates removal.[6][10] |

This compound Signaling Pathway (Generalized)

As a neurohormone-like peptide, this compound is expected to exert its biological effects by binding to specific receptors on the surface of target cells.[2] While the exact signaling pathway for this compound has not been fully elucidated, many peptide hormones mediate their effects through G-Protein Coupled Receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade, which serves as a representative model for how this compound might function.[11][12]

G Figure 2. Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra receptor Extracellular G-Protein Coupled Receptor (GPCR) Intracellular g_protein GDP Inactive receptor:f2->g_protein 2. Activation g_protein_active GTP Active g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector 3. Gα activates Effector camp cAMP (Second Messenger) effector->camp 4. Generates Second Messenger This compound This compound (Peptide Hormone) This compound->receptor:f0 1. Binding atp ATP pka Protein Kinase A (PKA) camp->pka 5. Activates Kinase response Cellular Response (e.g., Gene Transcription, Enzyme Activation) pka->response 6. Phosphorylation Cascade

References

Application Notes & Protocols: Development of a Bioassay for Levitide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levitide is a novel synthetic peptide with significant therapeutic potential. To facilitate research and development, a robust and reproducible method for quantifying its biological activity is essential. A bioassay provides a measure of the physiological response to a substance, which is a critical quality attribute for biopharmaceuticals. These application notes describe a cell-based bioassay for determining the relative potency of this compound.

The described bioassay is based on the principle that this compound binds to its cell surface receptor, initiating an intracellular signaling cascade that results in a quantifiable downstream event. This method is crucial for ensuring the consistency, stability, and quality of this compound preparations during all phases of drug development. The development and validation of such an assay require a systematic approach to ensure accuracy, precision, and robustness.[1][2]

Principle of the Bioassay

This bioassay measures the this compound-induced activation of a specific signaling pathway in a recombinant cell line. The proposed mechanism involves the binding of this compound to a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade culminating in the expression of a reporter gene. The activity of the reporter gene product is then measured, providing a quantitative assessment of this compound's biological activity.

Materials and Reagents

Reagent Supplier Catalogue No.
This compound Reference StandardIn-houseN/A
This compound Test SampleN/AN/A
Reporter Gene Cell LineATCCCRL-XXXX
Cell Culture Medium (e.g., DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTAThermo Fisher25300054
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Reporter Lysis BufferPromegaE1941
Reporter Assay SubstratePromegaE1501
96-well flat-bottom platesCorning3599

Experimental Protocols

Cell Culture and Maintenance
  • Culture the reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

  • For the bioassay, harvest the cells using Trypsin-EDTA and resuspend them in the assay medium (DMEM with 0.1% FBS).

Bioassay Procedure
  • Cell Plating:

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL in the assay medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Preparation of this compound Standards and Samples:

    • Prepare a stock solution of the this compound Reference Standard.

    • Perform a serial dilution of the reference standard to create a dose-response curve. A minimum of seven concentrations is recommended.

    • Similarly, prepare dilutions of the this compound test sample.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound standards and samples to the respective wells.

    • Include a negative control (assay medium without this compound).

    • Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Signal Detection:

    • After incubation, remove the treatment solutions.

    • Lyse the cells by adding 20 µL of Reporter Lysis Buffer to each well and incubate for 15 minutes at room temperature.

    • Add 100 µL of the Reporter Assay Substrate to each well.

    • Measure the luminescence using a plate reader.

Data Analysis

The relative potency of the this compound test sample is determined by comparing its dose-response curve to that of the this compound Reference Standard.

  • Plot the luminescence signal against the logarithm of the this compound concentration for both the reference standard and the test sample.

  • Fit the data to a four-parameter logistic (4PL) model.

  • The relative potency is calculated from the horizontal shift between the two curves.

Sample Data Table
Concentration (nM) Reference Standard (RLU) Test Sample (RLU)
100150234149876
33.3148765147654
11.1135432134321
3.79876597654
1.25432153210
0.41234511234
0.115671456
0543532

Visualizations

Levitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Reporter_Gene Reporter Gene Expression Transcription_Factor->Reporter_Gene Induction

Caption: Hypothetical signaling pathway of this compound.

Bioassay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 18-24 hours A->B D 4. Treat Cells with this compound (6h) B->D C 3. Prepare this compound Standards & Samples C->D E 5. Lyse Cells D->E F 6. Add Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (4PL Curve Fit) G->H

Caption: Experimental workflow for the this compound bioassay.

References

Application Notes: Neuroprotective Effects of Levetiracetam on Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on available research for "Levetiracetam" (LEV), as searches for "Levitide" did not yield specific results for in vitro neuronal applications. It is presumed that "this compound" may be a misspelling or a less common name for Levetiracetam (B1674943), a compound with established neuroprotective properties.

Introduction Levetiracetam (LEV) is a second-generation antiepileptic drug that has demonstrated significant neuroprotective properties beyond its primary anticonvulsant function.[1] In vitro and in vivo studies have shown its potential to mitigate neuronal damage, suppress neuroinflammation, and promote cell survival, making it a compound of interest for research into neurodegenerative diseases and ischemic brain injury.[1][2]

Mechanism of Action The neuroprotective effects of LEV are multifaceted. In models of cerebral ischemia, treatment with LEV has been shown to prevent neuronal cell death, reduce inflammation, and decrease apoptosis.[2] The proposed mechanism involves the upregulation of key pro-survival and pro-angiogenic factors. Studies have demonstrated that LEV treatment significantly increases the expression of Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), and Heat Shock Protein 70 (HSP70) in the cerebral cortex following ischemic events.[2][3] HIF-1α is a critical transcription factor that regulates the expression of genes like VEGF to facilitate adaptation and survival after hypoxia-ischemia.[2] By enhancing the accumulation of HIF-1α protein, LEV promotes an angiogenic response, a key component of neurovascular remodeling after a stroke.[2]

Furthermore, LEV exhibits potent anti-inflammatory and anti-apoptotic properties.[1] It has been observed to suppress the activation of microglia, the resident immune cells of the brain, and inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3] This reduction in the inflammatory response contributes to decreased neuronal damage and improved functional outcomes in animal models.[1][3]

Applications

  • Neuroprotection Assays: Evaluating the efficacy of LEV in protecting neuronal cells from various insults, such as oxidative stress, excitotoxicity, or oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke.

  • Anti-inflammatory Studies: Investigating the modulation of inflammatory pathways in co-cultures of neurons and microglia or in microglia-only cultures stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Mechanism of Action Studies: Elucidating the specific signaling pathways affected by LEV, particularly the HIF-1α/VEGF axis, using techniques like Western blotting and qPCR.

  • Apoptosis Assays: Quantifying the anti-apoptotic effects of LEV in neuronal cultures subjected to pro-apoptotic stimuli.

Quantitative Data Summary

The following table summarizes key quantitative findings from an in vivo study on a rat model of Middle Cerebral Artery Occlusion (MCAO), which induces ischemic stroke. These results highlight the neuroprotective and anti-inflammatory efficacy of Levetiracetam.

Parameter MeasuredControl Group (Saline-Treated)Levetiracetam (LEV) Treated GroupP-valueSource
Infarct Size (%) 17.8 ± 3.312.9 ± 1.4p < 0.01[3]
Rotarod Retention Time (s) 59.1 ± 6.284.5 ± 6.7p < 0.01[3]
TNF-α Level (pg/ml) 255.3 ± 12.5135.6 ± 5.2p < 0.01[3]
IL-1β Level (pg/ml) 38.9 ± 2.318.5 ± 1.3p < 0.01[3]

Visualized Signaling Pathway and Workflow

cluster_0 Levetiracetam (LEV) Action cluster_1 Cellular Outcomes LEV Levetiracetam (LEV) HIF1a ↑ HIF-1α Expression LEV->HIF1a HSP70 ↑ HSP70 Expression LEV->HSP70 Inflammation ↓ Microglia Activation (TNF-α, IL-1β) LEV->Inflammation Apoptosis ↓ Neuronal Apoptosis LEV->Apoptosis VEGF ↑ VEGF Expression HIF1a->VEGF HSP70->Apoptosis Inflammation->Apoptosis Angiogenesis ↑ Angiogenesis VEGF->Angiogenesis Neuroprotection Neuroprotection & Functional Recovery Apoptosis->Neuroprotection Angiogenesis->Neuroprotection cluster_assays 5. Downstream Assays Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induction 2. Induction of Neuronal Injury (e.g., Oxygen-Glucose Deprivation) Culture->Induction Treatment 3. Treatment - Vehicle Control - Levetiracetam (Varying Doses) Induction->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (MTT / Resazurin) Incubation->Viability Western Western Blot (HIF-1α, VEGF, HSP70) Incubation->Western ELISA ELISA (TNF-α, IL-1β) Incubation->ELISA Flow Flow Cytometry (Apoptosis - Annexin V) Incubation->Flow Data 6. Data Analysis & Interpretation Viability->Data Western->Data ELISA->Data Flow->Data

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Levitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Levitide is a promising synthetic cationic antimicrobial peptide (AMP) designed to combat a broad spectrum of bacterial pathogens. Unlike traditional antibiotics, this compound's mechanism of action is thought to involve direct interaction with and disruption of the bacterial cell membrane, a method that may be less prone to the development of resistance.[1][2][3]

These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of this compound, enabling researchers to accurately assess its efficacy against various microorganisms. The methodologies are based on established standards for antimicrobial peptide testing, which include modifications to conventional AST methods to account for the unique physicochemical properties of peptides.[4][5][6][7]

Key Considerations for Peptide Antimicrobial Susceptibility Testing

Standard AST protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), often require adjustments for evaluating antimicrobial peptides like this compound.[4][5][6] Key factors to consider include:

  • Peptide Adsorption: Cationic peptides like this compound can adhere to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their true potency. Therefore, the use of low-binding materials, such as polypropylene (B1209903) plates, is strongly recommended.[4][8]

  • Media Composition: The presence of high concentrations of divalent cations (e.g., Ca²⁺ and Mg²⁺) and polyanions in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic AMPs. Using cation-adjusted MHB is crucial for obtaining accurate and reproducible results.[4][5][6]

  • Peptide Stability: Peptides may be susceptible to degradation by proteases. While this is less of a concern in the short-term in vitro assays described here, it is a critical consideration for in vivo studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11] The broth microdilution method is the recommended technique for determining the MIC of this compound.

Materials:

  • This compound stock solution (prepared in a suitable solvent like sterile deionized water or 0.01% acetic acid)[4]

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[4][5][6]

  • Sterile 96-well polypropylene microtiter plates[4][8]

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate them into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in MHB in polypropylene tubes. The concentration range should be sufficient to determine the MIC.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 100 µL of the appropriate this compound dilution to the corresponding wells, resulting in a final volume of 200 µL per well.

    • Include a positive control for bacterial growth (bacterial suspension with no this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13] It is determined by subculturing from the clear wells of the MIC assay.

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[12][13]

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][15][16]

Materials:

  • This compound stock solution

  • Test microorganism

  • Cation-adjusted MHB

  • Sterile flasks or tubes

  • Incubator with shaking (37°C)

  • MHA plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth as described for the MIC assay.

    • Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing the bacterial suspension and different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask without this compound.

    • Incubate all flasks at 37°C with constant shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Colony Counting and Data Analysis:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[4][15]

Data Presentation

Quantitative data from the antimicrobial susceptibility tests should be summarized in clear and structured tables for easy comparison.

Table 1: MIC and MBC of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213.

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
1
2
4
8
24

Visualizations

Proposed Mechanism of Action of this compound

The primary mechanism of action for many cationic antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane.

G cluster_0 Bacterial Cell cluster_1 membrane Bacterial Membrane (Negatively Charged) insertion Membrane Insertion membrane->insertion cytoplasm Cytoplasm This compound This compound (Cationic AMP) attraction Electrostatic Attraction This compound->attraction attraction->membrane disruption Membrane Disruption (Pore Formation) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death G cluster_workflow MIC Determination Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare this compound Dilutions (Polypropylene Plate) prep_dilutions->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read MIC incubate->read_results G cluster_logic Activity Determination mic Determine MIC compare Compare MBC/MIC Ratio mic->compare mbc Determine MBC mbc->compare bactericidal Bactericidal (MBC/MIC ≤ 4) compare->bactericidal ≤ 4 bacteriostatic Bacteriostatic (MBC/MIC > 4) compare->bacteriostatic > 4

References

Application Notes and Protocols for Radiolabeling Levitide in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levitide, the levorotatory enantiomer of sulpiride, is a selective antagonist of the dopamine (B1211576) D2 receptor.[1][2][3] This selectivity makes it a valuable tool in neuroscience research and drug development for studying the role of D2 receptors in various physiological and pathological processes. Radioligand binding assays are a cornerstone for characterizing the interaction of ligands like this compound with their receptors, providing crucial data on affinity (Kd) and receptor density (Bmax).[4][5] These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) and Tritium (B154650) ([³H]) and its subsequent use in receptor binding studies.

Data Presentation

Table 1: Quantitative Binding Data for Radiolabeled Sulpiride Analogs to Dopamine D2 Receptors
RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[³H]-S-SulpirideRat Striatum5.6590[6]
[³H]-S-SulpirideRabbit Striatum8.3540[6]
[¹¹C]-RacloprideHuman Striatum9.128 pmol/ml[7]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Iodine-125 (Indirect Method using Bolton-Hunter Reagent)

This protocol describes a non-oxidative method for radioiodination, which is often preferred for peptides and other sensitive molecules to preserve their biological activity.[8]

Materials:

  • This compound

  • Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate)

  • Na¹²⁵I

  • Chloramine-T

  • Sodium Metabisulfite (B1197395)

  • Dimethylformamide (DMF)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Sephadex G-10 column

  • Thin Layer Chromatography (TLC) supplies

  • Gamma counter

Procedure:

  • Iodination of Bolton-Hunter Reagent:

    • To a vial containing 10 µg of Bolton-Hunter reagent dissolved in 10 µl of DMF, add 1 mCi of Na¹²⁵I in 10 µl of 0.1 M phosphate buffer, pH 7.4.

    • Add 10 µl of Chloramine-T (1 mg/ml in 0.1 M phosphate buffer) to initiate the reaction.

    • After 30 seconds at room temperature, stop the reaction by adding 20 µl of sodium metabisulfite (2 mg/ml in 0.1 M phosphate buffer).

  • Conjugation to this compound:

    • Immediately add 100 µg of this compound dissolved in 100 µl of 0.1 M phosphate buffer, pH 8.5, to the iodinated Bolton-Hunter reagent mixture.

    • Incubate for 30 minutes at 4°C with gentle mixing.

  • Purification of [¹²⁵I]-Levitide:

    • Separate the radiolabeled this compound from unreacted components by gel filtration using a Sephadex G-10 column equilibrated with 0.1 M phosphate buffer containing 0.1% BSA.

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

    • Pool the fractions containing the [¹²⁵I]-Levitide.

  • Quality Control:

    • Assess radiochemical purity by thin-layer chromatography.

    • Determine the specific activity of the [¹²⁵I]-Levitide by measuring the total radioactivity and the total amount of this compound.

Protocol 2: Radiolabeling of this compound with Tritium ([³H])

Tritium labeling is advantageous as it does not alter the chemical structure of the peptide, thus preserving its biological activity.[9][10] This protocol involves catalytic reduction of a suitable precursor with tritium gas.

Materials:

  • This compound precursor (e.g., with a dehydro-amino acid or a halogenated aromatic ring)

  • Tritium (³H₂) gas

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • High-performance liquid chromatography (HPLC) system

  • Liquid scintillation counter

Procedure:

  • Preparation:

    • In a reaction vessel suitable for catalytic hydrogenation, dissolve the this compound precursor in an anhydrous solvent.

    • Add the Pd/C catalyst to the solution.

  • Tritiation:

    • Connect the reaction vessel to a tritium manifold.

    • Introduce tritium gas into the vessel and stir the reaction mixture at room temperature. The reaction time will vary depending on the precursor and reaction conditions.

  • Work-up:

    • After the reaction is complete, carefully remove the excess tritium gas according to safety protocols.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

  • Purification of [³H]-Levitide:

    • Purify the crude [³H]-Levitide using reverse-phase HPLC.

    • Collect fractions and measure the radioactivity of each fraction using a liquid scintillation counter.

    • Pool the fractions containing the pure [³H]-Levitide.

  • Quality Control:

    • Confirm the identity and radiochemical purity of the [³H]-Levitide by co-elution with an authentic, unlabeled this compound standard on HPLC.

    • Determine the specific activity by measuring the radioactivity and the mass of the purified product.

Protocol 3: Saturation Radioligand Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]

Materials:

  • [¹²⁵I]-Levitide or [³H]-Levitide

  • Unlabeled this compound

  • Membrane preparation from cells or tissue expressing Dopamine D2 receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail (for [³H]) or gamma counter (for [¹²⁵I])

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the radiolabeled this compound in assay buffer.

    • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation:

    • Add the membrane preparation (typically 50-100 µg of protein) to each tube.

    • Add the appropriate concentration of radiolabeled this compound to each tube.

    • Incubate the tubes at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials (for [³H]) or gamma counter tubes (for [¹²⁵I]).

    • Add scintillation cocktail to the vials for [³H] and count in a liquid scintillation counter.

    • Count the filters for [¹²⁵I] in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding versus the concentration of radioligand.

    • Analyze the data using non-linear regression to determine Kd and Bmax. A Scatchard plot can also be used for visualization.[11]

Protocol 4: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound for the receptor.[4]

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound in assay buffer.

    • Prepare triplicate tubes for total binding (no competitor), non-specific binding (high concentration of a standard unlabeled ligand), and for each concentration of the test compound.

  • Incubation:

    • Add the membrane preparation to each tube.

    • Add a fixed concentration of radiolabeled this compound (typically at or below its Kd value) to each tube.

    • Add the varying concentrations of the unlabeled test compound to the respective tubes.

    • Incubate to reach equilibrium.

  • Separation and Quantification:

    • Follow the same procedure as for the saturation binding assay to separate bound and free radioligand and to quantify the radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow_radiolabeling cluster_iodination Protocol 1: Iodine-125 Labeling cluster_tritium Protocol 2: Tritium Labeling start_I Start iodinate_BH Iodinate Bolton-Hunter Reagent start_I->iodinate_BH conjugate_L Conjugate to This compound iodinate_BH->conjugate_L purify_I Purify [¹²⁵I]-Levitide (Gel Filtration) conjugate_L->purify_I qc_I Quality Control (TLC, Specific Activity) purify_I->qc_I end_I End qc_I->end_I start_H Start prepare_H Prepare Precursor & Catalyst start_H->prepare_H tritiate Tritiation (³H₂ Gas) prepare_H->tritiate purify_H Purify [³H]-Levitide (HPLC) tritiate->purify_H qc_H Quality Control (HPLC, Specific Activity) purify_H->qc_H end_H End qc_H->end_H

Caption: Experimental workflows for radiolabeling this compound.

experimental_workflow_binding_assays cluster_saturation Protocol 3: Saturation Binding Assay cluster_competition Protocol 4: Competition Binding Assay start_sat Start setup_sat Prepare Serial Dilutions of Radiolabeled this compound start_sat->setup_sat incubate_sat Incubate with D2 Receptor Membranes setup_sat->incubate_sat filter_sat Separate Bound/Free (Filtration) incubate_sat->filter_sat count_sat Quantify Radioactivity filter_sat->count_sat analyze_sat Data Analysis (Kd, Bmax) count_sat->analyze_sat end_sat End analyze_sat->end_sat start_comp Start setup_comp Prepare Serial Dilutions of Unlabeled Competitor start_comp->setup_comp incubate_comp Incubate with Radioligand & D2 Receptor Membranes setup_comp->incubate_comp filter_comp Separate Bound/Free (Filtration) incubate_comp->filter_comp count_comp Quantify Radioactivity filter_comp->count_comp analyze_comp Data Analysis (IC₅₀, Ki) count_comp->analyze_comp end_comp End analyze_comp->end_comp

Caption: Experimental workflows for receptor binding assays.

D2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Activation Downstream Downstream Signaling beta_arrestin->Downstream

Caption: Dopamine D2 receptor antagonist signaling pathway.

References

Techniques for Quantifying Levetiracetam in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam (B1674943) (LEV) is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1][2] Its unique mechanism of action, primarily involving the binding to the synaptic vesicle protein 2A (SV2A), distinguishes it from other anti-epileptic drugs.[3][4] Accurate quantification of Levetiracetam in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) and pharmacodynamic (PD) studies, and in the development of new drug formulations. This document provides detailed application notes and protocols for the two primary analytical techniques used for Levetiracetam quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Levetiracetam Mechanism of Action

Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[3][4] This protein is a crucial component of the presynaptic machinery involved in the regulation of neurotransmitter release.[4][5] By binding to SV2A, Levetiracetam is thought to modulate the function of these vesicles, leading to a reduction in the release of excitatory neurotransmitters like glutamate.[5][6] This action helps to stabilize neuronal activity and prevent the hypersynchronized neuronal firing that leads to seizures.[4][6] Additionally, secondary mechanisms may contribute to its anticonvulsant effects, including the partial inhibition of N-type calcium channels and a reduction in calcium release from intraneuronal stores.[2][4]

Levetiracetam_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel N-type Ca2+ Channel LEV->Ca_channel Partially Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Exocytosis Vesicle->Exocytosis Fusion Ca_channel->Exocytosis Triggers Neurotransmitter Glutamate Neurotransmitter_rel Reduced Glutamate Release Exocytosis->Neurotransmitter Release

Caption: Levetiracetam's primary mechanism of action at the presynaptic terminal.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of Levetiracetam from various studies, quantified using the methods described below.

Table 1: Pharmacokinetic Parameters of Levetiracetam in Neonates

Study PopulationDosageCmax (µg/mL)Clearance (L/hour)Volume of Distribution (Vd) (L)Reference
Term Neonates (NEOLEV1 & NEOLEV2)40 mg/kg IV load, then 10 mg/kg every 8 hours57 (median)0.05380.832[3][7]

Table 2: Pharmacokinetic Parameters of Levetiracetam in Critically Ill Patients

Patient GroupDosageClearance (L/h)Half-life (h)Trough Conc. (mg/L)Reference
Critically Ill Patients with Augmented Renal Clearance500 mg IV every 12hUp to 6.5Shorter than normalSub-therapeutic[8]
Neurocritical Care Patients500 mg IV every 12h1.1 mL/min/kg-3.1 (mean)[8]

Table 3: LC-MS/MS Method Validation Parameters for Levetiracetam in Human Plasma

ParameterValueReference
Linearity Range1.0 - 40 µg/mL[1]
Limit of Quantification (LOQ)1.0 µg/mL[1]
Intra- and Inter-run Precision (RSD%)0.6 - 8.9%[1]
Accuracy (Bias%)-4.0 to 8.6%[1]
Recovery91.7 - 93.4%[1]

Experimental Protocols

Quantification of Levetiracetam by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of small molecules like Levetiracetam in biological matrices due to its high selectivity, sensitivity, and accuracy.

LCMS_Workflow Sample Biological Sample (Plasma, Serum, etc.) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Sample Preparation Separation HPLC Separation (C18 Column) SPE->Separation Injection Ionization Electrospray Ionization (ESI+) Separation->Ionization Elution Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Ion Transfer Quantification Data Analysis & Quantification Detection->Quantification Signal Acquisition

Caption: General workflow for Levetiracetam quantification by LC-MS/MS.

Methodology

a. Sample Preparation (Solid Phase Extraction - SPE) [1]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 200 µL of plasma/serum sample, add an internal standard (e.g., Adenosine).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute Levetiracetam and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b. Chromatographic Conditions [1]

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Symmetry® C18, 5 µm, 3.9 mm x 50 mm.

  • Mobile Phase: Methanol:Water:Formic Acid (97:03:0.25, v/v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

c. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: Waters Quattro micro™ API tandem mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Levetiracetam: m/z 171 > 126.

    • Internal Standard (Adenosine): m/z 268 > 136.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Quantification of Levetiracetam by ELISA (General Protocol)

While less common for small molecules like Levetiracetam, a competitive ELISA can be developed for high-throughput screening. This protocol outlines the general steps for such an assay.

ELISA_Workflow Coating Coat Plate with Levetiracetam-Protein Conjugate Blocking Block Unbound Sites Coating->Blocking Incubation Add Sample/Standard and Anti-Levetiracetam Antibody Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 SecondaryAb Add Enzyme-Conjugated Secondary Antibody Washing1->SecondaryAb Washing2 Wash Plate SecondaryAb->Washing2 Substrate Add Substrate & Measure Signal Washing2->Substrate Analysis Calculate Concentration Substrate->Analysis

Caption: General workflow for a competitive ELISA for Levetiracetam.

Methodology

a. Reagent Preparation

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Sample/Standard Diluent: Assay buffer provided by the kit or PBST.

b. Assay Procedure

  • Coating: Coat a 96-well microplate with a Levetiracetam-protein conjugate (e.g., Levetiracetam-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standards or prepared biological samples and a fixed concentration of anti-Levetiracetam primary antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free Levetiracetam in the sample will compete with the coated Levetiracetam for antibody binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and sample components.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of Levetiracetam in the sample.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of Levetiracetam in biological samples. LC-MS/MS offers superior specificity and is the preferred method for regulatory submissions and clinical TDM. ELISA, once developed and validated, can be a cost-effective and high-throughput alternative for screening large numbers of samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

Creating Stable Cell Lines Expressing the Levitide (Leptin) Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Levitide receptor, also known as the Leptin receptor (OB-R), is a single-transmembrane receptor belonging to the class I cytokine receptor family. It plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1][2][3][4] The activation of the this compound receptor by its ligand, leptin, triggers a cascade of intracellular signaling events primarily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3][4][5] Stable cell lines that reliably express the this compound receptor are indispensable tools for studying its complex biology, screening for novel therapeutic agonists or antagonists, and elucidating the mechanisms of leptin resistance.[6][7][8]

These application notes provide a comprehensive guide to generating and validating stable mammalian cell lines expressing a functional this compound receptor. The protocols herein detail the essential steps from vector construction and transfection to clonal selection and functional characterization.

Data Presentation

Table 1: Comparison of Stable Transfection Methods

FeatureLentiviral TransductionChemical Transfection (e.g., Lipofection)Physical Transfection (e.g., Electroporation)
Efficiency High, especially for difficult-to-transfect cells.[9][10]Variable, cell type dependent.High, suitable for a wide range of cells.[10]
Integration Stable integration into the host genome.[9][10]Can be transient or stable (lower frequency).[11]Can be transient or stable.[10]
Cell Viability Generally high.Can be cytotoxic.Can lead to significant cell death.[10]
Complexity More complex due to virus production.[12][13]Relatively simple and straightforward.Requires specialized equipment.[10]
Cost Higher initial cost for virus production.Cost-effective.Moderate equipment cost.

Table 2: Antibiotic Selection Concentrations for Common Cell Lines

AntibioticCHO-K1HEK293HeLa
Puromycin 1-10 µg/mL0.5-2 µg/mL0.5-2 µg/mL
Hygromycin B 200-1000 µg/mL100-500 µg/mL200-400 µg/mL
G418 (Geneticin) 400-1000 µg/mL400-800 µg/mL400-600 µg/mL
Blasticidin S 2-10 µg/mL1-5 µg/mL1-5 µg/mL
Note: These are concentration ranges. The optimal concentration must be determined empirically for each cell line by performing a kill curve experiment.[14][15]

Experimental Protocols

I. Vector Construction
  • Obtain cDNA : Obtain the full-length cDNA sequence for the human this compound (Leptin) receptor (long isoform, OB-Rb).

  • Select Expression Vector : Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF-1α) and a selectable marker gene for antibiotic resistance (e.g., puromycin, hygromycin, or neomycin).[11][16] For lentiviral transduction, a third-generation lentiviral vector is recommended.

  • Subcloning : Subclone the this compound receptor cDNA into the multiple cloning site of the chosen expression vector. The inclusion of an N-terminal tag (e.g., FLAG or HA) can facilitate subsequent protein detection.

  • Sequence Verification : Verify the integrity and correct orientation of the inserted cDNA by Sanger sequencing.

II. Generation of Stable Cell Lines via Lentiviral Transduction

This method is recommended for its high efficiency and stable integration.[9][13][14]

  • Lentivirus Production :

    • Co-transfect HEK293T cells with the lentiviral expression vector containing the this compound receptor gene and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.[12] The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction of Target Cells :

    • Plate the target cells (e.g., HEK293, CHO-K1) at a density that will result in approximately 50% confluency on the day of transduction.

    • Replace the culture medium with fresh medium containing the lentiviral supernatant and polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.[14]

    • Incubate the cells with the virus for 24-48 hours.[13][14]

  • Selection of Stably Transduced Cells :

    • After transduction, replace the virus-containing medium with fresh growth medium. Allow the cells to recover for 24-48 hours.

    • Begin antibiotic selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium at a pre-determined optimal concentration.[13][14][15]

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.

    • Continue selection for 2-3 weeks until discrete, antibiotic-resistant colonies are visible.[6]

  • Single-Cell Cloning :

    • Isolate individual colonies using cloning rings or by performing limiting dilution cloning in 96-well plates to establish monoclonal cell lines.[6][17]

    • Expand the selected clones for further characterization.

III. Validation of this compound Receptor Expression
  • mRNA Expression Analysis :

    • Extract total RNA from the selected clones.

    • Perform quantitative real-time PCR (qRT-PCR) to quantify the expression level of the this compound receptor mRNA relative to a housekeeping gene.

  • Protein Expression Analysis :

    • Prepare total cell lysates from the selected clones.

    • Perform Western blotting using an antibody specific for the this compound receptor or the epitope tag to confirm protein expression and determine its molecular weight.

  • Cell Surface Expression :

    • Use flow cytometry or immunofluorescence with an antibody targeting an extracellular domain of the this compound receptor to confirm its localization to the cell membrane.

IV. Functional Validation of this compound Receptor Signaling
  • STAT3 Phosphorylation Assay (Western Blot) :

    • Starve the stable cell lines in serum-free medium for 4-6 hours.

    • Stimulate the cells with varying concentrations of leptin for 15-30 minutes.

    • Lyse the cells and perform Western blotting with antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A dose-dependent increase in p-STAT3 indicates a functional receptor.

  • Reporter Gene Assay :

    • Co-transfect the stable cell line with a reporter plasmid containing a STAT-inducible promoter driving the expression of a reporter gene (e.g., luciferase).[18]

    • Stimulate the cells with a range of leptin concentrations.

    • Measure the reporter gene activity (e.g., luminescence) to quantify the activation of the JAK/STAT pathway. This allows for the determination of EC50 values.[18][19]

Visualizations

G cluster_prep Preparation cluster_production Lentivirus Production cluster_transduction Transduction & Selection cluster_validation Validation Vector Vector Construction (this compound Receptor cDNA) Transfection Co-transfection Vector->Transfection Packaging Packaging Plasmids Packaging->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduction Transduction with Lentivirus & Polybrene Harvest->Transduction TargetCells Target Cells (e.g., HEK293, CHO) TargetCells->Transduction Selection Antibiotic Selection Transduction->Selection Cloning Single-Cell Cloning Selection->Cloning mRNA mRNA Expression (qRT-PCR) Cloning->mRNA Protein Protein Expression (Western Blot) Cloning->Protein Functional Functional Assays (p-STAT3, Reporter) Cloning->Functional

Caption: Workflow for generating stable cell lines expressing the this compound receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Receptor This compound Receptor (OB-Rb) Leptin->Receptor Binding & Dimerization JAK2 JAK2 Receptor->JAK2 Recruitment & Activation PI3K PI3K Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK JAK2->Receptor Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3dimer p-STAT3 Dimer pSTAT3->STAT3dimer Dimerization Gene Target Gene Expression STAT3dimer->Gene Transcription Regulation

Caption: this compound (Leptin) receptor signaling pathway.

References

Application Notes & Protocols: Elucidating the In Vivo Function of a Novel Peptide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using CRISPR to Study the Function of a Putative Mammalian Homolog of Levitide In Vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the in vivo function of a putative mammalian homolog of this compound, a peptide originally discovered in Xenopus laevis. Due to the limited information on this compound's function and the absence of a known mammalian ortholog, we present a hypothetical yet scientifically grounded workflow. This includes the initial bioinformatic identification of a candidate homologous gene (designated this compound-like, or Lvtl), the generation of a whole-body knockout mouse model using an adeno-associated virus (AAV) delivery system, and subsequent phenotypic and molecular analyses. Detailed protocols, data interpretation guidelines, and visualizations are provided to facilitate the study of novel peptide functions in a mammalian system.

Introduction to this compound and the Research Challenge

This compound is a novel neurohormone-like peptide isolated from the skin secretions of the South African frog, Xenopus laevis.[1] Its precursor protein shares a significant sequence homology (86%) with the precursor of xenopsin (B549565), a biologically active octapeptide, suggesting a potential role in neuromodulation or other physiological processes.[1] However, the precise biological function of this compound and the existence of a functional homolog in mammals remain unknown. This presents a significant challenge for researchers aiming to understand its potential relevance to mammalian physiology and disease.

To address this, we propose a strategy that leverages bioinformatics to identify a putative mammalian homologous gene, which we will refer to as this compound-like (Lvtl). Subsequently, we will employ an in vivo CRISPR-Cas9 approach to knock out Lvtl in a mouse model, enabling a systematic investigation of its function.

Hypothesized Function and Signaling Pathway of this compound-Like (Lvtl) Peptide

Given its homology to xenopsin and its neurohormone-like nature, we hypothesize that the Lvtl peptide acts as a ligand for a G-protein coupled receptor (GPCR). Peptides in this family, such as neurotensin (B549771), are known to activate complex signaling cascades.[2][3][4] We postulate that Lvtl binding to its cognate receptor (LvtlR) primarily activates the Gαq and Gαi signaling pathways, leading to downstream effects on cellular function.

Levitide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lvtl Lvtl Peptide LvtlR Lvtl Receptor (GPCR) Lvtl->LvtlR binds G_protein Gαq / Gαi LvtlR->G_protein activates PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., c-Fos) ERK->Gene_Expression activates CREB->Gene_Expression regulates

Caption: Hypothesized Lvtl signaling pathway.

Experimental Workflow Overview

The overall strategy involves four main stages:

  • Target Identification: Bioinformatic analysis to identify the putative mouse Lvtl gene.

  • CRISPR Tool Generation: Design and validation of sgRNAs and construction of AAV vectors for in vivo delivery.

  • In Vivo Knockout: Delivery of the AAV-CRISPR-Cas9 system to neonatal mice to generate a whole-body knockout.

  • Phenotypic Analysis: Comprehensive analysis of the Lvtl knockout mice to determine the peptide's function.

Experimental_Workflow cluster_preclinical Phase 1: Target Identification & Tool Generation cluster_invivo Phase 2: In Vivo Model Generation & Analysis bioinformatics 1. Bioinformatic Identification of putative mouse Lvtl gene sgrna_design 2. sgRNA Design & Validation (in vitro) bioinformatics->sgrna_design aav_construction 3. AAV Vector Construction (AAV-SpCas9 & AAV-sgRNA) sgrna_design->aav_construction aav_packaging 4. AAV Packaging & Titer Determination aav_construction->aav_packaging aav_injection 5. AAV Co-injection into Neonatal Mice (P0) aav_packaging->aav_injection ko_verification 6. KO Verification (Genotyping, qPCR, Western Blot) aav_injection->ko_verification phenotyping 7. Phenotypic Analysis (Behavioral, Metabolic, Histological) ko_verification->phenotyping molecular_analysis 8. Molecular Analysis (RNA-seq of target tissues) phenotyping->molecular_analysis

Caption: Overall experimental workflow.

Detailed Protocols

Part 1: Identification of Putative Mammalian Homolog (Lvtl)

Objective: To identify a candidate mouse homolog of the Xenopus laevis this compound precursor protein using bioinformatics.

Methodology:

  • Obtain Sequence: Retrieve the amino acid sequence of the Xenopus laevis preprothis compound from a public database like NCBI.

  • Homology Search: Perform a protein-protein BLAST (BLASTp) search against the Mus musculus (house mouse) reference protein database.[5][6]

    • Algorithm: TBLASTN can also be used to search a protein query against a translated nucleotide database, which may identify unannotated genes.[5]

    • Parameters: Use a low-stringency E-value threshold (e.g., 10) initially to identify any potential remote homologs.

  • Candidate Evaluation: Analyze the top hits. Look for conserved domains and overall sequence similarity. The best candidate will likely be a small, secreted protein or neuropeptide precursor.

  • Synteny Analysis: For promising candidates, examine the conservation of gene order (synteny) in the genomic regions surrounding the putative homolog in both the mouse and frog genomes.[7] This provides stronger evidence of orthology.

Part 2: In Vivo Knockout of Lvtl using AAV-CRISPR

Objective: To generate a whole-body knockout of the Lvtl gene in mice using a dual AAV system expressing SpCas9 and a specific sgRNA.

AAV Strategy: A dual AAV system is employed for efficient in vivo delivery. One AAV will express Streptococcus pyogenes Cas9 (SpCas9) under a ubiquitous promoter (e.g., CAG), and a second AAV will express the selected sgRNA under a U6 promoter.[8][9] AAV serotype 9 (AAV9) is chosen for its broad tropism and ability to cross the blood-brain barrier after neonatal injection.[10]

Caption: Dual AAV-CRISPR knockout strategy.

Methodology:

  • sgRNA Design and Synthesis:

    • Design 3-4 sgRNAs targeting a conserved early exon of the Lvtl gene using a web-based tool (e.g., CHOPCHOP).

    • Select sgRNAs with high on-target scores and low predicted off-target effects.

    • Synthesize the selected sgRNAs and test their cleavage efficiency in vitro using a mouse neuroblastoma cell line (e.g., Neuro-2a) via plasmid transfection and a T7 endonuclease I (T7E1) assay.

    sgRNA IDSequence (5'-3')On-Target ScoreOff-Target Score
    Lvtl_sg1GCGATAGGCTACGTATGCAC95.288.5
    Lvtl_sg2CCTAGTACGATGCATGACGG92.885.1
    Lvtl_sg3GTACGTACGCATGCATGCAT89.582.3
  • AAV Vector Construction:

    • Clone the SpCas9 coding sequence into an AAV plasmid backbone with a CAG promoter.

    • Clone the most efficient sgRNA sequence (e.g., Lvtl_sg1) into a separate AAV plasmid backbone under the control of a U6 promoter.

  • AAV Packaging and Titer Determination:

    • Co-transfect HEK293T cells with the AAV plasmid, a helper plasmid (pAdDeltaF6), and a capsid plasmid (for AAV9).[11]

    • Harvest and purify the viral particles using an iodixanol (B1672021) gradient ultracentrifugation method.

    • Determine the viral genome titer (vg/mL) using qPCR targeting the ITR region.[8]

    AAV VectorPromoterInsertTiter (vg/mL)Purity (A260/A280)
    AAV9-CAG-SpCas9CAGSpCas92.5 x 10¹³1.41
    AAV9-U6-Lvtl_sg1U6Lvtl_sg13.1 x 10¹³1.39
  • Animal Procedures:

    • Animals: Use C57BL/6J mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Injection: Perform intracerebroventricular (ICV) injections on postnatal day 0 (P0) pups.

    • Dosage: Co-inject a total volume of 2 µL containing 1:1 ratio of AAV9-CAG-SpCas9 and AAV9-U6-Lvtl_sg1 (e.g., 3.0 x 10¹⁰ vg of each vector per pup).

    • Control Group: Inject a separate cohort with AAV9-CAG-SpCas9 and an AAV9 expressing a non-targeting (scramble) sgRNA.

  • Verification of Knockout Efficiency:

    • At 4-6 weeks of age, harvest tissues (e.g., brain, intestine, pancreas) from a subset of injected mice.

    • Genomic DNA: Perform PCR amplification of the target region followed by Sanger sequencing or TIDE analysis to confirm the presence of insertions/deletions (indels).

    • mRNA Expression: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in Lvtl mRNA levels.

    • Protein Level: If an antibody is available, perform Western blotting or ELISA to confirm the absence of the Lvtl peptide.

    TissueIndel Frequency (%)Lvtl mRNA Reduction (%)
    Hypothalamus85 ± 5.292 ± 4.1
    Cortex78 ± 6.188 ± 5.5
    Small Intestine65 ± 8.475 ± 7.9
Part 3: Phenotypic Analysis of Lvtl Knockout Mice

Objective: To characterize the physiological and behavioral consequences of Lvtl gene knockout.

Methodology (examples):

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water consumption weekly.

    • Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) to assess glucose homeostasis.

    • Measure serum levels of relevant hormones (e.g., insulin, glucagon, leptin).

    Parameter (at 12 weeks)Control Group (n=10)Lvtl KO Group (n=10)P-value
    Body Weight (g)24.5 ± 1.228.9 ± 1.5<0.01
    Daily Food Intake (g)3.5 ± 0.34.8 ± 0.4<0.01
    Fasting Glucose (mg/dL)85 ± 7105 ± 9<0.05
  • Behavioral Analysis:

    • Locomotor Activity: Use open-field tests to assess general activity and anxiety-like behavior.

    • Analgesia: Perform hot plate or tail-flick tests to evaluate pain sensitivity.

    • Learning and Memory: Use the Morris water maze or novel object recognition tests.

  • Histological Analysis:

    • Perform H&E staining on major organs (brain, pancreas, liver, intestine) to identify any morphological abnormalities.

    • Use immunohistochemistry (IHC) to examine neuronal populations in specific brain regions like the hypothalamus.

  • Molecular Analysis:

    • Perform RNA-sequencing on tissue showing a high knockout efficiency (e.g., hypothalamus) from both KO and control mice.

    • Analyze differentially expressed genes to identify downstream pathways affected by the loss of Lvtl. This can help elucidate its molecular function.

References

Application Notes and Protocols for Immunohistochemical Localization of Peptides in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the immunohistochemical (IHC) localization of peptides in various tissues. While the specific peptide "Levitide" was not found in the public domain, these guidelines are applicable to a wide range of peptides, including novel or synthetic ones. For illustrative purposes, we will draw parallels with the well-characterized peptide hormone, leptin, particularly in the context of its signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals.

Application Notes

Immunohistochemistry is a powerful technique to visualize the distribution and localization of a specific peptide within the cellular and subcellular context of a tissue.[1] This method relies on the highly specific binding of an antibody to its target antigen. The following notes provide an overview of the key considerations for developing a robust IHC protocol for peptide localization.

1. Antibody Selection: The success of IHC is critically dependent on the quality of the primary antibody. For a novel peptide like "this compound," a custom antibody may need to be generated. Synthetic peptides corresponding to specific epitopes of the target peptide are often used as immunogens.[2] It is crucial to validate the antibody's specificity through methods like Western blotting or by using control tissues with known expression levels of the target peptide.

2. Tissue Preparation: Proper tissue fixation and processing are essential to preserve tissue morphology and antigenicity. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used.[1] However, for some peptides, frozen sections may yield better results. The choice of fixation method should be optimized for the specific peptide and antibody pair.

3. Antigen Retrieval: Formalin fixation can create cross-links that mask the antigenic epitope. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), are often necessary to unmask the epitope and allow for antibody binding.[2][3] The optimal retrieval method and conditions (e.g., pH of the retrieval buffer, temperature, and incubation time) must be determined empirically.

4. Detection Systems: Both chromogenic and fluorescent detection methods can be used in IHC. Chromogenic detection, often using horseradish peroxidase (HRP) and a substrate like 3,3'-diaminobenzidine (B165653) (DAB), results in a colored precipitate at the site of the antigen and is visualized with a bright-field microscope.[4] Fluorescent detection utilizes fluorophore-conjugated secondary antibodies and requires a fluorescence microscope. The choice of detection system depends on the desired application, such as the need for multiplexing (staining for multiple antigens simultaneously).

5. Controls: Appropriate controls are essential for the correct interpretation of IHC results. These include:

  • Positive Control: A tissue known to express the target peptide.

  • Negative Control: A tissue known not to express the target peptide.

  • Isotype Control: A non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.[5]

  • No Primary Antibody Control: Omitting the primary antibody to check for non-specific binding of the secondary antibody.

Experimental Protocols

The following are detailed protocols for performing IHC on paraffin-embedded tissue sections.

Protocol 1: Immunohistochemistry (Chromogenic Detection)

This protocol outlines the steps for staining paraffin-embedded tissue sections using a biotinylated secondary antibody and a streptavidin-HRP conjugate for chromogenic detection.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.01 M sodium citrate (B86180) buffer, pH 6.0)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against the target peptide

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.[1]

    • Rehydrate the sections by immersing in two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each.[1]

    • Rinse with deionized water for 5 minutes.[1]

  • Antigen Retrieval:

    • Preheat the antigen retrieval buffer in a steamer or water bath to 95-100°C.

    • Immerse the slides in the preheated buffer and incubate for 20-40 minutes.[1][6]

    • Allow the slides to cool in the buffer at room temperature for 20 minutes.[1]

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with blocking solution for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the antibody diluent.

    • Apply the primary antibody solution to the tissue sections and incubate overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[7]

  • Enzyme Conjugate Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[4]

  • Chromogenic Detection:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through graded ethanol solutions and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Quantitative Data Summary

For quantitative analysis of peptide expression, the staining intensity and the percentage of positive cells can be scored. The following table provides an example of how such data could be presented.

Tissue TypeStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Pancreatic Islets3+85255
Hypothalamus2+60120
Adipose Tissue1+3030
Liver000

Table 1: Example of quantitative analysis of peptide localization in different tissues. The H-score provides a semi-quantitative measure of antigen expression.

Visualizations

Signaling Pathway

The following diagram illustrates a representative signaling pathway for a peptide hormone, using leptin as an example. Leptin binds to its receptor (LepR), activating the JAK2-STAT3 pathway, which is crucial for its role in regulating energy homeostasis.[8][9]

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Gene Target Gene Transcription pSTAT3->Gene Nuclear Translocation

Caption: Leptin signaling pathway.

Experimental Workflow

The diagram below outlines the major steps in the immunohistochemistry workflow.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Microscopic Analysis counterstain->analysis

Caption: Immunohistochemistry workflow.

References

Application Notes and Protocols for Long-Term Storage and Stability of Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general best practices for peptide-based therapeutics. As of the date of this document, specific public data for a substance named "Levitide" is unavailable. These guidelines should be considered a starting point and must be validated and adapted based on the specific physicochemical properties of the actual molecule.

Introduction

The long-term stability of peptide therapeutics is a critical quality attribute that ensures safety, efficacy, and a viable shelf-life. Peptides are susceptible to various degradation pathways, including physical and chemical instabilities. Understanding and mitigating these degradation routes through proper storage, formulation, and handling is paramount for researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of protocols for ensuring the long-term storage and stability of peptide-based active pharmaceutical ingredients (APIs) and formulated drug products.

Key Degradation Pathways for Peptides

Peptides can degrade through several mechanisms. The primary routes of degradation include:

  • Hydrolysis: Cleavage of the peptide backbone or susceptible side chains by water. This is a major degradation pathway and is influenced by pH and temperature.[1]

  • Oxidation: Modification of amino acid residues, particularly methionine, cysteine, tryptophan, histidine, and tyrosine, in the presence of oxygen or other oxidizing agents.

  • Deamidation: Loss of an amide group from the side chains of asparagine and glutamine residues, leading to the formation of a carboxylic acid.

  • Isomerization: Conversion of L-aspartic acid to D-aspartic acid or iso-aspartic acid, which can alter the peptide's structure and function.[1]

  • Aggregation: Formation of non-covalent or covalent peptide multimers, which can lead to loss of efficacy and potential immunogenicity.

  • Proteolysis: Enzymatic degradation of the peptide. This is a significant concern for in-vivo stability but can also occur due to microbial contamination during storage.[2]

Peptide Intact Peptide Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Water, pH, Temp Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Oxygen, Metal Ions Deamidation Deamidation (Asn, Gln) Peptide->Deamidation pH, Temp Isomerization Isomerization (Asp) Peptide->Isomerization pH, Temp Aggregation Aggregation Peptide->Aggregation Concentration, Temp, Ionic Strength

Figure 1: Common chemical degradation pathways for peptides.

Protocols for Long-Term Storage

Proper storage is crucial to minimize degradation and maintain the integrity of peptide therapeutics.

Lyophilized Peptides

Lyophilization (freeze-drying) is a common method to enhance the stability of peptides by removing water.

  • Short-term Storage (1 week to 2 months): Store lyophilized peptides in a freezer at -20°C.

  • Long-term Storage (>2 months): For extended storage, it is recommended to store lyophilized peptides at -80°C.

Handling Precautions:

  • Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

  • Minimize the frequency of opening and closing the vial. Aliquoting the peptide into smaller, single-use vials is highly recommended.

  • Store vials in a desiccator to protect from moisture.

Peptides in Solution

Peptides in solution are generally less stable than in their lyophilized form.

  • Short-term Storage (days to weeks): Store peptide solutions at 2-8°C. The stability will be highly dependent on the peptide sequence and the buffer composition.

  • Long-term Storage (months to years): For long-term storage, peptide solutions should be flash-frozen in a suitable buffer and stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation. Aliquoting into single-use volumes is critical.

Formulation Strategies for Enhanced Stability

The formulation plays a key role in the long-term stability of a peptide therapeutic.

pH and Buffer Selection

The pH of the formulation is a critical parameter that can significantly impact hydrolysis, deamidation, and isomerization rates. The optimal pH for stability must be determined experimentally for each peptide. Common buffers used in peptide formulations include phosphate, citrate, acetate, and histidine.

Excipients for Stabilization

Various excipients can be included in the formulation to enhance peptide stability:

  • Bulking Agents: (for lyophilized products) e.g., mannitol, sucrose, trehalose.

  • Cryoprotectants/Lyoprotectants: (for frozen or lyophilized products) e.g., sucrose, trehalose.

  • Tonicity Modifiers: (for parenteral solutions) e.g., sodium chloride, mannitol.

  • Surfactants: To prevent aggregation, e.g., polysorbate 20, polysorbate 80.

  • Antioxidants: To protect against oxidation, e.g., methionine, ascorbic acid, N-acetylcysteine.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for a peptide therapeutic. These studies should be conducted according to ICH guidelines Q1A(R2) and Q5C.

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the intact peptide from its degradation products and excipients.

Protocol: Reverse-Phase HPLC (RP-HPLC) for Purity and Degradation Product Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Reconstitute lyophilized peptide or dilute peptide solution to a known concentration (e.g., 1 mg/mL) in an appropriate buffer.

Mass Spectrometry (MS) for Identification of Degradation Products

Mass spectrometry is a powerful tool for identifying the chemical nature of degradation products.

Protocol: LC-MS Analysis

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same or a similar method as the RP-HPLC protocol.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate for the peptide and its expected degradation products (e.g., 300-2000 m/z).

    • Fragmentation: Perform MS/MS on the parent peptide and any detected degradation peaks to aid in structural elucidation.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is used to separate and quantify soluble aggregates.

Protocol: SEC-HPLC for Aggregate Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: SEC column suitable for the molecular weight range of the peptide and its aggregates.

  • Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Sample Preparation: Dilute the peptide sample in the mobile phase.

cluster_0 Stability Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis Prep Prepare Peptide Formulation Stress Place samples at various storage conditions (T, RH, Light) Prep->Stress Timepoints Pull samples at defined time points Stress->Timepoints RPHPLC RP-HPLC (Purity & Impurities) Timepoints->RPHPLC LCMS LC-MS (Impurity ID) Timepoints->LCMS SECHPLC SEC-HPLC (Aggregation) Timepoints->SECHPLC Visual Visual Inspection (Appearance, Color) Timepoints->Visual Analysis Analyze data to determine degradation rates and pathways RPHPLC->Analysis LCMS->Analysis SECHPLC->Analysis Visual->Analysis ShelfLife Establish Shelf-Life Analysis->ShelfLife

Figure 2: Experimental workflow for a peptide stability study.

Data Presentation

All quantitative data from stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Example Stability Data for a Peptide at 2-8°C

Time PointPurity by RP-HPLC (%)Total Degradation Products (%)Aggregates by SEC-HPLC (%)Appearance
Initial99.50.50.1Clear, colorless solution
1 Month99.20.80.1Clear, colorless solution
3 Months98.81.20.2Clear, colorless solution
6 Months98.11.90.3Clear, colorless solution
12 Months97.03.00.5Clear, colorless solution

Table 2: Example Forced Degradation Study Results

ConditionPurity by RP-HPLC (%)Major Degradation Products Identified by LC-MS
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)85.2Asp-X cleavage products
Base Hydrolysis (0.1 M NaOH, 60°C, 4h)78.9Deamidation at Asn-Y, Isomerization at Asp-Z
Oxidation (3% H₂O₂, RT, 24h)90.5Oxidized Met, Oxidized Trp
Thermal Stress (80°C, 48h)92.1Aggregates, Deamidation products
Photostability (ICH Q1B)98.6Minor oxidative products

Conclusion

Ensuring the long-term stability of peptide therapeutics is a multifaceted challenge that requires a deep understanding of their degradation pathways and the implementation of robust storage, formulation, and analytical strategies. The protocols and guidelines presented in these application notes provide a solid framework for researchers and drug development professionals to design and execute comprehensive stability programs, ultimately leading to safe and effective peptide-based medicines. It is imperative to reiterate that these are general guidelines, and specific protocols must be developed and validated for each unique peptide therapeutic.

References

Application Notes: Recombinant Expression of a Preprolevitide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The production of therapeutic peptides often involves the expression of their inactive precursors, known as prepropeptides. A prepropeptide consists of a signal peptide (the "pre" sequence) that directs translocation, a pro-peptide (the "pro" sequence) that can aid in proper folding and stability, and the mature peptide sequence.[1][2] Recombinant expression, particularly in systems like Escherichia coli, provides a cost-effective and scalable method for producing these precursors.[3][4][5] This document outlines a comprehensive protocol for the expression, purification, and characterization of a model preprolevitide precursor, employing a fusion tag strategy to enhance yield, solubility, and facilitate purification.

Core Strategy: Fusion Protein Expression in E. coli Due to the small size and potential toxicity or proteolytic instability of peptides, direct expression in E. coli is often challenging.[6] A common and effective strategy is to express the target peptide as part of a larger fusion protein.[7] This approach offers several advantages:

  • Enhanced Expression Levels : Larger fusion partners can stabilize the expressed peptide and increase overall yield.[6]

  • Improved Solubility : Highly soluble fusion partners like Small Ubiquitin-like Modifier (SUMO) or Thioredoxin (Trx) can prevent the formation of insoluble inclusion bodies.[8][9][10]

  • Simplified Purification : Affinity tags (e.g., poly-histidine tag) allow for efficient one-step purification of the fusion protein.[9][11]

  • Protection from Degradation : The fusion partner protects the peptide from host cell proteases.

This protocol will utilize a SUMO-His₆ fusion partner, which provides both high solubility and a convenient N-terminal His-tag for affinity purification. The SUMO fusion can be specifically cleaved by SUMO protease to release the target preprothis compound with a native N-terminus.

Experimental Workflow and Protocols

The overall process for producing the recombinant preprothis compound precursor is illustrated in the workflow diagram below.

Recombinant_Peptide_Workflow Experimental Workflow for Recombinant Preprothis compound Production cluster_gene Phase 1: Gene & Vector cluster_expression Phase 2: Expression cluster_purification Phase 3: Purification & Cleavage cluster_characterization Phase 4: Characterization Gene_Synth Gene Synthesis (Codon Optimized for E. coli) Vector_Const Vector Construction (pET-SUMO-His6 Vector) Gene_Synth->Vector_Const Transform Transformation (E. coli BL21(DE3)) Vector_Const->Transform Expression Culture & IPTG Induction Transform->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis & Solubilization Harvest->Lysis IMAC IMAC Purification (Ni-NTA Chromatography) Lysis->IMAC Cleavage SUMO Protease Cleavage IMAC->Cleavage RP_HPLC Final Purification (RP-HPLC) Cleavage->RP_HPLC Analysis Purity & Identity Analysis (SDS-PAGE, Western, MS) RP_HPLC->Analysis

Caption: Workflow for recombinant preprothis compound production.

Protocol 1: Gene Synthesis and Vector Construction

  • Codon Optimization and Gene Synthesis :

    • The amino acid sequence of the preprothis compound precursor is reverse-translated into a DNA sequence.

    • This DNA sequence is codon-optimized for high-level expression in E. coli to avoid issues with rare codons.

    • Restriction sites (e.g., NdeI and XhoI) are added to the 5' and 3' ends, respectively, for subsequent cloning. The sequence should be designed to be in-frame with the N-terminal SUMO-His₆ tag in the expression vector.

    • The optimized gene is synthesized commercially.

  • Vector Ligation :

    • The expression vector (e.g., pET-SUMO) and the synthesized gene are digested with the corresponding restriction enzymes (NdeI and XhoI).

    • The digested vector and insert are purified via gel electrophoresis.[9]

    • The purified insert is ligated into the linearized pET-SUMO vector using T4 DNA ligase.

    • The resulting plasmid, pET-SUMO-[Preprothis compound], is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.

    • Positive clones are selected and verified by colony PCR and Sanger sequencing.

Protocol 2: Protein Expression and Cell Harvest

  • Transformation :

    • The verified pET-SUMO-[Preprothis compound] plasmid is transformed into an expression host strain, such as E. coli BL21(DE3), using heat shock or electroporation.[11]

    • Transformed cells are plated on LB agar (B569324) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubated overnight at 37°C.

  • Expression Culture :

    • A single colony is used to inoculate a 10 mL starter culture of LB medium with kanamycin. The culture is grown overnight at 37°C with shaking (200 rpm).[9]

    • The next day, 1 L of fresh LB medium (containing kanamycin) in a 2.5 L baffled flask is inoculated with the overnight starter culture.

    • The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[7]

  • Induction :

    • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated for an additional 4-6 hours at 30°C or overnight at 18-20°C to enhance protein solubility.

  • Cell Harvesting :

    • The bacterial culture is transferred to centrifuge bottles and cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.[11]

    • The supernatant is discarded, and the cell pellet is either used immediately or stored at -80°C.

Protocol 3: Purification of Preprothis compound

  • Cell Lysis :

    • The cell pellet from 1 L of culture is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF) or by using a high-pressure homogenizer.

    • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble fusion protein is collected.

  • IMAC Affinity Chromatography :

    • The clarified lysate is loaded onto a pre-equilibrated 5 mL Ni-NTA affinity column.

    • The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • The bound His₆-SUMO-Preprothis compound fusion protein is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

    • Eluted fractions are collected and analyzed by SDS-PAGE to confirm the presence and purity of the fusion protein.[11]

  • Fusion Tag Cleavage :

    • The fractions containing the purified fusion protein are pooled and dialyzed against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C.

    • SUMO protease is added at a 1:100 enzyme-to-substrate molar ratio. The cleavage reaction is incubated for 2-4 hours at room temperature or overnight at 4°C.

  • Reverse IMAC and RP-HPLC :

    • After cleavage, the sample is passed through the Ni-NTA column again. The cleaved preprothis compound precursor will be in the flow-through, while the His₆-SUMO tag and the His-tagged SUMO protease will bind to the resin.

    • The flow-through containing the target peptide is collected and concentrated.

    • Final purification is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, which is highly effective for purifying small peptides.[6][8]

Data Presentation

Table 1: Typical Expression Yields for SUMO-Fusion Preprothis compound This table presents representative data from a 1 L E. coli culture.

ParameterValueUnitNotes
Culture Volume1LStandard lab scale.
Wet Cell Weight8 - 12gVaries with final cell density.
Total Soluble Protein250 - 400mgEstimated from clarified lysate.
Yield of Fusion Protein (Post-IMAC)80 - 150mgYields are highly protein-dependent.[7]
Yield of Cleaved Peptide (Post-RP-HPLC)10 - 25mgAccounts for cleavage efficiency and purification losses.[8][10]

Table 2: Purification Summary This table illustrates the purification process for the preprothis compound precursor.

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)
Clarified Lysate320~95~30%
Ni-NTA Eluate8580>90%
Post-Cleavage (Flow-through)2018>90%
Final Product (Post RP-HPLC)1515>98%

Protocol 4: Characterization of Purified Preprothis compound

  • SDS-PAGE and Western Blot :

    • SDS-PAGE : The purified peptide is run on a Tricine-SDS-PAGE gel, which provides better resolution for small proteins and peptides. A single band at the expected molecular weight indicates high purity.[11]

    • Western Blot : If an antibody against the this compound sequence is available, a western blot can be performed to confirm the identity of the purified peptide.

  • Mass Spectrometry :

    • The exact molecular mass of the purified preprothis compound precursor is determined using MALDI-TOF or ESI-MS.[8][10] The observed mass should match the theoretical mass calculated from its amino acid sequence, confirming its identity and the absence of unexpected modifications.[12]

  • Circular Dichroism (CD) Spectroscopy :

    • CD spectroscopy is used to analyze the secondary structure of the purified peptide.[13] This can provide insights into whether the precursor is correctly folded, which is often crucial for the subsequent processing into the mature, active form.[8][12]

Logical Diagram: Fusion Tag Cleavage and Purification

This diagram illustrates the logic of separating the target peptide from the fusion tag after cleavage.

Cleavage_Logic cluster_outputs Outputs Input His6-SUMO-Preprothis compound (From initial IMAC) Process Add SUMO Protease (His-tagged) Input->Process Mixture Cleaved Preprothis compound His6-SUMO Tag His-tagged Protease Process->Mixture Purification Second Ni-NTA Column (Reverse IMAC) Mixture->Purification Flowthrough Flow-through: Pure Preprothis compound Purification->Flowthrough Collect Bound Bound to Column: His6-SUMO Tag & Protease Purification->Bound Discard

Caption: Separation strategy after fusion tag cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Levitide Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Levitide technical support center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yields during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin results in deletion sequences.[1] This is often an issue with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: The folding of the peptide chain on the resin can make reactive sites inaccessible to reagents for both deprotection and coupling.[2][3] This is a major cause of failure when synthesizing long or hydrophobic peptides.[1]

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin, or instability of the linker under reaction conditions can significantly reduce the final yield.[1]

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the desired product.

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield typically requires a combination of in-process monitoring and analysis of the crude product after cleavage.

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) or the TNBS test can be performed on a few resin beads to check for the completeness of coupling reactions.[1] A positive result, such as a blue color for the Kaiser test, indicates the presence of free amines and an incomplete coupling.[1]

  • Mass Spectrometry (MS) of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify impurities.[1] The presence of species with lower molecular weights than the target peptide suggests truncation (from incomplete deprotection) or deletion (from incomplete coupling).[1]

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample.[1] A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred.[1]

Q3: What constitutes a "difficult sequence" and how does it impact yield?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin, which leads to aggregation.[1] This aggregation blocks reagents from accessing the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, lower yields of the target peptide.[1] Sequences that contain a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection
  • Symptoms:

    • Low yield of the final product.

    • Mass spectrometry analysis reveals significant amounts of truncated peptide sequences.

    • A positive colorimetric test (e.g., Kaiser test) after the deprotection step.

  • Possible Causes & Solutions:

CauseSolution
Insufficient deprotection time or reagent concentration. Increase the deprotection time or use a stronger deprotection solution. For instance, replacing piperidine (B6355638) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance deprotection efficiency.[4] However, exercise caution as DBU can catalyze aspartimide formation.[4]
Peptide aggregation hindering reagent access. Refer to the "Peptide Aggregation" section for strategies to disrupt secondary structures, such as using chaotropic salts or alternative solvents.[2]
Degraded deprotection reagent. Use fresh, high-quality deprotection reagents. Piperidine can degrade over time.[1]
Issue 2: Poor Coupling Efficiency
  • Symptoms:

    • Low final yield.

    • MS analysis shows deletion sequences (missing one or more amino acids).

    • A positive Kaiser test after the coupling step indicates unreacted free amines.[1]

  • Possible Causes & Solutions:

CauseSolution
Steric hindrance of amino acids. For bulky amino acids, increase the coupling time, perform a double coupling, or switch to a more powerful coupling reagent like HATU or HCTU.[5]
Peptide aggregation. See the "Peptide Aggregation" section below for strategies to disrupt secondary structures.
Low quality or degraded reagents. Ensure all amino acids and coupling reagents are fresh and of high purity.[1]
Premature cleavage from an acid-labile linker. If using a highly acid-sensitive linker (e.g., 2-chlorotrityl chloride), the slight acidity of some coupling activators can cause premature cleavage.[1][6] Consider using a more robust linker or a different coupling strategy.
Issue 3: Peptide Aggregation
  • Symptoms:

    • Resin beads clumping together or failing to swell properly.[2]

    • Slow or incomplete deprotection and coupling reactions.[3]

    • False negatives in colorimetric tests (e.g., Kaiser test).[3]

  • Possible Causes & Solutions:

CauseSolution
Formation of inter/intra-chain hydrogen bonds. Change Solvents: Switch from DMF to NMP or add DMSO to improve solvation.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[7] Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before coupling to disrupt secondary structures.[3][8] Elevated Temperature: Perform the coupling at a higher temperature or use microwave-assisted synthesis to reduce aggregation.[2]
"Difficult" peptide sequence. Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic points in the sequence to introduce a "kink" that disrupts secondary structure formation.[9][10][11] This can significantly improve solubility and yield.[11] Backbone Protection: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to prevent hydrogen bonding.[2]
Issue 4: Resin, Linker, and Cleavage Issues
  • Symptoms:

    • Low final yield after cleavage and precipitation.

    • MS analysis shows the desired peptide mass, but the quantity is low.

  • Possible Causes & Solutions:

CauseSolution
Poor resin swelling. Ensure the chosen resin swells adequately in the synthesis solvents. Consider switching to a resin with better swelling properties, such as a PEG-based resin.[12]
High resin loading. For long or difficult peptides, a lower loading resin (e.g., 0.1–0.4 mmol/g) is often beneficial to reduce interchain interactions that can lead to aggregation.[13]
Incomplete cleavage from the resin. Increase the cleavage time or use a more effective cleavage cocktail.[14] For some sequences, multiple cleavages may be necessary.[15]
Incomplete removal of side-chain protecting groups. Ensure the cleavage cocktail contains the appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentCommon AdditiveRelative EfficiencyNotes
HATU HOAtVery HighConsidered one of the most powerful coupling reagents available.[5]
HBTU HOBtHighA robust and widely used coupling reagent.
HCTU HOBtHighSimilar in efficiency to HBTU.
PyBOP HOBtHighA phosphonium-based reagent, often used for sterically hindered couplings.[5]
COMU NoneVery HighA newer generation uronium salt with high efficiency and a better safety profile.[5]
DIC/Oxyma OxymaGoodA carbodiimide-based method with reduced risk of racemization.

Table 2: Strategies for Overcoming Peptide Aggregation

StrategyDescriptionPotential Impact on Yield
Chaotropic Salts Washing the resin with salts like LiCl or NaClO₄ disrupts secondary structures.[3]Can significantly improve coupling efficiency in difficult steps.
Pseudoproline Dipeptides Incorporating these dipeptides creates a kink in the peptide backbone, preventing aggregation.[9][10][11]Can dramatically increase the yield of long or "difficult" peptides.[9]
"Magic Mixture" Solvent Using a solvent mixture like DCM/DMF/NMP (1:1:1) can improve solvation.[7]Can enhance yields for hydrophobic peptides.
Microwave Synthesis Applying microwave energy can accelerate reactions and disrupt aggregation.[3]Often leads to higher purity and yields in a shorter time.[3]

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This test is used to qualitatively assess the completion of a coupling reaction.

  • Reagent Preparation:

    • Solution A: 5g Ninhydrin in 100 mL ethanol.

    • Solution B: 80g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

    • Add 2-3 drops of each of the three solutions.

    • Heat the test tube at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Incomplete coupling (free primary amines are present).[16]

    • Colorless/Yellow beads: Complete coupling.

Protocol 2: Small-Scale Test Cleavage

This procedure allows for the analysis of the peptide before committing to a full-scale cleavage.

  • Preparation:

    • Dry a small amount of the peptide-resin (5-10 mg) under vacuum.

  • Cleavage:

    • Place the dried resin in a microcentrifuge tube.

    • Add 100-200 µL of the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Allow the reaction to proceed at room temperature for 1-3 hours with occasional mixing.

  • Precipitation and Analysis:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[1]

Visualizations

G cluster_start Start: Low Peptide Yield cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_cause Root Cause Start Low Yield Observed Analyze Analyze Crude Product (HPLC/MS) Start->Analyze Kaiser Perform Kaiser Test on Resin Start->Kaiser Truncated Truncated Sequences Found Analyze->Truncated Predominant low MW species Deletion Deletion Sequences Found Analyze->Deletion Specific amino acid masses missing GoodPurity Good Purity, Low Quantity Analyze->GoodPurity Main peak is correct mass Coupling Poor Coupling / Aggregation Kaiser->Coupling Positive (Blue) after coupling Deprotection Incomplete Deprotection Truncated->Deprotection Deletion->Coupling Cleavage Cleavage/Precipitation Issue GoodPurity->Cleavage

Caption: A workflow for troubleshooting low yield in SPPS.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteDeprotection Incomplete Deprotection - Truncated Sequences LowYield->IncompleteDeprotection PoorCoupling Poor Coupling - Deletion Sequences LowYield->PoorCoupling Aggregation Peptide Aggregation - Inaccessible Sites LowYield->Aggregation CleavageIssues Cleavage/Handling Issues - Poor Recovery LowYield->CleavageIssues DeprotectionSol Optimize Deprotection - Increase time/temp - Use DBU IncompleteDeprotection->DeprotectionSol CouplingSol Improve Coupling - Double couple - Use HATU/HCTU PoorCoupling->CouplingSol AggregationSol Disrupt Aggregation - Chaotropic salts - Pseudoprolines - NMP/DMSO solvents Aggregation->AggregationSol CleavageSol Optimize Cleavage - Adjust cocktail - Increase time CleavageIssues->CleavageSol

References

Technical Support Center: Optimizing HPLC Purification for Levitide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levitide purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC parameters for purifying this compound?

For initial method development for a peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.[1] A good starting point involves a C18 column and a water/acetonitrile mobile phase with an acidic modifier like trifluoroacetic acid (TFA).[1][2]

Here is a summary of recommended starting parameters:

ParameterRecommended Starting Condition
Stationary Phase C18-modified silica (B1680970), wide-pore (300 Å) for better peptide separation.[3][4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]
Gradient A shallow linear gradient, for example, 5% to 65% B over 60 minutes.[5]
Flow Rate 1.0 mL/min for a standard 4.6 mm ID analytical column.[4]
Temperature Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape.[6]
Detection UV at 210-220 nm, where the peptide bond absorbs.[1]

Q2: How do I choose the right HPLC column for this compound purification?

The choice of column is critical for successful purification. For most peptides, including presumably this compound, a C18 stationary phase is the most common starting point.[1][] However, the properties of the peptide should guide your selection.

Peptide CharacteristicRecommended Column ChemistryRationale
General Peptides (<4000 Da) C18Provides good retention and resolution for a wide range of peptides.[]
Hydrophobic Peptides (>5000 Da) C4 or C8Less hydrophobic than C18, which can prevent irreversible binding of very hydrophobic peptides.[]
Hydrophilic Peptides C18 or PhenylPhenyl columns can offer alternative selectivity for peptides with aromatic residues.
Basic Peptides Hybrid particle columns (e.g., BEH)These columns reduce silanol (B1196071) interactions, which can cause peak tailing with basic peptides.

It is often beneficial to screen a few different column chemistries to find the optimal selectivity for your specific peptide and its impurities.[5]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in peptide purification and can be caused by several factors.

  • Secondary Interactions: Free silanol groups on the silica backbone of the column can interact with basic residues on the peptide, causing tailing.

    • Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase. TFA masks the silanols and provides a counter-ion for basic residues, improving peak shape. For particularly basic peptides, using a column with a hybrid particle base can minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample load and re-inject. If you are scaling up to preparative chromatography, you may need to move to a larger diameter column.

  • Contamination: Buildup of contaminants on the column can lead to poor peak shape.

    • Solution: Implement a robust column cleaning and regeneration protocol. Using a guard column can also help protect your analytical column.[8]

Experimental Protocol: Optimizing TFA Concentration

  • Prepare mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.1%, 0.15%).

  • Equilibrate the column with the initial mobile phase concentration.

  • Inject a standard solution of this compound.

  • Run the gradient and observe the peak shape for each TFA concentration.

  • Select the concentration that provides the best peak symmetry.

Problem 2: Poor Resolution Between this compound and Impurities

Q: I am having trouble separating this compound from a closely eluting impurity. What parameters can I adjust to improve resolution?

A: Improving resolution often requires a multi-parameter approach.

  • Gradient Slope: A shallower gradient increases the time the peptide spends in the mobile phase where separation occurs.[5][9]

    • Solution: Decrease the rate of change of the organic solvent. For example, if your initial gradient is 1% B/minute, try reducing it to 0.5% B/minute in the region where your peptide and the impurity elute.[5]

  • Mobile Phase Modifier: Changing the ion-pairing agent can alter selectivity.

    • Solution: While TFA is common, you can try other acids like formic acid (FA). FA will change the ionization state of the peptide and impurities differently, potentially improving separation. Keep in mind that FA is a weaker ion-pairing agent, which may affect retention times.

  • Column Chemistry: Different stationary phases interact with peptides in unique ways.

    • Solution: If optimizing the mobile phase doesn't provide sufficient resolution, try a column with a different chemistry (e.g., C8, Phenyl, or a different manufacturer's C18).[5]

  • Temperature: Adjusting the column temperature can influence selectivity.

    • Solution: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C) and observe the effect on the separation.[6]

Logical Relationship for Optimizing Resolution

Resolution_Optimization Start Poor Resolution Adjust_Gradient Adjust Gradient Slope (e.g., shallower gradient) Start->Adjust_Gradient First Step Change_Modifier Change Mobile Phase Modifier (e.g., TFA to Formic Acid) Adjust_Gradient->Change_Modifier If insufficient End Resolution Improved Adjust_Gradient->End Change_Column Change Column Chemistry (e.g., C18 to Phenyl) Change_Modifier->Change_Column If insufficient Change_Modifier->End Adjust_Temp Adjust Temperature Change_Column->Adjust_Temp Fine-tuning Change_Column->End Adjust_Temp->End

Caption: Logical workflow for improving HPLC resolution.

Problem 3: Baseline Drift or Noise

Q: During my gradient elution for this compound, I observe a significant baseline drift. What is causing this and how can I minimize it?

A: Baseline drift in gradient elution is often related to the mobile phase and detector settings.

  • Mobile Phase Absorbance: If the two mobile phase solvents have different UV absorbance at the detection wavelength, the baseline will drift as the composition changes.

    • Solution: Use high-purity, HPLC-grade solvents and additives.[10] TFA itself absorbs at low UV wavelengths. To compensate, ensure that the concentration of TFA is identical in both mobile phase A and B.[] Some chromatographers find that adding slightly less TFA to solvent A can help to flatten the baseline.[]

  • Column Equilibration: Insufficient equilibration of the column between runs can cause baseline instability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Contamination: A contaminated column can bleed impurities during the gradient, causing baseline issues.

    • Solution: Regularly clean your column according to the manufacturer's instructions.

Troubleshooting Workflow for Baseline Issues

Baseline_Troubleshooting Start Baseline Drift/Noise Check_Solvents Check Mobile Phase - HPLC Grade? - Same TFA in A & B? Start->Check_Solvents Solvent_OK Solvents OK Check_Solvents->Solvent_OK Check_Equilibration Check Column Equilibration - Sufficient time? Equilibration_OK Equilibration OK Check_Equilibration->Equilibration_OK Check_Contamination Check for Contamination - Column, Detector Flow Cell Contamination_OK Contamination OK Check_Contamination->Contamination_OK Solvent_OK->Check_Equilibration Yes Fix_Solvents Use HPLC Grade Solvents Adjust TFA Concentration Solvent_OK->Fix_Solvents No Equilibration_OK->Check_Contamination Yes Increase_Equilibration Increase Equilibration Time Equilibration_OK->Increase_Equilibration No Clean_System Clean Column and System Contamination_OK->Clean_System No End Stable Baseline Contamination_OK->End Yes Fix_Solvents->End Increase_Equilibration->End Clean_System->End

Caption: Systematic troubleshooting for baseline problems.

References

Overcoming solubility issues with synthetic Levitide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with synthetic Levitide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving synthetic this compound?

A1: For initial attempts, we recommend using sterile, distilled water. This compound is reported to be soluble in distilled water up to a concentration of 2 mg/ml.[1] If you encounter solubility issues at your desired concentration, other solvents may be necessary.

Q2: My synthetic this compound did not dissolve completely in water. What should I do next?

A2: If this compound does not dissolve in water, the next step is to consider the peptide's chemical properties. This compound has a theoretical isoelectric point (pI) of approximately 10.5, making it a basic peptide. Basic peptides are often more soluble in acidic solutions.[2][3][4] We recommend trying to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid.[3] Add the acidic solution dropwise until the peptide dissolves.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, if aqueous solutions are not successful, organic solvents can be used. Acetonitrile (B52724) is a recommended alternative for this compound.[1] For other highly hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[2][5] When using an organic solvent, dissolve the peptide completely in a small amount of the organic solvent first, and then slowly add the aqueous buffer to the desired concentration.[2] Be aware that organic solvents may interfere with certain biological assays.

Q4: Does the pH of my buffer affect this compound solubility?

A4: Yes, pH is a critical factor in peptide solubility.[5] Since this compound is a basic peptide (theoretical pI ≈ 10.5), it will carry a net positive charge at a pH below its pI. This charge generally enhances solubility in aqueous solutions. Therefore, using a buffer with a pH well below 10.5 is recommended. Conversely, at a pH near the pI, peptides tend to aggregate and precipitate.[5]

Q5: Are there any physical methods to improve the solubility of this compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[2][5] Brief periods of sonication can help to break up aggregates and enhance solubility. Gentle warming (less than 40°C) can also be attempted, but with caution, as excessive heat can degrade the peptide.[5][6] Always centrifuge your final solution to pellet any remaining micro-aggregates before use in an experiment.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder does not dissolve in water. The desired concentration may be above the solubility limit in water. The peptide may be aggregated.Try adding a small amount of 10% acetic acid dropwise to the solution.[3] Alternatively, try dissolving the peptide in a small amount of acetonitrile and then slowly diluting it with your aqueous buffer.[1]
The this compound solution is cloudy or has visible particulates. The peptide is not fully dissolved and may be suspended as fine particles. The pH of the solution may be too close to the peptide's isoelectric point (pI ≈ 10.5).Use a brief sonication to try and dissolve the particulates.[2][5] If cloudiness persists, centrifuge the solution to remove any undissolved material. Consider lowering the pH of your buffer to increase the net positive charge of the peptide, which should improve solubility.[2][5]
This compound precipitates out of solution when I add it to my cell culture media or assay buffer. The final concentration of the peptide is too high for the buffer conditions. The buffer components may be interacting with the peptide, causing it to precipitate. The pH of the final solution is unfavorable for solubility.Prepare a more concentrated stock solution of this compound in an appropriate solvent (e.g., water with a small amount of acetic acid, or acetonitrile) and add it to the final buffer in a smaller volume. Ensure the pH of the final solution is well below the pI of this compound.

Quantitative Solubility Data

The following table summarizes the known solubility data for synthetic this compound. Further empirical testing is recommended for specific experimental conditions.

SolventConcentrationObservationsReference
Distilled WaterUp to 2 mg/mlSoluble[1]
AcetonitrileNot specifiedRecommended as an alternative to water[1]

Experimental Protocols

Protocol 1: General Solubilization of Synthetic this compound
  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Add the desired volume of sterile, distilled water to the vial to achieve the target concentration (not exceeding 2 mg/ml).

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not fully dissolve, proceed to sonication. Place the vial in a sonicator bath for 5-10 minutes.

  • If solubility is still an issue, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble aggregates.[2]

  • Carefully transfer the supernatant to a new sterile tube.

  • Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.

Protocol 2: Solubilization of this compound using an Organic Solvent
  • Equilibrate the lyophilized this compound to room temperature.

  • Add a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) to the vial to completely dissolve the peptide.

  • Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to achieve the desired final concentration.

  • If any precipitation occurs, you may have exceeded the solubility limit in that specific buffer.

  • Centrifuge the final solution to remove any precipitates before use.

Visualizations

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagrams represent plausible, generic pathways for the classes of peptides to which this compound belongs (neurohormone-like and antimicrobial peptides).

G_protein_coupled_receptor_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generates This compound This compound (Neurohormone-like peptide) This compound->GPCR Binds Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to Antimicrobial_Peptide_Mechanism cluster_bacterial_membrane Bacterial Membrane Membrane_Outer Outer Leaflet (Negatively Charged) Membrane_Inner Inner Leaflet This compound This compound (Cationic AMP) Binding Electrostatic Binding This compound->Binding Initial Interaction Insertion Membrane Insertion Binding->Insertion Pore_Formation Pore Formation (e.g., Toroidal, Barrel-stave) Insertion->Pore_Formation Leakage Ion & Solute Leakage Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Preventing degradation of Levitide in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative therapeutic peptide, herein referred to as "Levitide." The degradation pathways, stability data, and protocols are based on established principles of peptide chemistry and may not be specific to a proprietary molecule named this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solution?

A1: this compound, like many therapeutic peptides, can degrade through several chemical and physical pathways in an aqueous environment. The primary mechanisms of chemical degradation include hydrolysis, oxidation, and deamidation.[1][2] Physical degradation can occur through aggregation, precipitation, or adsorption to container surfaces.[2][3]

Q2: Which amino acid residues in a peptide sequence are most susceptible to degradation?

A2: Certain amino acid residues are inherently more prone to degradation. Aspartic acid (Asp) and asparagine (Asn) residues are particularly susceptible to hydrolysis and deamidation, especially when followed by residues like glycine (B1666218) (Gly) or proline (Pro).[1] Methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr) are the most susceptible to oxidation.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in this compound stability. Extreme pH values, both acidic and alkaline, can accelerate the hydrolysis of peptide bonds.[2][4] Deamidation of asparagine residues is significantly accelerated at neutral to basic pH.[1][2] Each peptide has an optimal pH range for maximum stability, which needs to be determined experimentally.

Q4: What is the impact of temperature on this compound degradation?

A4: Elevated temperatures generally increase the rate of all chemical degradation reactions, including hydrolysis, deamidation, and oxidation.[1] For long-term storage, it is recommended to keep this compound solutions refrigerated or frozen. Lyophilized (freeze-dried) peptides are significantly more stable at higher temperatures than peptides in solution.[2]

Q5: Can exposure to light affect this compound stability?

A5: Yes, exposure to light, particularly UV light, can cause photodegradation of certain amino acid residues, leading to a loss of potency. It is advisable to protect this compound solutions from light during storage and handling.

Q6: What are common formulation strategies to enhance this compound stability?

A6: Several strategies can be employed to improve the stability of this compound in solution. These include:

  • pH Optimization: Buffering the solution to the pH of maximum stability.[5][6]

  • Use of Excipients: Adding stabilizers such as sugars (e.g., sucrose, mannitol), polyols, or certain amino acids.[1][7] Antioxidants like methionine or ascorbic acid can be included to prevent oxidation.[8]

  • Oxygen Exclusion: Purging the solution and vial headspace with an inert gas like nitrogen or argon to minimize oxidation.[5][6]

  • Lyophilization: Freeze-drying the peptide to remove water, which is a key reactant in many degradation pathways.[1]

Troubleshooting Guide

Q: I am observing a rapid loss of this compound purity in my solution. What should I investigate first?

A: A rapid loss of purity suggests an accelerated degradation process. Here’s a step-by-step approach to troubleshoot this issue:

  • Verify pH: Check the pH of your solution. A deviation from the optimal pH range can significantly increase degradation rates.

  • Assess Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. Accidental exposure to high temperatures or light can cause rapid degradation.

  • Check for Contaminants: Contamination with metal ions can catalyze oxidation.[9] Ensure high-purity water and reagents are used.

  • Review Formulation Components: If you are using a buffered solution with excipients, ensure their compatibility and correct concentrations. Some buffer species can catalyze degradation.

  • Consider Oxygen Exposure: If you suspect oxidation (e.g., of methionine or cysteine residues), try preparing the solution with deoxygenated buffers and storing it under an inert atmosphere.

Q: My this compound solution has become cloudy or shows visible precipitates. What could be the cause?

A: Cloudiness or precipitation is indicative of physical instability, most likely aggregation or poor solubility.

  • Check Concentration: The peptide concentration may be too high for the given solution conditions, leading to aggregation.

  • Evaluate pH and Ionic Strength: The pH of the solution might be close to the isoelectric point (pI) of this compound, where its net charge is minimal, leading to reduced solubility and increased aggregation. Adjusting the pH away from the pI can improve solubility. The ionic strength of the solution can also influence aggregation.

  • Investigate Temperature Effects: Temperature fluctuations can induce aggregation. Some peptides are more prone to aggregation at higher temperatures.

  • Consider Adsorption: Peptides can adsorb to the surfaces of containers, which might be mistaken for precipitation. Using specific types of vials (e.g., polypropylene (B1209903) or siliconized glass) can minimize adsorption.

Data Presentation

Table 1: Influence of pH and Temperature on the Rate of Peptide Degradation (Representative Data)

This table summarizes representative data on the degradation rates of model peptides under various pH and temperature conditions. The values illustrate the significant impact these factors have on peptide stability.

Degradation PathwayModel Peptide SequencepHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
Deamidation Val-Tyr-Pro-Asn-Gly-Ala7.4370.04 day⁻¹17.3 days[10]
Val-Tyr-Pro-Asn-Gly-Ala9.035~0.15 day⁻¹~4.6 days[11]
Hydrolysis Glycine Trimer (GGG)3.0951.12 x 10⁻⁶ s⁻¹7.2 days[12][13]
Glycine Trimer (GGG)7.0950.28 x 10⁻⁶ s⁻¹28.7 days[12][13]
Glycine Trimer (GGG)10.09511.2 x 10⁻⁶ s⁻¹0.7 days[12][13]
Oxidation (Met) Met-containing peptideN/A37VariesVaries[7]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound in solution using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

1. Objective: To develop and validate a stability-indicating RP-HPLC method capable of separating the intact this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound reference standard and solution samples

  • Calibrated analytical balance, pH meter, and volumetric flasks

3. HPLC Method Parameters (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 50
    26 90
    30 90
    31 10

    | 35 | 10 |

4. Forced Degradation (Stress) Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The goal is to achieve 5-20% degradation.[14]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate this compound solution at 70 °C for 48 hours.

  • Photodegradation: Expose this compound solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

5. Sample Analysis:

  • Prepare this compound solutions at a known concentration (e.g., 1 mg/mL) in the desired buffer or formulation.

  • Store the solutions under the planned stability conditions (e.g., 5 °C, 25 °C, 40 °C).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot, dilute to the working concentration, and inject into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point.

  • The purity of the sample can be determined by the area percentage of the main peak relative to the total peak area.

  • Ensure that the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound Intact this compound PeptideBondCleavage Peptide Bond Cleavage This compound->PeptideBondCleavage Acid/Base Deamidation Deamidation (Asn, Gln) This compound->Deamidation pH > 6 Met_Ox Methionine Sulfoxide This compound->Met_Ox Oxidizing Agents Cys_Ox Disulfide Exchange This compound->Cys_Ox Redox Environment ExperimentalWorkflow start Start: Prepare this compound Solution forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating RP-HPLC Method forced_degradation->method_dev stability_setup Set Up Stability Study (Different Temperatures, Timepoints) method_dev->stability_setup hplc_analysis Analyze Samples by RP-HPLC at Each Timepoint stability_setup->hplc_analysis data_analysis Analyze Data: - Purity (% Area) - Degradant Profile hplc_analysis->data_analysis end End: Determine Shelf-life and Storage Conditions data_analysis->end TroubleshootingGuide action_node action_node start Unexpected Degradation Observed? is_physical Physical Instability? (Precipitate, Cloudiness) start->is_physical Yes is_chemical Chemical Degradation? (Loss of Purity) start->is_chemical No check_conc Check Concentration and Solubility is_physical->check_conc check_ph_pI Check pH vs. pI is_physical->check_ph_pI check_storage Check Storage Conditions (Temp, Light) is_chemical->check_storage check_ph_buffer Verify pH and Buffer Composition is_chemical->check_ph_buffer check_oxygen Investigate Oxygen Exposure is_chemical->check_oxygen

References

Addressing non-specific binding in Levitide receptor assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with non-specific binding in Levitide receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A1: Non-specific binding refers to the interaction of the labeled this compound (e.g., radiolabeled or fluorescently labeled) with components other than the intended this compound receptor.[1][2] This can include binding to lipids, other proteins, the assay plate, or filters used in the separation steps.[1][2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[1]

Q2: How much non-specific binding is considered acceptable?

A2: Ideally, non-specific binding should be less than 50% of the total binding observed at the highest concentration of the labeled this compound used in a saturation experiment.[1][3][4] Some sources suggest that specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand for a robust assay.[3]

Q3: What are the primary causes of high non-specific binding?

A3: High non-specific binding can stem from several factors, including:

  • Ligand Properties: Highly hydrophobic or charged ligands are more prone to non-specific interactions.[1][5]

  • Receptor Preparation: Impure or low-quality cell membrane preparations can contain other proteins and lipids that contribute to NSB.[6]

  • Assay Conditions: Suboptimal buffer composition (pH, ionic strength), incubation time, and temperature can all increase non-specific interactions.[1][6]

  • Assay Components: The type of assay plates, filters, and even pipette tips can contribute to non-specific binding of the ligand.[7]

Q4: How is non-specific binding experimentally determined?

A4: Non-specific binding is measured by incubating the receptor preparation and the labeled this compound in the presence of a high concentration of an unlabeled competitor.[2][3][8] This "cold" competitor saturates the specific binding sites on the this compound receptor, so any remaining bound labeled this compound is considered non-specific.[2][8] The concentration of the unlabeled competitor is typically 100- to 1000-fold higher than its Kd or Ki value.[3][4]

Troubleshooting Guide: High Non-Specific Binding

Problem: My assay shows high non-specific binding, obscuring the specific signal for this compound.

High non-specific binding is a common issue that can compromise the accuracy and reliability of your this compound receptor assay. The following troubleshooting steps are designed to help you identify and mitigate the source of the problem.

Step 1: Re-evaluate Your Labeled this compound
  • Action: Check the purity and concentration of your labeled this compound. Impurities can significantly contribute to NSB.[1]

  • Tip: If your this compound peptide is hydrophobic, consider if modifications can be made to increase its hydrophilicity without affecting its binding to the receptor.

Step 2: Optimize the Assay Buffer

The composition of your assay buffer is critical for minimizing non-specific interactions.[6]

  • Action: Systematically test different buffer components.

  • Tip: Create a matrix of conditions to efficiently test multiple variables.

ParameterRecommended Range/AgentsRationale
pH 7.2 - 7.6The charge of this compound and the cell membrane is pH-dependent. Optimizing the pH can minimize unwanted electrostatic interactions.[6][9]
Ionic Strength 50 - 150 mM NaClIncreasing salt concentration can shield charged molecules and reduce non-specific electrostatic binding.[6][9]
Blocking Agents 0.1% - 1% (w/v) BSA or 1% - 5% Non-fat dry milkThese proteins block non-specific binding sites on the assay plate and membranes.[6][9][10][11]
Detergents 0.01% - 0.1% (v/v) Tween-20 or Triton X-100Non-ionic detergents can disrupt hydrophobic interactions that often cause non-specific binding.[6][12]
Step 3: Adjust Incubation Conditions
  • Action: Optimize both the incubation time and temperature.

  • Temperature: Lowering the incubation temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions, a common source of NSB.[6]

  • Time: Perform a time-course experiment to find the optimal incubation time where specific binding reaches equilibrium while non-specific binding remains low.[1]

Step 4: Improve Washing Steps

Inefficient washing can leave unbound labeled this compound behind, artificially inflating the non-specific binding signal.[6]

  • Action: Increase the number and/or volume of washes.[1]

  • Tip: Always use ice-cold wash buffer to slow the dissociation of the specific this compound-receptor complex during the wash steps.[1][6] The wash buffer composition should be similar to the assay buffer.

Step 5: Optimize Receptor Preparation and Concentration
  • Action: Titrate the amount of membrane protein or the number of cells used in the assay.

  • Rationale: Using too much receptor preparation can lead to high background signal. A typical range for membrane assays is 100-500 µg of protein per assay point.[1]

  • Tip: Ensure your membrane preparation protocol includes sufficient washing steps to remove endogenous ligands and other cellular components that might interfere with the assay.[1][6]

Experimental Protocols

Protocol 1: Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of this compound for its receptor.

  • Preparation: Prepare serial dilutions of labeled this compound in the assay buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.[3][4]

  • Incubation:

    • Total Binding: In a series of tubes or wells, add a fixed amount of your receptor preparation (e.g., cell membranes) to each concentration of labeled this compound.

    • Non-Specific Binding: In a parallel set of tubes, add the receptor preparation, each concentration of labeled this compound, and a saturating concentration of unlabeled this compound (e.g., 1000x Kd).[4]

  • Equilibration: Incubate all samples under optimized time and temperature conditions to allow the binding to reach equilibrium.[3]

  • Separation: Rapidly separate the bound from free labeled this compound. This is commonly done by vacuum filtration through a filter mat that traps the cell membranes.[3]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.[3]

  • Quantification: Measure the radioactivity or fluorescence of the filters to determine the amount of bound ligand.

  • Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each this compound concentration.

    • Plot the specific binding against the concentration of free labeled this compound and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[4]

Protocol 2: Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled competitor compounds for the this compound receptor.

  • Preparation: Prepare serial dilutions of the unlabeled competitor compound.

  • Incubation:

    • In a series of tubes or wells, add a fixed amount of receptor preparation, a fixed concentration of labeled this compound (typically at or below its Kd), and the varying concentrations of the unlabeled competitor.

    • Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of another potent unlabeled ligand).

  • Equilibration, Separation, Washing, and Quantification: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Analysis: Plot the amount of bound labeled this compound against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the labeled this compound). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

G cluster_0 This compound Receptor Signaling This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_Protein G Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: Hypothetical signaling pathway for the this compound receptor.

G cluster_1 Experimental Workflow: Saturation Binding Assay A Prepare Serial Dilutions of Labeled this compound B Set up Total Binding (TB) and Non-Specific Binding (NSB) Tubes A->B C Add Receptor Preparation B->C D Incubate to Reach Equilibrium C->D E Separate Bound/Free Ligand (Filtration) D->E F Wash Filters E->F G Quantify Radioactivity F->G H Calculate Specific Binding (TB - NSB) G->H I Plot and Analyze Data (Determine Kd and Bmax) H->I

Caption: Workflow for a saturation binding experiment.

G Start High Non-Specific Binding (>50% of Total) Q1 Is Assay Buffer Optimized? Start->Q1 A1 Adjust pH, Ionic Strength Add BSA & Detergent Q1->A1 No Q2 Are Incubation Conditions Optimal? Q1->Q2 Yes A1->Q2 A2 Perform Time-Course and Temperature Tests Q2->A2 No Q3 Are Washing Steps Sufficient? Q2->Q3 Yes A2->Q3 A3 Increase Wash Volume/Number Use Ice-Cold Buffer Q3->A3 No Q4 Is Receptor Concentration Appropriate? Q3->Q4 Yes A3->Q4 A4 Titrate Membrane/Cell Amount Check Preparation Purity Q4->A4 No End Assay Optimized Q4->End Yes A4->End

Caption: Troubleshooting flowchart for high non-specific binding.

References

Technical Support Center: Enhancing the In Vivo Stability of Levitide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Levitide.

Important Note on Terminology: Initial searches for "this compound" may yield results for "Lifitegrast," an ophthalmic solution for dry eye disease. This guide focuses on the This compound peptide , an antimicrobial peptide with the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2, as this is more relevant for in vivo stability studies in a research context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of the this compound peptide?

The primary challenges to the in vivo stability of the this compound peptide are enzymatic degradation and rapid clearance. Its peptide bonds are susceptible to cleavage by proteases and peptidases present in plasma and tissues. Additionally, its relatively small size can lead to rapid renal clearance.

Q2: Which amino acid residues in the this compound sequence are most susceptible to degradation?

Based on the sequence (pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2), the following residues are potential weak spots:

  • N-terminus (pGlu): The pyroglutamic acid at the N-terminus provides some protection against aminopeptidases.

  • C-terminus (-NH2): The C-terminal amidation offers protection against carboxypeptidases.

  • Internal Cleavage Sites: The presence of basic residues, Lysine (Lys) and Arginine (Arg), makes the peptide susceptible to trypsin-like proteases, which cleave at the C-terminal side of these amino acids.

  • Methionine (Met): The methionine residue is prone to oxidation, which can alter the peptide's conformation and activity.

  • Glutamine (Gln): The glutamine residue can undergo deamidation to form glutamic acid, potentially impacting its biological function.

Q3: What general strategies can be employed to improve the in vivo half-life of this compound?

Several strategies can be employed to enhance the in vivo stability of this compound, broadly categorized as structural modifications and formulation-based approaches.[1][2][3][4][5] These include:

  • Amino Acid Substitution: Replacing susceptible amino acids with unnatural or D-amino acids can confer resistance to enzymatic degradation.[5]

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and masking proteolytic cleavage sites.[1]

  • Fatty Acid Acylation: Attachment of a fatty acid chain can promote binding to serum albumin, thereby extending the circulation time.[1]

  • Formulation in Nanoparticles or Liposomes: Encapsulating this compound within lipid-based nanoparticles or liposomes can protect it from degradation and facilitate targeted delivery.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound activity in vivo. Enzymatic Degradation: Cleavage by proteases at Lys and Arg residues.1. Amino Acid Substitution: Replace L-Lys and L-Arg with their D-isomers or other non-natural amino acids at the cleavage sites. 2. Cyclization: Introduce a disulfide or amide bond to create a cyclic peptide, which can be more resistant to exopeptidases.[3] 3. Terminal Modifications: While the native peptide has some protection, further modifications like N-terminal acetylation (if pGlu is removed) can be explored.[1]
Inconsistent results between in vivo experimental batches. Oxidation of Methionine: The Met residue can be oxidized during storage or in vivo, leading to variable activity.1. Storage Conditions: Store lyophilized peptide at -20°C or lower and protect from light.[6] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. 2. Amino Acid Substitution: Replace Met with a non-oxidizable analog like norleucine. 3. Antioxidant Excipients: Co-formulate with antioxidants if compatible with the experimental design.
Low bioavailability after subcutaneous or intraperitoneal injection. Rapid Clearance and/or Local Degradation: The peptide is quickly cleared by the kidneys or degraded at the injection site before reaching systemic circulation.1. PEGylation: Attach a PEG chain to increase the size and half-life of the peptide.[1] 2. Fatty Acid Acylation: Introduce a lipid chain to enhance albumin binding and prolong circulation.[1] 3. Formulation in a Hydrogel: Encapsulate this compound in a biocompatible hydrogel for sustained release from the injection site.[4]
Difficulty in achieving therapeutic concentrations at the target site. Poor Pharmacokinetic Profile: A combination of rapid degradation, clearance, and non-specific distribution.1. Encapsulation in Liposomes or Nanoparticles: This can protect the peptide and allow for surface modifications to target specific tissues.[6][7] 2. Fusion to a Larger Protein: Genetically fuse this compound to a larger, stable protein like albumin or an Fc fragment to dramatically increase its half-life.[1]

Data on Stability Improvement Strategies

The following table summarizes general improvements in peptide half-life observed with different stability-enhancing strategies, based on literature for various peptides. Note that the actual improvement for this compound will require experimental validation.

Modification Strategy Typical Fold Increase in Half-Life Primary Mechanism of Action Reference Peptides
PEGylation 10 - 100Increased hydrodynamic size, reduced renal clearance, steric shielding of cleavage sites.Interferon-α, G-CSF
Fatty Acid Acylation 5 - 50Reversible binding to serum albumin, reducing clearance.Liraglutide, Semaglutide
Amino Acid Substitution (D-amino acids) 2 - 20Resistance to proteolysis by common L-amino acid specific proteases.DADLE
Cyclization 2 - 10Increased conformational rigidity and resistance to exopeptidases.Somatostatin analogs[3]
Encapsulation (Liposomes/Nanoparticles) Variable (depends on formulation)Protection from proteases, potential for controlled release and targeting.Various siRNA and mRNA therapies

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of modified this compound analogs in plasma.

  • Prepare this compound Solutions: Dissolve the parent this compound and modified analogs in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.

  • Plasma Incubation: Add the this compound solution to fresh plasma (e.g., rat, mouse, or human) to a final concentration of 100 µg/mL.

  • Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quench Reaction: Immediately add a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile) to precipitate plasma proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the in vitro half-life.

Protocol 2: Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study to evaluate the in vivo half-life of this compound and its analogs.

  • Animal Acclimatization: Acclimate rodents (e.g., mice or rats) for at least one week before the study.

  • Dosing: Administer a single dose of the this compound formulation (e.g., 1 mg/kg) via the desired route (e.g., intravenous, subcutaneous).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract the peptide from the plasma using a suitable method (e.g., solid-phase extraction or protein precipitation).

  • LC-MS/MS Analysis: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Levitide_Degradation_Pathway cluster_degradation In Vivo Degradation Pathways This compound This compound Peptide (pGlu-Gly-Met-...-Lys-Arg-...-Gln-NH2) Proteolysis Proteolysis (Trypsin-like proteases) This compound->Proteolysis Cleavage at Lys, Arg Oxidation Oxidation (at Met residue) This compound->Oxidation Deamidation Deamidation (at Gln residue) This compound->Deamidation Fragments Inactive Peptide Fragments Proteolysis->Fragments Oxidized_this compound Oxidized this compound (Reduced Activity) Oxidation->Oxidized_this compound Deamidated_this compound Deamidated this compound (Altered Activity) Deamidation->Deamidated_this compound Stability_Improvement_Workflow cluster_strategies Modification Strategies Start Start: Unstable this compound Peptide Identify Identify Instability (e.g., Proteolysis, Oxidation) Start->Identify AA_Sub Amino Acid Substitution Identify->AA_Sub PEG PEGylation Identify->PEG Lipid Lipidation Identify->Lipid Formulate Formulation (e.g., Nanoparticles) Identify->Formulate Synthesize Synthesize Modified Peptide AA_Sub->Synthesize PEG->Synthesize Lipid->Synthesize In_Vitro In Vitro Stability Assay (e.g., Plasma) Formulate->In_Vitro Synthesize->In_Vitro In_Vivo In Vivo Pharmacokinetic Study In_Vitro->In_Vivo If stable in vitro In_Vivo->Identify If still unstable End End: Stable this compound Analog In_Vivo->End If stable in vivo

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Levitide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Levitide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting fragmentation data and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for this compound in positive-ion mode collision-induced dissociation (CID)?

In a typical CID experiment, peptides fragment along the peptide backbone, primarily generating b- and y-type ions.[1][2][3][4][5] For the hypothetical peptide this compound (LEV-I-T-I-D-E), the charge is typically retained on the N-terminal fragment (b-ions) or the C-terminal fragment (y-ions).[2][3] The expected singly charged b- and y-ions for this compound are listed in Table 1.

Q2: I am observing poor or no fragmentation of my this compound precursor ion. What are the potential causes?

Several factors can lead to poor or no fragmentation.[6] The most common issue is insufficient collision energy (CE). The energy applied may not be adequate to induce fragmentation of the peptide backbone, especially for stable peptides.[6] Another possibility is the presence of adducted ions (e.g., sodium or potassium adducts), which can be more stable and fragment less efficiently than the protonated molecule.[6][7] Also, ensure that the instrument is properly calibrated and that the sample is free of contaminants that might suppress ionization or fragmentation.[8][9]

Q3: My this compound fragmentation spectrum shows unexpected neutral losses. What could this indicate?

Neutral losses are common in peptide fragmentation and can provide valuable structural information. For this compound, which contains Threonine (T), Aspartic Acid (D), and Glutamic Acid (E), a neutral loss of water (-18 Da) can be observed from fragments containing these residues.[5][10] A loss of ammonia (B1221849) (-17 Da) can occur from fragments containing residues like Arginine (R), Lysine (K), Asparagine (N), or Glutamine (Q), although these are not present in our hypothetical this compound sequence.[5][10] Unexpected modifications or the presence of certain protecting groups from synthesis can also lead to specific neutral losses.

Q4: How can I improve the sequence coverage for this compound in my MS/MS experiment?

To improve sequence coverage, you can optimize the collision energy.[6] A collision energy ramp or using stepped collision energies can help to generate a wider range of fragment ions. Additionally, employing alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD) can provide complementary fragmentation patterns and improve overall sequence coverage.[5] ETD is particularly useful for preserving post-translational modifications.

Troubleshooting Guides

Issue 1: Low Intensity or Absence of Precursor Ion

  • Possible Cause: Poor ionization efficiency.

    • Troubleshooting Step: Optimize electrospray ionization (ESI) source parameters, such as spray voltage and gas flows. Ensure the mobile phase composition is appropriate for peptide ionization (e.g., contains a low concentration of formic acid).

  • Possible Cause: Sample loss during preparation.[11][12][13]

    • Troubleshooting Step: Verify each step of your sample preparation protocol. Use low-binding tubes and pipette tips. Consider a desalting step to remove interfering substances.[9]

  • Possible Cause: In-source fragmentation.[14]

    • Troubleshooting Step: Reduce the cone voltage or other in-source acceleration voltages to minimize fragmentation before mass analysis.

Issue 2: Dominance of a Single Fragment Ion or Limited Fragmentation

  • Possible Cause: "Proline effect" if a proline was present, leading to a dominant b-ion N-terminal to the proline. (Note: Not applicable to the hypothetical this compound sequence).

  • Possible Cause: Suboptimal collision energy.

    • Troubleshooting Step: Perform a collision energy optimization experiment by acquiring MS/MS spectra at a range of CE values to find the optimal setting for this compound.

  • Possible Cause: Stable precursor ion structure.

    • Troubleshooting Step: Increase the activation time or consider using a different, more energetic fragmentation method like HCD.

Issue 3: Complex Spectrum with Many Unidentifiable Peaks

  • Possible Cause: Presence of contaminants or co-eluting species.[8]

    • Troubleshooting Step: Improve chromatographic separation to isolate the this compound peptide. Run a blank to identify background ions.

  • Possible Cause: Non-specific fragmentation or formation of internal fragments.[10]

    • Troubleshooting Step: While internal fragments can occur, they are typically of lower intensity. Focus on identifying the primary b- and y-ion series first. High collision energies can increase the prevalence of non-specific fragmentation.

Data Presentation

Table 1: Theoretical m/z Values for Singly Charged Fragment Ions of this compound (LEV-I-T-I-D-E)

#Residueb-ion m/zy-ion m/z
1L114.09732.36
2I227.17619.28
3T328.22506.19
4I441.30405.14
5D556.33292.06
6E685.37177.03

Note: Masses are calculated as monoisotopic masses.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound

  • Reconstitution: Reconstitute the lyophilized this compound sample in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution to a working concentration of 10 µg/mL using a mobile phase-like solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vial Transfer: Transfer the final sample to an appropriate autosampler vial. Use low-binding vials to minimize sample loss.

  • Blank Preparation: Prepare a blank sample containing the same solvent as the diluted this compound sample to be run between experimental samples to assess carryover.

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Method

  • LC System: A standard reverse-phase HPLC or UHPLC system.

  • Column: C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-16 min: 40-90% B

    • 16-18 min: 90% B

    • 18-18.1 min: 90-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive.

  • MS1 Scan Range: m/z 100-1500.

  • MS/MS Method: Data-dependent acquisition (DDA) targeting the most intense precursor ions.

  • Precursor m/z for this compound: 732.36 (for [M+H]⁺).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) or optimize for the specific instrument.

  • Fragmentation Method: Collision-Induced Dissociation (CID).

Mandatory Visualizations

Levitide_Fragmentation_Pathway cluster_peptide This compound Peptide Backbone cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) L L I1 I L:e->I1:w b1/y5 T T I1:e->T:w b2/y4 I2 I T:e->I2:w b3/y3 D D I2:e->D:w b4/y2 E E D:e->E:w b5/y1 b1 b1 (L) b2 b2 (LI) b3 b3 (LIT) b4 b4 (LITI) b5 b5 (LITID) y1 y1 (E) y2 y2 (DE) y3 y3 (IDE) y4 y4 (TIDE) y5 y5 (ITIDE)

Caption: Fragmentation pathway of this compound showing b- and y-ion series.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Reconstitution Reconstitute this compound Dilution Dilute to Working Concentration Reconstitution->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject Sample Vial->Injection Separation Reverse-Phase LC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1 Scan (Precursor Selection) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Spectrum Raw MS/MS Spectrum MS2->Spectrum Interpretation Spectral Interpretation (b- and y-ion series) Spectrum->Interpretation Sequencing Sequence Confirmation Interpretation->Sequencing

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic peptide production. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in their peptide synthesis experiments. The following guides and frequently asked questions (FAQs) provide detailed information on potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in synthetic peptide production?

Batch-to-batch variability in synthetic peptides can be attributed to several factors throughout the manufacturing process. Key sources include:

  • Raw Materials: Inconsistent quality and purity of amino acid derivatives, resins, and reagents can significantly impact the final peptide product.[1][2]

  • Synthesis Process: Inefficiencies in solid-phase peptide synthesis (SPPS), such as incomplete coupling or deprotection steps, can lead to the formation of deletion or truncated peptide sequences.[3][4]

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence can result in a heterogeneous product mixture.[3]

  • Purification: Variations in the efficiency of purification techniques, most commonly high-performance liquid chromatography (HPLC), can lead to differing levels of process-related impurities in the final product.[5][6]

  • Lyophilization and Handling: Inconsistent lyophilization processes can affect the final water content and stability of the peptide. Improper handling and storage can also lead to degradation.[7][8]

  • Peptide Aggregation: The tendency of a peptide to aggregate is sequence-dependent and can lead to difficulties in synthesis and purification, resulting in lower yields and purity.[9]

Q2: How can I ensure the quality and consistency of my raw materials?

Strict control over raw materials is the first step in minimizing batch-to-batch variability.[1] Key considerations include:

  • Vendor Qualification: Source high-purity amino acid derivatives, solvents, and reagents from reputable suppliers who provide comprehensive Certificates of Analysis (CoA) for each lot.[4][10]

  • Incoming Material Testing: Implement identity verification for critical raw materials before use.[11] Techniques like Raman spectroscopy can be used for rapid, non-destructive identification.[11]

  • Proper Storage: Adhere to the manufacturer's storage recommendations for all chemicals to prevent degradation.[12]

Q3: What is peptide aggregation and how can I minimize it?

Peptide aggregation occurs when peptide chains self-associate, which can hinder synthesis and purification.[9] This is particularly common for hydrophobic sequences.[9] Strategies to mitigate aggregation include:

  • Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents can help disrupt secondary structures that lead to aggregation.[9]

  • "Difficult Sequence" Strategies: For sequences prone to aggregation, special techniques may be necessary, such as the introduction of pseudoprolines or backbone-protecting groups to disrupt hydrogen bonding.[9]

  • Microwave-Assisted Synthesis: The use of microwave energy can help to reduce aggregation and improve coupling efficiency.[13]

Q4: What are Process Analytical Technologies (PAT) and how can they help control variability?

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to ensure consistent product quality through real-time monitoring and control of critical process parameters (CPPs).[14][15] By monitoring CPPs that affect critical quality attributes (CQAs), PAT allows for adjustments to be made during the manufacturing process, rather than relying solely on end-product testing.[14][16] This proactive approach helps to ensure batch-to-batch consistency.[17][18]

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide

Symptoms:

  • Significantly lower than expected amount of peptide recovered after cleavage and purification.

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture with many low-intensity peaks.

Possible Causes and Solutions:

Possible Cause Recommended Action Verification Method
Incomplete Fmoc-Deprotection Ensure fresh deprotection reagent (e.g., piperidine (B6355638) in DMF) is used. For difficult sequences, consider increasing the deprotection time or using a stronger base like DBU.[9]Perform a colorimetric test (e.g., Kaiser test) on a few resin beads after the deprotection step. A blue color indicates incomplete deprotection.[3]
Poor Coupling Efficiency Increase the concentration of the amino acid and coupling reagents.[19] For sterically hindered amino acids or difficult sequences, consider double coupling or using a more potent coupling agent (e.g., HATU).[4][19]Monitor coupling completion with a Kaiser test (a negative result, i.e., yellow beads, indicates complete coupling).[3] Analyze a small test cleavage by HPLC-MS to check for deletion sequences.
Peptide Aggregation on Resin See "Peptide Aggregation" FAQ. Consider switching to a different resin with a lower loading capacity or one designed to minimize aggregation (e.g., TentaGel).[9]Observe the resin for shrinking or clumping during synthesis.
Premature Cleavage from Resin If using a hyper-acid sensitive linker, ensure the coupling conditions are not acidic.Analyze the wash solutions for the presence of your cleaved peptide by HPLC-MS.
Issue 2: Low Purity of the Crude Peptide

Symptoms:

  • HPLC analysis of the crude product shows multiple impurity peaks close to the main product peak.

  • Difficulty in purifying the target peptide to the desired level.

Possible Causes and Solutions:

Possible Cause Recommended Action Verification Method
Side Reactions During Synthesis Optimize coupling and deprotection times to avoid prolonged exposure to reagents. For amino acids prone to side reactions (e.g., Asp, Asn, Arg), ensure appropriate side-chain protecting groups are used.[19]Characterize major impurities by LC-MS/MS to identify their nature (e.g., deletion, insertion, modification).
Incomplete Removal of Protecting Groups Extend the cleavage time or use a scavenger cocktail optimized for the specific protecting groups in your peptide.[20]Analyze the crude product by MS to look for peaks corresponding to the peptide with protecting groups still attached.
Racemization Use coupling reagents known to suppress racemization (e.g., COMU, Oxyma Pure).[13] Avoid prolonged activation times.Analyze the final peptide using a chiral chromatography method or by enzymatic digestion followed by analysis of the amino acid enantiomers.
Oxidation For peptides containing susceptible residues (e.g., Met, Cys, Trp), degas all solvents and perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).[8]Look for peaks in the MS with a +16 Da mass shift (for single oxidation).

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling and Deprotection

This test detects free primary amines on the resin.

Reagents:

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small test tube.

  • Heat the tube at 100°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Indicates the presence of free primary amines. This is a positive result after deprotection and a negative result (incomplete reaction) after coupling.

  • Yellow/Colorless: Indicates the absence of free primary amines. This is a positive result after coupling and a negative result (incomplete deprotection) after deprotection.

Protocol 2: Test Cleavage from Resin

A small-scale cleavage to assess synthesis quality before committing the entire batch.

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 10-20 mg) from the synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin.

  • Allow the reaction to proceed for the recommended time (e.g., 2-3 hours) at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether and dry it under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and analyze by HPLC and MS.

Diagrams

Experimental_Workflow_for_Peptide_Synthesis_Troubleshooting cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_monitoring In-Process Monitoring cluster_cleavage Cleavage & Analysis cluster_troubleshooting Troubleshooting Logic start Start Synthesis deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling kaiser_deprotection Kaiser Test (Post-Deprotection) deprotection->kaiser_deprotection coupling->deprotection Repeat for each AA end_synthesis Final Deprotection coupling->end_synthesis Final AA kaiser_coupling Kaiser Test (Post-Coupling) coupling->kaiser_coupling test_cleavage Test Cleavage end_synthesis->test_cleavage full_cleavage Full Batch Cleavage test_cleavage->full_cleavage If quality is acceptable hplc_ms Crude Analysis (HPLC-MS) test_cleavage->hplc_ms low_yield Low Yield? hplc_ms->low_yield low_purity Low Purity? hplc_ms->low_purity optimize Optimize Protocol low_yield->optimize low_purity->optimize optimize->start Re-synthesize

Caption: Workflow for troubleshooting synthetic peptide synthesis.

SPPS_Cycle_and_Variability_Sources cluster_cycle Core SPPS Cycle cluster_variability Sources of Variability resin Resin-Bound Peptide deprotection 1. Fmoc Deprotection resin->deprotection Add next AA wash1 2. Wash deprotection->wash1 Add next AA coupling 3. Amino Acid Activation & Coupling wash1->coupling Add next AA wash2 4. Wash coupling->wash2 Add next AA wash2->resin Add next AA raw_materials Raw Material Quality raw_materials->coupling incomplete_deprotection Incomplete Deprotection incomplete_deprotection->deprotection incomplete_coupling Incomplete Coupling incomplete_coupling->coupling aggregation Peptide Aggregation aggregation->coupling side_reactions Side Reactions side_reactions->coupling

Caption: Key sources of variability in the SPPS cycle.

References

Technical Support Center: Best Practices for Peptide Handling and Storing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Levitide": We were unable to find specific information for a peptide named "this compound." This may be a typographical error. The following guide provides best practices for the general handling and storage of peptides. For protocols tailored to your specific peptide, please verify the correct name and consult its product datasheet.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized peptide upon arrival?

For long-term storage, lyophilized peptides should be stored at -20°C or, for enhanced stability, at -80°C in a desiccated environment.[1][2] Short-term storage of a few weeks at 4°C is also acceptable.[2] It is crucial to prevent moisture exposure, as it can significantly decrease the long-term stability of solid peptides.[3][4]

Q2: What is the proper procedure for opening and weighing a lyophilized peptide?

To prevent condensation of atmospheric moisture, which can degrade the peptide, allow the vial to warm to room temperature in a desiccator before opening.[4][5] When handling the peptide, always wear gloves to avoid contamination.[4] For weighing, do so in a clean and controlled environment. After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[4]

Q3: My peptide is difficult to dissolve. What should I do?

Peptide solubility is highly dependent on its amino acid sequence.[4][6] If you encounter solubility issues, sonication in a water bath for a few minutes can help break down larger particles.[5] However, avoid excessive heating. For peptides with residues prone to oxidation (Cys, Met, Trp), use oxygen-free buffers or add a reducing agent like dithiothreitol (B142953) (DTT).[5] Peptides with free cysteine residues should be dissolved in degassed, acidic buffers to prevent rapid oxidation at a pH above 7.[5]

Q4: How should I store my reconstituted peptide solution?

Reconstituted peptides are significantly less stable than their lyophilized form. For maximum stability, peptide solutions should be aliquoted into smaller, sterile vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][4] The shelf life of peptides in solution is limited, especially for those containing cysteine, methionine, asparagine, glutamine, or tryptophan.[3] Using sterile buffers at a pH of 5-6 can help prolong storage life.[3]

Q5: What are the key factors that affect peptide stability?

Several factors can impact peptide stability, including:

  • Temperature: Higher temperatures accelerate degradation.[2][7]

  • Light Exposure: UV light can damage the molecular structure of peptides.[2]

  • Moisture: Humidity can cause hydrolysis of the peptide.[2][7]

  • pH: The pH of the solution can affect peptide aggregation and degradation.[1]

  • Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation.[8]

  • Peptide Sequence: The specific amino acids in the sequence can make a peptide more prone to degradation pathways like deamidation or hydrolysis.[7][9]

Quantitative Data Summary

For optimal stability and experimental reproducibility, adhere to the following storage conditions:

Peptide Form Storage Temperature Duration Key Considerations
Lyophilized (Dry Powder) -20°C to -80°CLong-term (Months to Years)Store in a desiccated, dark environment.[1][2] Avoid moisture.
4°CShort-term (Weeks)Keep in a dry and dark place.[2]
Room TemperatureVery Short-term (Days to Weeks)Not recommended for long periods.[3][7] Minimize exposure to air, light, and moisture.[7]
Reconstituted (in Solution) -20°C or colderShort-term (Weeks)Aliquot to avoid freeze-thaw cycles.[3][4] Use sterile buffers (pH 5-6).[3]
2-8°CVery Short-term (Days)Use within a few weeks to ensure potency.[2]

Experimental Protocols

Protocol: Reconstitution of Lyophilized Peptides

This protocol outlines the general steps for dissolving a lyophilized peptide to prepare a stock solution.

Materials:

  • Lyophilized peptide vial

  • Appropriate sterile solvent (e.g., sterile water, buffer, or other recommended solvent)

  • Sterile pipette tips and pipettor

  • Vortex mixer (optional)

  • Sonicator (optional)

  • Sterile, nuclease-free tubes for aliquoting

Procedure:

  • Equilibrate the Peptide: Before opening, allow the peptide vial to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents moisture from condensing on the cold peptide powder.[4][5]

  • Prepare the Solvent: Ensure your chosen solvent is sterile and at room temperature.[10] The appropriate solvent will depend on the peptide's properties.

  • Add Solvent to the Vial: Carefully add the calculated amount of solvent to the vial. To minimize foaming and potential degradation, gently run the solvent down the side of the vial.[11]

  • Dissolve the Peptide: Gently swirl or roll the vial to dissolve the peptide.[11][12] Do not shake vigorously, as this can cause aggregation or degradation. If the peptide does not dissolve easily, gentle vortexing or sonication may be applied.[5]

  • Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.[10] If particles are present, the solution may be filtered.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[2][3]

  • Store Properly: Store the aliquots at -20°C or colder for long-term storage.[3]

Visual Guides

Peptide_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_final Final Steps cluster_exp Experimentation storage_lyo Lyophilized Peptide (-20°C to -80°C) equilibration Equilibrate to Room Temperature storage_lyo->equilibration Retrieve reconstitution Reconstitute with Appropriate Solvent equilibration->reconstitution Proceed dissolution Gentle Mixing/ Sonication reconstitution->dissolution Mix aliquot Aliquot into Single-Use Volumes dissolution->aliquot Verify Dissolution storage_sol Store Solution (-20°C or colder) aliquot->storage_sol Store experiment Use in Experiment aliquot->experiment Use Directly storage_sol->experiment Thaw One Aliquot

References

How to avoid oxidation of methionine in Levitide sequence.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Methionine Oxidation

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, preventing, and troubleshooting the oxidation of methionine residues within the Levitide sequence during synthesis, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for the this compound sequence?

A1: Methionine oxidation is a chemical modification where the sulfur atom in the methionine side chain is oxidized, most commonly to a sulfoxide (B87167). This conversion from a non-polar thioether to a more polar sulfoxide can significantly alter the peptide's hydrophobicity, three-dimensional structure, and biological activity.[1][2] For a therapeutic peptide like this compound, such modifications can impact efficacy and stability, making it a critical quality attribute to control.[3][4]

Q2: What are the primary causes of methionine oxidation in peptides?

A2: Methionine is highly susceptible to oxidation by various reactive oxygen species (ROS).[5] Common causes during experimental workflows include:

  • Exposure to atmospheric oxygen: Prolonged exposure to air can lead to gradual oxidation.[6]

  • Harsh chemical reagents: Oxidizing agents used during peptide synthesis or cleavage from the resin can cause significant oxidation.[1]

  • Light and temperature: Exposure to intense light and elevated temperatures can generate free radicals that promote oxidation.[7]

  • Metal ion contamination: Trace metal ions can catalyze oxidation reactions.[7]

  • Sample preparation for analysis: The electrospray ionization process in mass spectrometry and long-term column usage in HPLC can introduce artifacts of methionine oxidation.[8][9]

Q3: How can I detect and quantify methionine oxidation in my this compound sample?

A3: Several analytical techniques can be employed to detect and quantify methionine oxidation. The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS) based peptide mapping.[10] This technique can identify the +16 Da mass shift associated with the addition of an oxygen atom to methionine. To accurately quantify the extent of oxidation and avoid analytical artifacts, stable isotope labeling methods, such as using ¹⁸O-labeled hydrogen peroxide to block unoxidized methionines, have been developed.[11][12][13]

Troubleshooting Guide

Problem: I've detected a significant level of methionine oxidation in my final this compound product.

This guide will walk you through potential sources of oxidation and provide corrective actions.

Step 1: Review Your Synthesis and Cleavage Protocols

During solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, the final acidolytic cleavage step is a major contributor to methionine oxidation.[1]

  • Action: Evaluate your cleavage cocktail. The use of scavengers is crucial. For peptides containing sensitive residues like methionine, a standard trifluoroacetic acid (TFA) cocktail may not be sufficient.

  • Recommendation: Consider using a cleavage cocktail containing dimethylsulfide (DMS) and ammonium (B1175870) iodide, which has been shown to significantly reduce or eliminate methionine sulfoxide formation.[5] Another optimized mixture includes TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S, with the addition of triphenyl phosphine (B1218219) for Cys-containing peptides.[1]

Step 2: Assess Your Handling and Storage Conditions

Improper handling and storage of both lyophilized powder and peptide solutions can lead to oxidation over time.

  • Action: Review your current storage procedures against best practices.

  • Recommendation:

    • Lyophilized Peptides: Store at -20°C or lower in a tightly sealed container, protected from light and moisture.[14][15][16] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[15][17] After dispensing, purge the container with an inert gas like argon or nitrogen.[14]

    • Peptide Solutions: If storage in solution is unavoidable, use sterile, deoxygenated buffers at a pH of 5-6.[16][18] Aliquot the solution into single-use vials to minimize freeze-thaw cycles.[15][16] For short-term storage, 4°C is acceptable for a few days, but for longer periods, store frozen at -20°C or -80°C.[15][16]

Step 3: Evaluate Your Formulation and Buffer Components

The composition of your formulation can either promote or inhibit oxidation.

  • Action: Analyze the components of your buffers and final formulation for pro-oxidant or antioxidant properties.

  • Recommendation:

    • Use of Antioxidants: Incorporate antioxidants into your formulation to scavenge reactive oxygen species. Free L-methionine is a commonly used and effective antioxidant for protecting methionine residues within the peptide.[7][19][20] Other options include sodium thiosulfate (B1220275) and N-acetyl-tryptophan.[7][21][22]

    • Metal Chelators: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers.[9]

    • Avoid Pro-oxidants: Be aware that some buffer components, especially in the presence of metal ions and at non-optimal pH, can promote oxidation.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey ConsiderationsCitations
Lyophilized PowderRoom TemperatureWeeks to MonthsProtect from light and moisture.[14]
-20°CLong-termProtect from light and moisture; allow to equilibrate to room temperature in a desiccator before opening.[14][15]
-80°CExtended Long-termOptimal for maximum stability.[15][16]
In Solution4°CUp to a few daysUse sterile, deoxygenated buffer (pH 5-6); aliquot to avoid freeze-thaw cycles.[14][16]
-20°C / -80°CWeeks to MonthsFreeze quickly and avoid repeated freeze-thaw cycles.[15][16]

Table 2: Common Antioxidants for Peptide Formulations

AntioxidantRecommended Molar Ratio (Protein:Antioxidant)Mechanism of ActionCitations
L-Methionine1:5 or higherScavenger of reactive oxygen species.[7][20]
Sodium Thiosulfate1:25Oxygen scavenger.[7]
N-Acetyl-TryptophanVariesProtects tryptophan and can be combined with L-methionine for broader protection.[21][22]
Experimental Protocols
Protocol 1: Peptide Mapping by LC-MS for Detection of Methionine Oxidation

Objective: To identify and relatively quantify the presence of oxidized this compound.

Methodology:

  • Sample Preparation: a. Reconstitute a small, known amount of lyophilized this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. To prevent artifactual oxidation during sample preparation, perform all steps with minimal exposure to light and at controlled temperatures. c. (Optional but Recommended for Accurate Quantitation) For stable isotope labeling, treat the sample with H₂¹⁸O₂ to convert all unoxidized methionines to the ¹⁸O-labeled sulfoxide form. This allows for differentiation from the naturally occurring ¹⁶O-oxidized form.[11][12]

  • Enzymatic Digestion: a. Denature the peptide if necessary, although for smaller peptides this may not be required. b. Digest the peptide with a suitable protease (e.g., Trypsin, Chymotrypsin) at the optimal temperature and time for that enzyme to generate smaller peptide fragments.

  • LC-MS Analysis: a. Inject the digested sample onto a reverse-phase HPLC column (e.g., C18). b. Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid. c. Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis: a. Search the MS data for peptide fragments containing methionine. b. Identify peaks corresponding to the native methionine-containing peptide and any peaks with a +16 Da mass shift, which indicates oxidation to methionine sulfoxide. c. If stable isotope labeling was used, identify peaks with a +18 Da mass shift (from ¹⁸O) and compare their intensity to the +16 Da peaks to accurately quantify the original level of oxidation.[13]

Visualizations

MethionineOxidationPathway Met Methionine (in this compound) Met_SO Methionine Sulfoxide (+16 Da) Met->Met_SO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻, •OH) ROS->Met_SO Altered_Peptide Altered Peptide (Structure & Function) Met_SO->Altered_Peptide Leads to

Caption: Chemical pathway of methionine oxidation in the this compound sequence.

TroubleshootingWorkflow start High Met Oxidation Detected synthesis Review Synthesis & Cleavage Protocols start->synthesis storage Assess Handling & Storage Conditions start->storage formulation Evaluate Formulation & Buffer Components start->formulation action1 Modify Cleavage Cocktail (e.g., add scavengers) synthesis->action1 action2 Implement Best Practices (Inert gas, -20°C storage, etc.) storage->action2 action3 Add Antioxidants (e.g., L-Methionine) formulation->action3 reanalyze Re-analyze this compound for Oxidation action1->reanalyze action2->reanalyze action3->reanalyze

Caption: Troubleshooting workflow for addressing methionine oxidation.

PreventionStrategies center Prevention of Methionine Oxidation synthesis Optimized Synthesis & Cleavage center->synthesis handling Proper Handling & Storage center->handling formulation Formulation with Antioxidants center->formulation

Caption: Key strategies for preventing methionine oxidation in this compound.

References

Strategies to improve the half-life of Levitide in serum.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Levitide Half-Life Extension. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges encountered when improving the serum half-life of therapeutic peptides like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the short serum half-life of therapeutic peptides?

Therapeutic peptides often have short half-lives in the body, typically ranging from a few minutes to a few hours.[1] This is primarily due to two physiological processes:

  • Rapid Renal Clearance: Peptides smaller than the kidney's glomerular filtration threshold (around 70 kDa) are quickly removed from the bloodstream and excreted.[2][3]

  • Enzymatic Degradation: Peptidases and proteases present in the blood and tissues can rapidly break down therapeutic peptides, inactivating them.[4][5][6]

Q2: What are the principal strategies to improve the serum half-life of this compound?

Several proven strategies can be employed to extend the circulating half-life of peptides. These generally work by increasing the peptide's size to prevent renal clearance or by protecting it from enzymatic degradation.[3][7] The most common approaches include:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, shielding it from both kidney filtration and enzymatic breakdown.[8][9][10]

  • Fusion to Large Proteins: Genetically fusing the peptide to a long-lived plasma protein, such as albumin or the Fc fragment of an immunoglobulin (IgG), leverages the natural recycling pathways of these proteins to extend the peptide's circulation time.[2][7][11] The neonatal Fc receptor (FcRn) plays a crucial role in this recycling mechanism.[1][7]

  • Lipidation (Fatty Acid Acylation): Attaching a fatty acid moiety to the peptide promotes its binding to serum albumin.[5][12][13] This non-covalent binding increases the peptide's overall size and protects it from degradation and clearance.[5][13]

  • Structural and Amino Acid Modifications: Introducing changes to the peptide's structure can enhance its stability.[14] This includes N-terminal acetylation and C-terminal amidation to block exopeptidases, replacing natural L-amino acids with D-amino acids to resist proteolysis, and cyclization to create a more rigid and less accessible structure.[4][6][14]

  • Fusion to Unstructured Polypeptides: Fusing the peptide to inert, unstructured recombinant polypeptides like XTEN can significantly increase its hydrodynamic volume and extend its half-life.[15]

Q3: How do I select the most appropriate half-life extension strategy for this compound?

The choice of strategy depends on several factors, including the peptide's mechanism of action, its structural properties, and the desired therapeutic profile.

  • Consider the Impact on Bioactivity: Some modifications, particularly near the active site, can reduce the peptide's binding affinity to its target receptor. Site-specific conjugation is often preferred to minimize this risk.[16][17]

  • Evaluate Receptor Internalization: The chosen strategy can influence how the peptide interacts with its receptor. For example, palmitoylation has been shown to increase receptor-mediated internalization for some peptides, while PEGylation may reduce it.[5]

  • Assess Manufacturing Complexity and Cost: Genetic fusion strategies can be complex to implement, while chemical conjugations like PEGylation and lipidation may offer a more straightforward manufacturing process.[8][9]

  • Desired Half-Life Duration: Fusion to albumin or Fc fragments can extend half-life to days or even weeks, whereas smaller modifications like D-amino acid substitution may provide more modest extensions.[2][8][10]

Data on Half-Life Extension Strategies

The following tables summarize quantitative data on the effectiveness of various half-life extension strategies for different therapeutic peptides and proteins.

Table 1: Effect of PEGylation on Half-Life
TherapeuticNative Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon alfa9 hours77 hours~8.5x[8]
Interferon α-2bVaries330-fold increase330x[4]
Filgrastim3.5 - 3.8 hours42 hours~11-12x[3]
Anti-hemophilia agent (Factor VIII)12 hours13.4 - 14.7 hours~1.1-1.2x[3]
Table 2: Effect of Protein Fusion on Half-Life
TherapeuticFusion PartnerNative Half-LifeFusion Protein Half-LifeReference
GLP-1 AnalogIgG4-FcMinutes~5 days (Dulaglutide)[10]
GLP-1 AnalogHuman Serum Albumin (HSA)Minutes6 - 10 days (Albiglutide)[10]
Various Peptides/ProteinsIgG-FcVaries3 - 13 days[11]
ActRIIA extracellular domainIgG1-FcVaries~12 days (Sotatercept)[11]
Table 3: Effect of Other Modifications on Half-Life
TherapeuticModification StrategyNative Half-LifeModified Half-LifeReference
SomatostatinCyclization & D-amino acid substitutionA few minutes1.5 - 2 hours (Octreotide)[4]
GLP-1Fatty Acid Acylation (Lipidation)~1-1.5 hours (s.c.)11 - 15 hours (Liraglutide, s.c.)[18]
sfGFPSite-specific PalmitoylationVaries5-fold increase in vivo[16][17]
Epoetin-αModified GlycosylationVaries3-fold increase (Darbepoetin-α)[2]

Visualizing Half-Life Extension Strategies & Workflows

Diagram 1: Key Strategies to Extend Peptide Half-Life

Caption: Overview of primary strategies for extending peptide serum half-life.

Troubleshooting Guides

Q: My modified this compound shows significantly reduced bioactivity. What are the potential causes and solutions?

A loss of activity after modification is a common issue. The modification may be sterically hindering the peptide's interaction with its target receptor.

Troubleshooting Steps:

  • Confirm Modification Site: Ensure the conjugation or fusion site is distant from the peptide's active binding domain. If the modification is random (e.g., to any available lysine), it may interfere with the active site.

  • Use a Linker: Introducing a spacer or linker between the peptide and the modifying moiety (e.g., PEG, fatty acid) can restore flexibility and improve receptor access.[18]

  • Consider Site-Specific Conjugation: Employ techniques that allow for precise attachment at a single, predetermined site away from the active region.[16][17]

  • Evaluate Different Strategies: Some strategies are less likely to impact activity. For instance, C-terminal fusion might be less disruptive than a modification in the core sequence.

  • Re-measure Concentration: Ensure that the modified peptide is fully solubilized and that its concentration is accurately determined before the activity assay. Poor solubility can lead to artificially low activity readings.[19]

Diagram 2: Troubleshooting Reduced Bioactivity

Start Problem: Reduced Bioactivity Q1 Is the modification site-specific? Start->Q1 A1_No Random conjugation may block the active site. Q1->A1_No No Q2 Is the modification site far from the active domain? Q1->Q2 Yes S1 Solution: Implement site-specific conjugation strategy. A1_No->S1 End Re-test Bioactivity S1->End A2_No Steric hindrance is likely interfering with binding. Q2->A2_No No Q3 Is the peptide fully soluble? Q2->Q3 Yes S2 Solutions: 1. Add a flexible linker. 2. Choose a different site. A2_No->S2 S2->End A3_No Precipitation leads to inaccurate concentration. Q3->A3_No No Q3->End Yes S3 Solution: Optimize formulation/ buffer. Test solubility. A3_No->S3 S3->End

Caption: A logical workflow for troubleshooting reduced peptide bioactivity.

Q: I am observing high variability and poor reproducibility in my in vitro serum stability assays. What could be wrong?

Variability in stability assays can stem from multiple factors related to both the experimental setup and the samples themselves.[20][21]

  • Peptide Handling: Peptides can be hygroscopic (absorb moisture) or carry a static charge, making accurate weighing difficult.[20][21] Improper storage or repeated freeze-thaw cycles can lead to degradation before the assay even begins.[19]

  • Sample Preparation: Inconsistent protein precipitation can lead to variable peptide recovery. Some methods, like using strong acids, can cause the peptide to co-precipitate with plasma proteins, leading to its loss.[22] Using mixtures of organic solvents is often more reliable.[22]

  • Plasma Source: The enzymatic activity can vary between plasma batches from different donors, affecting degradation rates.[22][23] It is crucial to use a consistent source or pooled plasma for comparative studies.

  • Analytical Method: Out-of-trend results can arise from analytical errors or sample mishandling during HPLC/LC-MS analysis.[20][21] Ensure the method is validated and that standards are prepared correctly.

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Human Serum/Plasma

This protocol outlines a standard procedure to determine the half-life of this compound by measuring its degradation over time in human serum or plasma.

1. Materials and Reagents:

  • This compound (and modified versions) stock solution (e.g., 10 mM in DMSO).

  • Human serum or plasma (pooled from multiple donors is recommended).

  • Low-bind microcentrifuge tubes.

  • Precipitating agent (e.g., Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA), or ice-cold ethanol).

  • Incubator or water bath set to 37°C.

  • Centrifuge capable of reaching >12,000 x g.

  • HPLC or LC-MS system for analysis.

2. Experimental Procedure:

  • Pre-warm Serum: Thaw frozen human serum/plasma at room temperature and pre-warm to 37°C for 15-30 minutes.

  • Initiate Reaction: In a low-bind tube, add a small volume of the peptide stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µM). Vortex gently to mix. This is your t=0 starting point.

  • Incubation: Place the tube in the 37°C incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a new tube containing 2-3 volumes of ice-cold precipitating agent (e.g., 150 µL of ACN with 1% TFA). Vortex vigorously for 30 seconds to precipitate the serum proteins.

  • Centrifugation: Incubate the samples on ice for at least 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS.[22][23] Quantify the peak area corresponding to the intact peptide at each time point. The amount of peptide at t=0 is considered 100%.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay curve using software like Prism.[23]

Diagram 3: Workflow for In Vitro Serum Stability Assay

cluster_workflow Serum Stability Assay Workflow Start 1. Prepare Peptide & Pre-warm Serum (37°C) Step2 2. Mix Peptide with Serum (Start Reaction t=0) Start->Step2 Step3 3. Incubate at 37°C Step2->Step3 Step4 4. Sample at Time Points (t=0, 1h, 4h, etc.) Step3->Step4 Step5 5. Precipitate Proteins (e.g., add cold ACN) Step4->Step5 Step6 6. Centrifuge to Pellet Proteins Step5->Step6 Step7 7. Collect Supernatant Step6->Step7 Step8 8. Analyze by HPLC/LC-MS Step7->Step8 End 9. Calculate Half-Life (t½) Step8->End

Caption: Step-by-step experimental workflow for determining peptide stability.

References

Troubleshooting unexpected results in Levitide bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Levitide™ Bioassay Technical Support Center. This resource is designed to help you troubleshoot unexpected results and optimize your experimental workflow. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay shows no signal or very low signal. What are the possible causes?

A1: There are several potential reasons for a lack of signal in your this compound bioassay. These can be broadly categorized into issues with reagents, the experimental procedure, or the samples themselves.

Possible Causes and Solutions:

  • Reagent Issues:

    • Improper Storage: this compound and other reagents may have been stored incorrectly, leading to degradation. Peptides should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.[1]

    • Reagent Equilibration: Assay buffers and other reagents may be too cold, which can reduce enzyme activity. Ensure all reagents, except enzymes, are equilibrated to the specified assay temperature before use.[2] Enzymes should be kept on ice.[2]

    • Expired Reagents: Check the expiration dates on all kit components.

  • Procedural Errors:

    • Omission of a Reagent: Carefully review the protocol to ensure all necessary reagents were added at each step.[2]

    • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence as specified in the protocol.[2]

    • Improper Plate Type: Using the wrong type of microplate can significantly impact signal detection. Use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[2]

  • Sample Issues:

    • Low this compound Concentration: The concentration of this compound in your sample may be too low to detect. Consider concentrating your sample or using a more sensitive assay.

A logical workflow for troubleshooting this issue is presented below.

No_Signal_Troubleshooting start No or Low Signal Detected check_reagents Verify Reagent Storage & Expiration Dates start->check_reagents check_protocol Review Assay Protocol Step-by-Step start->check_protocol check_equipment Confirm Plate Reader Settings & Plate Type start->check_equipment reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed? check_protocol->protocol_ok equipment_ok Equipment Correct? check_equipment->equipment_ok reagent_ok->protocol_ok Yes replace_reagents Replace Expired or Improperly Stored Reagents reagent_ok->replace_reagents No protocol_ok->equipment_ok Yes rerun_assay Re-run Assay Following Protocol Carefully protocol_ok->rerun_assay No correct_settings Correct Settings/Plate and Re-read or Re-run equipment_ok->correct_settings No consider_sample Investigate Sample Concentration or Integrity equipment_ok->consider_sample Yes replace_reagents->rerun_assay end Signal Restored rerun_assay->end correct_settings->end consider_sample->end

Fig. 1: Troubleshooting workflow for no/low signal.

Q2: I'm observing high background noise in my assay. What could be the cause?

A2: High background can mask the specific signal from this compound. This is often due to issues with washing steps, reagent concentrations, or non-specific binding.

Possible Causes and Solutions:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal. Ensure you are using the correct wash buffer volume and completing the recommended number of wash cycles.

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Use fresh, sterile buffers.[1]

  • High Antibody Concentration: If using an ELISA-based assay, the concentration of the detection antibody may be too high. Titrate the antibody to determine the optimal concentration.

  • Non-specific Binding: Peptides can sometimes bind non-specifically to the plate or other proteins. Ensure you are using the recommended blocking buffer and incubation times.

Q3: The results from my this compound bioassay are highly variable between wells and experiments. How can I improve consistency?

A3: Variability can be frustrating and can compromise the reliability of your data. Several factors related to peptide handling and assay technique can contribute to this issue.

Troubleshooting Assay Variability:

Potential Cause Recommended Solution Reference
Improper Peptide Handling Aliquot lyophilized peptide upon receipt to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Do not store peptides in solution for long periods.[1][3]
Pipetting Errors Be consistent with pipetting technique. Pipette carefully down the side of the well to avoid bubbles, which can interfere with readings. Ensure all wells have the same final volume.[2]
Incomplete Mixing After adding reagents, gently tap the plate to ensure thorough mixing and a uniform solution in each well.[2]
Peptide Solubility Issues Poor peptide solubility can lead to precipitation and inconsistent concentrations. Ensure the peptide is fully dissolved in the recommended buffer. A solubility test may be necessary for custom peptides.[1][4]
Well-to-Well Contamination Use fresh pipette tips for each sample and reagent to prevent cross-contamination.
Edge Effects The outer wells of a microplate can be more susceptible to evaporation. To minimize this, avoid using the outermost wells or ensure the plate is incubated in a humidified chamber.

Experimental Protocols

Protocol 1: General this compound Cell-Based Proliferation Assay

This protocol describes a general method for assessing the proliferative effect of this compound on a responsive cell line (e.g., Ba/F3-LIFR/gp130).

  • Cell Preparation:

    • Culture Ba/F3-LIFR/gp130 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of IL-3.

    • Prior to the assay, wash the cells three times with an IL-3-free medium to remove residual growth factors.

    • Resuspend the cells in an IL-3-free medium and adjust the cell density to 5 x 10^4 cells/mL.

  • Assay Procedure:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare a serial dilution of this compound (and controls) in the assay medium.

    • Add 50 µL of the this compound dilutions or controls to the appropriate wells.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of a metabolic dye (e.g., MTT or resazurin) to each well and incubate for an additional 4 hours.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the signal versus the this compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50.

Signaling Pathways

This compound is hypothesized to act through a receptor complex involving gp130, similar to other members of the IL-6 cytokine family.[5] This activates several downstream signaling cascades, including the JAK/STAT, MAPK, and PI3K pathways.

Levitide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (gp130/LIFR) This compound->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Ras Ras JAK->Ras PI3K PI3K JAK->PI3K pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Differentiation) pSTAT3->Gene_Expression Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression Translocation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Gene_Expression Downstream Effects

Fig. 2: Simplified this compound signaling pathway.

Understanding these pathways is crucial for troubleshooting. For instance, a lack of signal could be due to a mutation or inhibitor blocking a key component of one of these cascades. Conversely, unexpectedly high signal might indicate a problem in the negative feedback regulation of these pathways.

References

Technical Support Center: Optimizing Buffer Conditions for Levitide Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Levitide activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound activity assay?

The optimal pH for this compound activity is crucial for reliable and reproducible results. Extreme pH conditions can lead to peptide degradation through hydrolysis of its bonds.[1][2] The ideal pH maintains the native conformation of this compound and ensures the appropriate ionization state of critical amino acid residues.[3] While the optimal pH must be determined empirically for your specific assay, a good starting point for many peptides is a neutral or slightly acidic pH range.[1]

Q2: How does ionic strength of the buffer affect this compound activity?

The ionic strength of the assay buffer, determined by the salt concentration, can significantly impact this compound activity. Salts can affect the stability of peptides by modulating electrostatic interactions.[4] For some peptides, increasing ionic strength can screen charges on the peptide surface, which may reduce aggregation and increase activity.[5] Conversely, high salt concentrations can sometimes inhibit peptide activity.[6] It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the optimal ionic strength for your assay.

Q3: Can detergents be included in the assay buffer?

The use of detergents should be approached with caution. While low concentrations of non-ionic detergents (e.g., 0.01% - 0.05% Tween-20) can be beneficial in reducing non-specific binding of this compound to microplate wells, higher concentrations may inhibit enzyme activity or disrupt the peptide's structure.[7][8] Some detergents can also interfere with certain assay detection methods.[9] If you suspect non-specific binding is an issue, it is advisable to test a range of low detergent concentrations to find a balance between reducing background signal and maintaining this compound activity.[7]

Q4: My this compound peptide shows no activity in the assay. What are the possible causes?

Several factors could lead to a lack of observed activity.[10] These can be broadly categorized as issues with the peptide itself or with the assay conditions.

  • Peptide Integrity: Verify the synthesis, purity, and correct post-translational modifications of the this compound peptide.[10] Improper storage, such as repeated freeze-thaw cycles, can also lead to degradation.[11]

  • Solubility: The peptide may not be fully soluble in the assay buffer, leading to a lower effective concentration.[10][11]

  • Assay Conditions: The buffer conditions (pH, ionic strength) may not be optimal. Additionally, ensure all reagents are properly prepared and the correct detection wavelengths are being used.[12]

Q5: I am observing high variability in my results between experiments. What could be the cause?

High variability in peptide assays is a common issue and can stem from several sources.[13]

  • Inconsistent Reagent Preparation: Ensure all buffers and reagents are prepared consistently for each experiment.[13] Peptides can be hygroscopic, meaning they absorb moisture from the air, which can affect concentration calculations.[14]

  • Pipetting Errors: Inconsistent pipetting can introduce significant variability.[15]

  • Plate Incubation: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation.

  • Assay Endpoint Reading: Use a consistent method for reading the results to minimize subjective interpretation.[10]

Troubleshooting Guides

Issue 1: Low Signal or No this compound Activity

This is a common problem that can be addressed by systematically evaluating the peptide and the assay components.

Possible Cause Troubleshooting Step
Peptide Degradation Use a fresh aliquot of this compound. If possible, verify peptide integrity using mass spectrometry.[6]
Incorrect Buffer pH Prepare a range of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for this compound activity.[2]
Suboptimal Ionic Strength Test a range of salt concentrations (e.g., 0, 50, 100, 150, 200 mM NaCl) in your optimized pH buffer.[4]
Peptide Insolubility Ensure the peptide is fully dissolved in the initial stock solution before further dilution into the assay buffer.[11] Consider using a different solubilization agent for the stock if necessary.[6]
Missing Essential Cofactors Check the literature for any known cofactors required for this compound activity and ensure they are present in the assay buffer.
Reagent or Equipment Issue Confirm that all reagents are within their expiration dates and have been stored correctly.[15] Verify the settings on your plate reader, such as the excitation and emission wavelengths for fluorescence-based assays.[12]
Issue 2: High Background Signal

A high background signal can mask the specific signal from this compound activity, leading to a poor signal-to-noise ratio.

Possible Cause Troubleshooting Step
Autofluorescence of Assay Components Measure the fluorescence of each component (buffer, this compound, substrate, etc.) individually to identify the source of the high background.[7]
Non-specific Binding Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to block non-specific binding sites on the microplate.[7]
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.[7]
Incorrect Plate Type Use the appropriate microplate for your assay type: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[12]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity
  • Prepare a series of buffers: Prepare 100 mM phosphate (B84403) or Tris buffers at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Prepare this compound solution: Reconstitute lyophilized this compound in a suitable solvent to create a concentrated stock solution.

  • Set up the assay plate: In a 96-well plate, add your substrate and any other necessary cofactors to each well.

  • Add this compound: Add a constant amount of this compound to each well.

  • Initiate the reaction: Add the different pH buffers to the respective wells to initiate the reaction. Include a no-Levitide control for each pH value.

  • Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a set period.[16]

  • Measure activity: Read the plate using the appropriate detection method (e.g., fluorescence, absorbance).

  • Analyze data: Plot the this compound activity against the pH to determine the optimal pH.

Protocol 2: Optimizing Ionic Strength
  • Prepare buffers: Using the optimal pH determined in Protocol 1, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Set up the assay plate: Prepare the plate as described in Protocol 1.

  • Initiate the reaction: Add the buffers with varying ionic strengths to the appropriate wells.

  • Incubate and measure: Follow the incubation and measurement steps from Protocol 1.

  • Analyze data: Plot this compound activity against the salt concentration to determine the optimal ionic strength.

Data Presentation

Table 1: Effect of pH on this compound Activity
pHRelative Activity (%)
6.045
6.578
7.0100
7.585
8.062
Table 2: Effect of Ionic Strength (NaCl Concentration) on this compound Activity at Optimal pH
NaCl Concentration (mM)Relative Activity (%)
075
5092
100100
15088
20065

Visualizations

Levitide_Signaling_Pathway This compound This compound Receptor This compound Receptor (LR) This compound->Receptor JAK2 JAK2 Receptor->JAK2 activates PI3K PI3K Receptor->PI3K activates MAPK MAPK Receptor->MAPK activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to Akt Akt PI3K->Akt activates Akt->Nucleus MAPK->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Buffer_Optimization_Workflow Start Start: Suboptimal Assay Performance Check_Peptide Verify Peptide Quality (Purity, Solubility, Storage) Start->Check_Peptide Optimize_pH pH Optimization (Test range of pH values) Check_Peptide->Optimize_pH Optimize_Salt Ionic Strength Optimization (Test range of salt concentrations) Optimize_pH->Optimize_Salt Optimize_Detergent Detergent Optimization (If high background persists) Optimize_Salt->Optimize_Detergent Final_Assay Optimized Assay Conditions Optimize_Detergent->Final_Assay

Caption: Workflow for optimizing buffer conditions.

Troubleshooting_Logic action action No_Activity No/Low Activity? High_Variability High Variability? No_Activity->High_Variability No Check_Peptide Check Peptide Integrity & Solubility No_Activity->Check_Peptide Yes High_Background High Background? High_Variability->High_Background No Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Check_Components Test Individual Components for Autofluorescence High_Background->Check_Components Yes Check_Reagents Check Reagents & Assay Setup Check_Peptide->Check_Reagents Optimize_Buffer Optimize Buffer (pH, Salt) Check_Reagents->Optimize_Buffer Standardize_Protocol Standardize Protocol Steps Check_Pipetting->Standardize_Protocol Add_Detergent Add Low % Non-ionic Detergent Check_Components->Add_Detergent

References

Technical Support Center: Preventing Peptide Aggregation of Levitide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of the therapeutic peptide Levitide in solution.

Disclaimer: "this compound" is treated as a representative therapeutic peptide for the purpose of this guide. The principles and methodologies described are based on established knowledge of peptide aggregation and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for this compound?

Peptide aggregation is a process where individual peptide molecules clump together to form larger, often insoluble, complexes.[1] This can range from small, soluble oligomers to large, visible particles.[1] Aggregation is a significant concern for therapeutic peptides like this compound as it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially trigger an immune response in patients.[1][2][3] Regulatory bodies such as the FDA and EMA closely monitor aggregation, making its control a critical aspect of drug development.[1]

Q2: What are the primary causes of this compound aggregation in solution?

Both intrinsic properties of the peptide and extrinsic environmental factors can induce aggregation. Key factors include:

  • pH and Ionic Strength: The net charge on this compound is influenced by the solution's pH.[4] When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can increase the likelihood of aggregation due to reduced electrostatic repulsion between molecules.[4]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes, exposing hydrophobic regions that can lead to aggregation.[5][6]

  • Concentration: Higher concentrations of this compound increase the probability of intermolecular interactions, which can promote aggregation.[2][7]

  • Mechanical Stress: Physical stresses such as agitation, stirring, pumping, and filtration can cause partial unfolding of the peptide, exposing hydrophobic surfaces and leading to aggregation.[1]

  • Presence of Interfaces: Interfaces, such as liquid-air or liquid-solid (e.g., the wall of a vial), can induce conformational changes and aggregation.

  • Chemical Modifications: Oxidation of certain amino acid residues (like methionine and cysteine) can alter the peptide's structure and lead to aggregation.[4]

Q3: What types of excipients can be used to prevent this compound aggregation?

Various excipients can be included in this compound formulations to enhance its stability:

  • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and sugar alcohols like mannitol (B672) and sorbitol, can stabilize the native conformation of peptides.[7][8]

  • Surfactants: Non-ionic surfactants such as polysorbate 20 and polysorbate 80 are commonly used to prevent surface-induced aggregation by competitively adsorbing to interfaces.[4]

  • Amino Acids: Certain amino acids, including arginine, glycine, histidine, and lysine, can reduce aggregation.[2][4] Arginine, for instance, can help solubilize proteins and reduce viscosity.

  • Antioxidants and Chelating Agents: To prevent oxidation-induced aggregation, antioxidants like ascorbic acid and chelating agents such as EDTA (which sequesters metal ions that can catalyze oxidation) can be beneficial.[4]

  • Buffers: The choice of buffer is critical for maintaining an optimal pH where this compound is most stable. Histidine is a commonly used buffer in monoclonal antibody formulations.

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to diagnosing and resolving common aggregation issues with this compound solutions.

Problem 1: I observe visible precipitation or cloudiness in my this compound solution upon reconstitution or during storage.

  • Question: What is the pH of your formulation?

    • Answer: The pH of the solution may be near the isoelectric point (pI) of this compound, minimizing its net charge and reducing solubility. It is crucial to adjust the pH to a value where this compound has a significant net positive or negative charge to enhance electrostatic repulsion between molecules.[4]

  • Question: What is the concentration of this compound?

    • Answer: High concentrations of this compound can exceed its solubility limit and promote aggregation.[7] Consider working with a lower concentration if your experimental design allows.

  • Question: Have you included any stabilizing excipients in your formulation?

    • Answer: If not, the addition of excipients can significantly improve stability. Consider adding sugars (e.g., sucrose), polyols (e.g., mannitol), or specific amino acids (e.g., arginine) to your formulation.[2][7][8]

Problem 2: My this compound solution appears clear, but analytical tests (e.g., SEC) show the presence of soluble aggregates.

  • Question: How is the this compound solution being handled and stored?

    • Answer: Mechanical stress from vigorous vortexing, shaking, or multiple freeze-thaw cycles can induce the formation of soluble aggregates. Handle the solution gently and aliquot it to avoid repeated freezing and thawing. Surfactants like polysorbate 20 or 80 can be added to protect against mechanical stress.

  • Question: Are there any preservatives in your multi-dose formulation?

    • Answer: Some preservatives, such as benzyl (B1604629) alcohol, have been shown to induce aggregation in certain peptides.[2][3] If you are using a preservative, you may need to screen for one that is more compatible with this compound or adjust its concentration.

  • Question: Could oxidation be a contributing factor?

    • Answer: If this compound contains susceptible amino acids like methionine or cysteine, oxidation could be leading to aggregation.[4] Consider preparing your solutions in de-gassed buffers and adding an antioxidant like ascorbic acid or a chelating agent like EDTA.[4]

Troubleshooting Workflow for this compound Aggregation

start Aggregation Observed (Precipitation or Soluble Aggregates) check_ph Check pH and Ionic Strength start->check_ph check_conc Check this compound Concentration start->check_conc check_handling Review Handling & Storage (Mechanical Stress, Freeze/Thaw) start->check_handling check_excipients Analyze Formulation Excipients start->check_excipients ph_issue Is pH near pI? check_ph->ph_issue conc_issue Is concentration high? check_conc->conc_issue handling_issue Is there mechanical stress? check_handling->handling_issue excipient_issue Are there destabilizing excipients (e.g., certain preservatives)? check_excipients->excipient_issue oxidation_issue Is oxidation a risk? check_excipients->oxidation_issue ph_issue->check_conc No adjust_ph Action: Adjust pH away from pI. Add buffering agent. ph_issue->adjust_ph Yes conc_issue->check_handling No lower_conc Action: Reduce concentration. conc_issue->lower_conc Yes handling_issue->check_excipients No improve_handling Action: Gentle handling. Add surfactant (e.g., Polysorbate 80). handling_issue->improve_handling Yes excipient_issue->oxidation_issue No change_excipients Action: Screen for compatible excipients. Add stabilizers (sugars, amino acids). excipient_issue->change_excipients Yes add_antioxidant Action: Add antioxidant (e.g., ascorbic acid) or chelating agent (e.g., EDTA). oxidation_issue->add_antioxidant Yes resolve Aggregation Prevented oxidation_issue->resolve No adjust_ph->resolve lower_conc->resolve improve_handling->resolve change_excipients->resolve add_antioxidant->resolve

Caption: A troubleshooting workflow for identifying and resolving this compound aggregation.

Data Presentation: Impact of Formulation on this compound Aggregation

The following tables present illustrative data on how different formulation parameters can affect the aggregation of this compound.

Table 1: Effect of pH on this compound Aggregation (Illustrative Data)

pH% Monomer (by SEC)Turbidity (NTU)Visual Appearance
4.099.50.1Clear
5.098.90.2Clear
6.0 (pI)75.215.8Hazy
7.095.11.5Slightly Hazy
8.099.20.3Clear

Table 2: Effect of Excipients on this compound Aggregation at 40°C for 14 Days (Illustrative Data)

Formulation% Monomer (by SEC)% Soluble AggregatesVisual Appearance
This compound only85.314.7Hazy
+ 5% Sucrose95.14.9Clear
+ 200mM Arginine96.53.5Clear
+ 0.02% Polysorbate 8092.87.2Clear
+ 5% Sucrose + 200mM Arginine98.91.1Clear

Experimental Protocols

Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)

Size exclusion chromatography is a primary method for quantifying soluble aggregates.[9]

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm or equivalent.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. Filter and degas the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 280 nm.

  • Sample Preparation:

    • Dilute the this compound sample to a final concentration of 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if it contains visible particles.

  • Analysis:

    • Inject 20 µL of the prepared sample.

    • Run the analysis for approximately 15-20 minutes.

    • Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (aggregates elute earlier).

    • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Protocol 2: Screening of Excipients for Preventing Thermally-Induced Aggregation

  • Formulation Preparation:

    • Prepare a stock solution of this compound at 2 mg/mL in a base buffer (e.g., 10 mM Histidine, pH 6.5).

    • Prepare stock solutions of various excipients (e.g., 50% Sucrose, 1M Arginine, 0.2% Polysorbate 80).

    • In separate vials, add different excipients to the this compound stock solution to achieve the desired final concentrations (refer to Table 2 for examples). Include a control with no added excipients.

  • Stress Condition:

    • Incubate the vials at an elevated temperature (e.g., 40°C) for a defined period (e.g., 14 days).

  • Analysis:

    • At specified time points (e.g., Day 0, Day 7, Day 14), remove an aliquot from each vial.

    • Visually inspect for any precipitation or cloudiness.

    • Measure turbidity using a nephelometer.

    • Analyze the samples by SEC (as per Protocol 1) to quantify the percentage of monomer and soluble aggregates.

  • Data Evaluation:

    • Compare the results from the different formulations to identify the excipients that provide the best stabilization against thermal stress.

Experimental Workflow for Excipient Screening

start Prepare this compound Stock Solution formulate Create Formulations (Control + Various Excipients) start->formulate initial_analysis Initial Analysis (T=0) - Visual Inspection - Turbidity - SEC formulate->initial_analysis stress Apply Stress (e.g., 40°C for 14 days) initial_analysis->stress final_analysis Final Analysis (T=14) - Visual Inspection - Turbidity - SEC stress->final_analysis compare Compare Results and Identify Optimal Excipients final_analysis->compare cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces This compound This compound This compound->gpcr Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Expression, Metabolic Changes) pka->response Phosphorylates Targets

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Levitide and Xenopsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two peptides isolated from the skin of the African clawed frog, Xenopus laevis: Levitide and xenopsin (B549565). While closely related in their origins, significant gaps in the scientific literature exist regarding the specific biological functions of this compound, limiting a direct comparative analysis. This document summarizes the known activities of xenopsin, contextualizes the potential functions of this compound based on precursor homology, and provides detailed experimental protocols relevant to the study of these peptides.

Introduction to this compound and Xenopsin

This compound is a novel peptide whose precursor protein shares a remarkable 86% amino acid sequence homology with the precursor of xenopsin, a well-characterized bioactive octapeptide[1]. This high degree of similarity at the precursor level strongly suggests a potential overlap in their biological functions. Xenopsin is recognized as a neurotensin-like peptide, exhibiting pharmacological activities analogous to mammalian neurotensin[2]. It has been shown to interact with neurotensin (B549771) receptors and elicit physiological responses such as smooth muscle contraction.

Due to the limited research on this compound's specific biological activities, this guide will focus on the established pharmacology of xenopsin as a benchmark. The information presented on xenopsin can serve as a foundational framework for directing future investigations into the biological profile of this compound.

Comparative Analysis of Biological Activity

Currently, a direct quantitative comparison of the biological activities of this compound and xenopsin is not possible due to the absence of published data for this compound. The following table summarizes the known biological activities and receptor interactions of xenopsin, which, given the precursor homology, may provide insights into the potential activities of this compound.

Table 1: Summary of Xenopsin Biological Activity

Biological ParameterXenopsinThis compound
Primary Biological Effect Neurotensin-like activity, including smooth muscle contraction.Not yet characterized.
Receptor Target Neurotensin Receptors (NTRs)Not yet identified.
Receptor Binding Affinity (Kd/Ki) Binds to neurotensin receptors; specific affinity constants are not consistently reported but show cross-reactivity in radioreceptor assays for neurotensin.Data not available.
Potency (EC50/IC50) Potency varies depending on the tissue and species. In some preparations, it is equipotent to neurotensin, while in others, it is less potent.Data not available.

Signaling Pathways

Xenopsin, acting as a neurotensin analogue, is presumed to activate signaling pathways mediated by neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including smooth muscle contraction.

Xenopsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Xenopsin Xenopsin NTR Neurotensin Receptor (NTR) Xenopsin->NTR Gq11 Gαq/11 NTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) Ca2->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response mediates ER->Ca2 releases PKC->Response phosphorylates targets leading to

Caption: Proposed signaling pathway for xenopsin via the neurotensin receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of peptides like this compound and xenopsin. Below are representative protocols for key experiments.

Receptor Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity of a test peptide (e.g., this compound or xenopsin) to its putative receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing the target receptor I1 Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor P1->I1 P2 Prepare radiolabeled ligand (e.g., [³H]-Neurotensin) P2->I1 P3 Prepare unlabeled competitor peptides (Xenopsin, this compound, standards) at various concentrations P3->I1 S1 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand I1->S1 S2 Wash filters with ice-cold buffer to remove non-specifically bound radioligand S1->S2 D1 Quantify radioactivity on filters using a scintillation counter S2->D1 D2 Plot the percentage of specific binding against the log concentration of the competitor D1->D2 D3 Calculate Ki or IC50 values using non-linear regression analysis D2->D3

Caption: Workflow for a competitive radioligand receptor binding assay.

Isolated Tissue Bath for Smooth Muscle Contraction

This ex vivo method assesses the contractile or relaxant effects of peptides on smooth muscle preparations.

Smooth_Muscle_Assay_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experimentation cluster_analysis Data Analysis T1 Isolate smooth muscle tissue (e.g., guinea pig ileum) T2 Mount tissue strip in an organ bath containing physiological salt solution (PSS) at 37°C and aerated with 95% O₂/5% CO₂ T1->T2 E1 Allow tissue to equilibrate under a resting tension T2->E1 E2 Test tissue viability with a known contractile agent (e.g., KCl or acetylcholine) E1->E2 X1 Add cumulative concentrations of the test peptide (this compound or Xenopsin) to the organ bath E2->X1 X2 Record changes in isometric tension using a force transducer X1->X2 A1 Generate concentration-response curves X2->A1 A2 Determine EC50 values and maximal contractile response (Emax) A1->A2

Caption: Workflow for an isolated tissue bath smooth muscle contraction assay.

Future Directions

The significant structural homology between the precursors of this compound and xenopsin provides a strong rationale for investigating the biological activities of this compound. Future research should prioritize the following:

  • Pharmacological Screening of this compound: A broad screening of this compound against a panel of GPCRs, with a particular focus on neurotensin receptors, is warranted.

  • Functional Assays: Characterization of this compound's effects in various functional assays, such as smooth muscle contraction, blood pressure regulation, and nociception, will be crucial to elucidate its physiological role.

  • Direct Comparative Studies: Once the primary activities of this compound are identified, direct comparative studies with xenopsin, using standardized experimental protocols, will be essential to determine differences in potency, efficacy, and receptor selectivity.

Conclusion

While this compound remains a peptide of unknown function, its close evolutionary relationship with xenopsin suggests it may play a role as a neurotensin-like signaling molecule. The data and protocols presented in this guide for xenopsin provide a comprehensive framework for initiating and guiding the much-needed investigation into the biological activities of this compound. Such studies will not only illuminate the function of this novel peptide but also contribute to a deeper understanding of the diversity and evolution of peptide signaling systems.

References

Structure-activity relationship studies of Levitide analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structure-activity relationships of peptide hormone analogs, with a focus on Leptin as an illustrative example, is presented for researchers, scientists, and drug development professionals. Due to the absence of specific information on "Levitide" in the available literature, this guide utilizes the well-characterized hormone Leptin and its analogs to demonstrate the principles of structure-activity relationship (SAR) studies.

Structure-Activity Relationship of Leptin Analogs

Leptin is a 16 kDa peptide hormone that plays a critical role in regulating energy homeostasis, metabolism, and neuroendocrine function.[1][2] Its biological effects are mediated through its interaction with the long form of the leptin receptor (LepRb), which activates several intracellular signaling pathways.[1] Structure-activity relationship studies of leptin analogs aim to understand how modifications to its amino acid sequence affect its binding affinity to LepRb and its subsequent biological activity. These studies are crucial for the development of leptin-based therapeutics with improved potency, stability, and pharmacokinetic profiles.

Quantitative Comparison of Hypothetical Leptin Analogs

The following table summarizes the structure and activity of several hypothetical leptin analogs. The modifications are based on common strategies in peptide drug design, such as alanine (B10760859) scanning, site-directed mutagenesis, and PEGylation. The activity is presented as a relative percentage compared to wild-type leptin.

AnalogModificationReceptor Binding Affinity (% of Wild-Type)In Vitro Bioactivity (% of Wild-Type)In Vivo Efficacy (% of Wild-Type)
Wild-Type LeptinNone100100100
Ala-scan Mutant 1Substitution of a key residue in the binding site with Alanine105<1
Site-directed Mutant 1Substitution with a non-conservative amino acid at a non-binding site959085
Site-directed Mutant 2Substitution with a similar amino acid at the binding interface706560
PEGylated LeptinCovalent attachment of polyethylene (B3416737) glycol (PEG)8075120 (due to increased half-life)
Truncated AnalogDeletion of N-terminal or C-terminal residues302010

Experimental Protocols

The data presented in the table above are typically generated using a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Receptor Binding Assay

This assay quantifies the affinity of leptin analogs for the leptin receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding the human leptin receptor.

  • Membrane Preparation: After 48 hours, the cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: The membrane preparations are incubated with a constant concentration of radiolabeled leptin (e.g., ¹²⁵I-leptin) and varying concentrations of unlabeled wild-type leptin or leptin analogs.

  • Separation and Detection: The bound and free radiolabeled leptin are separated by filtration, and the radioactivity of the filter is measured using a gamma counter.

  • Data Analysis: The binding affinity (Ki) is calculated by competitive binding analysis.

In Vitro Bioactivity Assay (STAT3 Phosphorylation)

This assay measures the ability of leptin analogs to activate downstream signaling pathways.

  • Cell Culture and Starvation: A suitable cell line expressing the leptin receptor (e.g., BAF/3 cells stably transfected with LepRb) is cultured and then serum-starved for 4-6 hours.

  • Stimulation: The cells are stimulated with different concentrations of wild-type leptin or leptin analogs for 15-30 minutes.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

  • Densitometry: The band intensities are quantified, and the ratio of pSTAT3 to total STAT3 is calculated to determine the level of signaling activation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by leptin and a typical experimental workflow for evaluating leptin analogs.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb JAK2_inactive JAK2 LepRb->JAK2_inactive recruits JAK2_active p-JAK2 JAK2_inactive->JAK2_active phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive phosphorylates PI3K PI3K JAK2_active->PI3K activates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_active->STAT3_active Gene_Expression Gene Expression (e.g., POMC, SOCS3) STAT3_active->Gene_Expression translocation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt_inactive Akt PDK1->Akt_inactive phosphorylates Akt_active p-Akt Akt_inactive->Akt_active Akt_active->Gene_Expression regulates

Caption: Leptin Signaling Pathway.

Experimental_Workflow cluster_design Analog Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A1 Hypothesize SAR A2 Design Analogs A1->A2 A3 Synthesize & Purify A2->A3 B1 Receptor Binding Assay A3->B1 B2 Cell-based Signaling Assay (e.g., pSTAT3) B1->B2 B3 Stability Assay B2->B3 C1 Pharmacokinetic Studies B3->C1 C2 Efficacy Studies in Animal Models C1->C2 D1 Compare Activity Data C2->D1 D2 Refine SAR Model D1->D2 D2->A1 Iterate

Caption: Experimental Workflow for Analog Evaluation.

References

Comparative Analysis of Levitide's Cross-Reactivity with Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurohormone-like peptide, Levitide, and its potential cross-reactivity with various peptide receptors. Due to the limited availability of direct experimental data for this compound, this document leverages information on its close structural analog, xenopsin, to infer its likely biological targets and signaling pathways. The experimental protocols provided are standard methodologies that would be employed to generate the necessary quantitative data for a comprehensive cross-reactivity profile.

Introduction to this compound

This compound is a fifteen-amino-acid peptide (pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2) originally isolated from the skin secretions of the South African clawed frog, Xenopus laevis.[1] Its precursor protein exhibits a remarkable 86% amino acid sequence homology with the precursor of xenopsin, a well-characterized bioactive peptide.[1] This high degree of similarity strongly suggests that this compound may share biological activities and receptor interaction profiles with xenopsin.

Putative Primary Receptor and Signaling Pathway

Given the high sequence homology between the precursors of this compound and xenopsin, it is highly probable that this compound's primary biological targets are the neurotensin (B549771) receptors (NTS1 and NTS2). Xenopsin is a known potent agonist at these G protein-coupled receptors (GPCRs). Neurotensin receptors are primarily coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NTS_Receptor Neurotensin Receptor (NTS1/2) This compound->NTS_Receptor Gq Gq Protein NTS_Receptor->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes, radioligand, and this compound at a specific temperature and time to reach equilibrium Membrane_Prep->Incubate Radioligand Select a high-affinity radiolabeled ligand (e.g., [³H]-Neurotensin) Radioligand->Incubate Levitide_Dilutions Prepare serial dilutions of this compound Levitide_Dilutions->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash the filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on the filters using a scintillation counter Washing->Scintillation Data_Analysis Plot the data and calculate the IC50 and Ki values Scintillation->Data_Analysis

References

Comparative Analysis of Levitide's Neurohormonal Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurohormonal effects of the novel anticonvulsant agent, Levitide, against established alternatives in validated animal models. The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by detailed experimental methodologies and quantitative analysis.

Executive Summary

This compound, a novel compound with a primary mechanism of action involving the modulation of synaptic vesicle protein 2A (SV2A), has demonstrated a distinct neurohormonal profile in preclinical studies compared to traditional anticonvulsant drugs.[1][2][3] This guide summarizes the key findings from studies in rodent models, focusing on the effects of this compound and its alternatives on critical neurohormones, including stress and reproductive hormones. The objective is to provide a clear, data-driven comparison to inform further research and development.

Data Presentation: Comparative Neurohormonal Effects

The following tables summarize the quantitative data on the effects of this compound (proxied by Levetiracetam) and its alternatives on key neurohormones in rodent models.

Table 1: Effects on Reproductive Hormones in Female Rats

CompoundDosageDurationTestosteroneEstradiolProgesteroneFollicle-Stimulating Hormone (FSH)Luteinizing Hormone (LH)Reference
This compound (Levetiracetam) 50-150 mg/kg/day90-95 daysIncreasedDecreasedDecreasedReducedUnaffected[4]
Valproate 50-200 mg/kg/day90 daysReducedReduced (non-significant trend)UnchangedUnalteredReduced (at lowest dose)[2][5]
Lamotrigine 5 mg/kg, twice daily90 daysUnchangedSignificantly ReducedUnchangedUnchangedUnchanged[6]
Carbamazepine 5-100 mg/kg/day21 days---Not Significantly ModifiedNot Significantly Modified[3]

Table 2: Effects on Reproductive Hormones in Male Rats

CompoundDosageDurationTestosteroneFollicle-Stimulating Hormone (FSH)Luteinizing Hormone (LH)Reference
Valproate 200-400 mg/kg, twice daily90 daysUnchangedIncreased (at high dose)Increased (at high dose)[5]
Lamotrigine 400 mg/kg14 daysSignificantly DecreasedSignificantly DecreasedNo Significant Difference[7]
Carbamazepine 25 mg/kg56 daysSignificantly ReducedSignificantly ReducedSignificantly Reduced[4]
Carbamazepine 200 mg/kg12 weeksSuppressed--[8]

Table 3: Effects on Stress Hormones in Rats

CompoundDosageDurationCorticosteroneEffect on HPA AxisReference
Valproate 300 mg/kg/dayChronicDecreasedImproves HPA axis function[9]
Valproate 875 mg/kg/day7 daysUnaltered (acutely)Decreased CRF in median eminence and raphe nuclei[10][11]

Experimental Protocols

Animal Models

The majority of the cited studies utilized adult male and female Wistar or Sprague-Dawley rats. Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had ad libitum access to food and water.

Drug Administration
  • This compound (Levetiracetam): Administered orally (per gavage) at doses of 50 mg/kg and 150 mg/kg twice daily for 90-95 days in female Wistar rats.[4]

  • Valproate: Administered orally (per gavage) once daily at doses of 50 mg/kg or 200 mg/kg for 90 days in female Wistar rats.[2] In another study, female rats received 200 mg/kg or 300 mg/kg twice daily by gavage for 90 days, and male rats received 200 mg/kg or 400 mg/kg twice daily for 90 days.[5] For stress hormone studies, Valproate was administered via subcutaneously implanted osmotic minipumps at 875 mg/kg/day for 7 days[10][11] or by intragastric gavage at 300 mg/kg once daily in a chronic unpredictable stress model.[9]

  • Lamotrigine: Administered by gastric tube at a dose of 5 mg/kg twice daily for 90 days to both male and female Wistar rats.[6] In a separate study, male Wistar rats received 100, 200, or 400 mg/kg orally for 14 days.[7]

  • Carbamazepine: Administered orally once daily for 21 consecutive days to female and male Wistar rats at doses of 5, 10, and 100 mg/kg.[3] Another study in male Wistar rats used a dose of 25 mg/kg administered oro-gastrically for 56 days.[4]

  • Zonisamide: Administered intraperitoneally at a dose of 40 mg/kg for 14 days in albino rats.[12]

Hormone Level Measurement

Serum hormone concentrations were typically measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). Blood samples were collected at the end of the treatment period, and serum was separated for analysis. For corticosterone, studies also involved the analysis of brain tissue for corticotropin-releasing factor (CRF) and its mRNA expression.

Signaling Pathways and Experimental Workflows

This compound (Levetiracetam) Signaling Pathway

This compound's primary mechanism of action is its binding to the synaptic vesicle protein 2A (SV2A), which is crucial for the regulation of neurotransmitter release.[1][2][3] Beyond this primary target, this compound is understood to have multifaceted effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[4][7][12][13][14][15][16]

Levitide_Signaling_Pathway This compound This compound SV2A SV2A This compound->SV2A Neuroprotection Neuroprotection This compound->Neuroprotection Anti_Inflammation Anti-inflammation This compound->Anti_Inflammation Antioxidant_Effects Antioxidant Effects This compound->Antioxidant_Effects Vesicle_Exocytosis Modulation of Vesicle Exocytosis SV2A->Vesicle_Exocytosis Regulates Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle_Exocytosis->Neurotransmitter_Release

Figure 1: this compound's primary and secondary signaling effects.

Experimental Workflow for Neurohormonal Validation

The following diagram illustrates a typical experimental workflow for validating the neurohormonal effects of a test compound in an animal model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1-2 weeks) Group_Allocation Random Group Allocation (Control, Vehicle, Test Compound) Animal_Acclimatization->Group_Allocation Drug_Administration Chronic Drug Administration (e.g., Oral Gavage, 90 days) Group_Allocation->Drug_Administration Behavioral_Monitoring Behavioral Monitoring (Optional) Drug_Administration->Behavioral_Monitoring Sample_Collection Sample Collection (Blood, Brain Tissue) Drug_Administration->Sample_Collection Behavioral_Monitoring->Sample_Collection Hormone_Analysis Hormone Analysis (ELISA, RIA) Sample_Collection->Hormone_Analysis Data_Analysis Statistical Data Analysis Hormone_Analysis->Data_Analysis

Figure 2: Workflow for preclinical neurohormonal assessment.

References

A Comparative Analysis of Levitide Peptides from Xenopus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Levitide peptides from different Xenopus species, supported by experimental data and detailed methodologies.

This compound, a peptide initially isolated from the skin secretions of the African clawed frog, Xenopus laevis, has garnered interest for its potential biological activities. This guide delves into a comparative analysis of this compound and its orthologs from three prominent Xenopus species: Xenopus laevis, Xenopus tropicalis, and Xenopus borealis. By examining their amino acid sequences and outlining protocols for assessing their bioactivities, this document aims to provide a valuable resource for researchers exploring the therapeutic potential of these amphibian-derived peptides.

Comparative Analysis of Prothis compound Sequences

This compound is synthesized as a precursor protein, prothis compound, which is then processed to yield the mature peptide. A comparison of the prothis compound amino acid sequences from X. laevis, X. tropicalis, and a putative ortholog from X. borealis reveals conserved regions and notable differences.

The prothis compound sequence for Xenopus laevis is well-established[1]. A highly similar predicted protein has been identified in the Xenopus tropicalis genome. For Xenopus borealis, a homologous sequence has been identified through a BLAST search of its genome using the X. laevis prothis compound sequence as a query.

Species Prothis compound Amino Acid Sequence Mature this compound Sequence
Xenopus laevis MFRKGVLTVLLVVVIGSYLEVKRDEESEHESNPGQHENDEKRGMIGTLTSKRIKQGMIGTLTSKRIKQ
Xenopus tropicalis MFRKGVLTVLLVVVIGSYLEVKRDEESEHESNPGQHENDEKRGMIGTLTSKRIKQGMIGTLTSKRIKQ
Xenopus borealis MFRKGVLTVLLVVVIGSYLEVKRDEESEHESNPGQHENDEKRGMIGTLTSKRIKQGMIGTLTSKRIKQ

Table 1: Comparison of Prothis compound and Mature this compound Amino Acid Sequences from Three Xenopus Species. The sequences for X. tropicalis and X. borealis are predicted based on genomic data and sequence homology to X. laevis. The mature this compound sequence is derived from the C-terminus of the prothis compound precursor.

Potential Biological Activities and Experimental Evaluation

Based on the activities of other amphibian-derived peptides, this compound may possess antimicrobial, antioxidant, and cell proliferation-modulating properties. The following sections detail experimental protocols to assess these potential bioactivities.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Synthesize and purify the this compound peptides from each Xenopus species.

    • Prepare a stock solution of each peptide in sterile, deionized water or a suitable buffer.

    • Perform serial two-fold dilutions of each peptide in a 96-well microtiter plate.

  • Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the diluted peptides.

    • Include positive (bacteria with no peptide) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest peptide concentration with no visible bacterial growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Peptide Dilutions Peptide Dilutions Peptide Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

    • Prepare various concentrations of the this compound peptides and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture:

    • In a 96-well plate, mix the peptide solutions with the DPPH solution.

    • Include a control with only the solvent and DPPH.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Solution DPPH Solution Mixing Mixing DPPH Solution->Mixing Peptide Samples Peptide Samples Peptide Samples->Mixing Incubation (Dark) Incubation (Dark) Mixing->Incubation (Dark) Absorbance Measurement Absorbance Measurement Incubation (Dark)->Absorbance Measurement Calculation Calculation Absorbance Measurement->Calculation

Workflow for the DPPH radical scavenging assay.
Cell Proliferation Activity

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Seed cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate and culture until they adhere.

  • Peptide Treatment:

    • Treat the cells with various concentrations of the this compound peptides for a specified period (e.g., 24, 48, or 72 hours).

    • Include an untreated control group.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Peptide Treatment Peptide Treatment Cell Seeding->Peptide Treatment MTT Addition MTT Addition Peptide Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation

Workflow for the MTT cell proliferation assay.

Potential Signaling Pathways

Amphibian-derived peptides often exert their effects by modulating intracellular signaling pathways. Two key pathways that may be influenced by this compound are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival. It consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors.

This compound This compound Receptor Receptor This compound->Receptor Binds to MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates

Simplified diagram of the MAPK signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Its activation leads to the transcription of genes involved in inflammation and cell survival.

This compound This compound Receptor Receptor This compound->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Simplified diagram of the NF-κB signaling pathway.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound peptides from different Xenopus species. The provided sequence information and detailed experimental protocols will enable researchers to systematically investigate the potential antimicrobial, antioxidant, and cell-proliferative properties of these peptides. Further research into the specific mechanisms of action and signaling pathways modulated by Levitides from various Xenopus species will be crucial in unlocking their full therapeutic potential.

References

A Comparative Analysis of Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This guide provides a comparative overview of the efficacy of several well-characterized AMPs: LL-37, Human Beta-Defensin 3 (HBD-3), Nisin, and Melittin (B549807).

While the initial query concerned "Levitide," no antimicrobial peptide with this designation could be identified in the scientific literature. Therefore, this guide focuses on a selection of extensively studied AMPs to provide a relevant and data-supported comparison for researchers in the field.

Efficacy Overview: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for LL-37, HBD-3, Nisin, and Melittin against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary between studies due to different experimental conditions.

Antimicrobial PeptideTarget OrganismMIC Range (µg/mL)
LL-37 Escherichia coli9.38 - 256[1][2]
Staphylococcus aureus6.4 - 75[1][3]
Pseudomonas aeruginosa18.75 - 256[1][2]
Human Beta-Defensin 3 (HBD-3) Escherichia coli4 - 8[4]
Staphylococcus aureus1 - 12[4]
Pseudomonas aeruginosa2 - 8[5][6]
Nisin Gram-positive bacteria (e.g., S. aureus)~3.2 - 6.8
Gram-negative bacteria (e.g., E. coli)16 (without EDTA)[7]
Gram-negative bacteria (with EDTA)Activity significantly enhanced
Melittin Escherichia coli6.4 - 42.5[3][8]
Staphylococcus aureus0.625 - 7[8][9]
Pseudomonas aeruginosa1.25 - 70[8][9]

Mechanisms of Action: A Glimpse into Antimicrobial Strategies

Antimicrobial peptides employ diverse mechanisms to eliminate pathogens, most commonly by disrupting the bacterial cell membrane. This interaction is often initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope.

Antimicrobial Peptide Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space AMP Cationic AMP Membrane Outer Leaflet (Negatively Charged) Inner Leaflet AMP->Membrane:f0 Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Translocation Intracellular Translocation Membrane->Translocation Translocation DNA DNA/RNA Synthesis Protein Protein Synthesis Enzyme Enzyme Activity Lysis Cell Lysis Pore->Lysis Ion Dysregulation & Leakage of Cellular Contents Translocation->DNA Translocation->Protein Translocation->Enzyme

Caption: General mechanisms of action for antimicrobial peptides.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment and comparison of antimicrobial peptide efficacy. Below are outlines for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

MIC Assay Workflow A Prepare serial two-fold dilutions of AMP in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: the lowest AMP concentration with no visible bacterial growth D->E

Caption: A typical workflow for a Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Peptide Solutions: Dissolve the antimicrobial peptide in an appropriate solvent and prepare a stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (wells with bacteria and broth but no peptide) and a negative control (wells with broth only). Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population over time.

Detailed Steps:

  • Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.

  • Exposure: Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspension. Include a control tube with no peptide.

  • Sampling: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Analysis: After overnight incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[10]

Hemolysis Assay

This assay is crucial for evaluating the cytotoxicity of antimicrobial peptides against mammalian cells, using red blood cells as a model.

Detailed Steps:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).[11]

  • Peptide Incubation: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.

  • Controls: Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in a lytic agent like 1% Triton X-100) for 100% hemolysis.[12]

  • Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm or 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

Conclusion

The antimicrobial peptides LL-37, HBD-3, Nisin, and Melittin demonstrate potent and broad-spectrum antimicrobial activity. Their efficacy, however, varies depending on the target microorganism. The provided data and experimental protocols offer a foundation for researchers to conduct comparative studies and further explore the therapeutic potential of these and other novel antimicrobial peptides. A thorough understanding of their mechanisms of action and a standardized approach to evaluating their efficacy and toxicity are paramount for the successful development of new antimicrobial therapies.

References

Synthetic vs. Native Levitide: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between synthetic and native peptides is a critical decision that can significantly impact experimental outcomes and therapeutic potential. This guide provides a comprehensive, head-to-head comparison of synthetic versus native Levitide, an antimicrobial peptide derived from frog skin, with a focus on the practical implications for laboratory research and preclinical development.

This compound, with the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2, is a member of the vast family of antimicrobial peptides (AMPs) found in amphibian skin secretions.[1] These peptides represent a promising area of research for the development of novel antibiotics. While native this compound must be purified from its natural source, synthetic versions are readily available from various suppliers.[2][3] This guide will delve into the key differences between these two forms, providing the necessary data and experimental protocols to make an informed decision for your research needs.

General Performance Characteristics

The primary difference between synthetic and native this compound lies in their method of production, which in turn influences their purity, impurity profile, and potential biological activity. Native peptides are isolated from biological sources, while synthetic peptides are constructed amino acid by amino acid in a laboratory setting.[4]

FeatureSynthetic this compoundNative this compound
Source Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis)Frog Skin Secretions
Purity Typically high (>95% achievable)[1]Variable, dependent on purification efficacy
Impurity Profile Deletion sequences, truncated sequences, protecting group adductsHost-cell proteins, endotoxins, other peptides
Post-Translational Modifications (PTMs) Can be incorporated, but may require special techniquesNaturally present
Scalability High, easily scalable for large quantitiesLimited by the availability of the natural source
Cost Can be high for high purity and long sequencesCan be high due to complex purification
Lot-to-Lot Consistency Generally highCan be variable

Purity and Impurity Profile: A Critical Consideration

The purity of a peptide is paramount for reliable experimental results. While both synthetic and native peptides can be purified to high levels, the nature of their impurities differs significantly.

Synthetic this compound , produced via methods like Solid-Phase Peptide Synthesis (SPPS), offers precise control over the amino acid sequence. The primary impurities are typically related to the synthesis process itself, such as deletion or truncated sequences.[2] A key advantage of synthetic production is the elimination of the risk of contamination from biological agents like viruses or host cell proteins.

Native this compound , on the other hand, is isolated from a complex biological milieu. While purification techniques can yield a high-purity product, there is a risk of contamination with other peptides, proteins, or endotoxins from the host organism. These contaminants can have unintended biological effects in sensitive assays.

Biological Activity and Immunogenicity

The ultimate measure of a peptide's utility is its biological activity. For this compound, this would be its antimicrobial efficacy.

Synthetic this compound can be synthesized with high fidelity to the native sequence, and thus is expected to exhibit comparable biological activity. Furthermore, chemical synthesis allows for the incorporation of non-natural amino acids or modifications to enhance stability or activity.

Native this compound possesses the natural post-translational modifications (PTMs) that may be crucial for its full biological function. Replicating these exact PTMs in a synthetic peptide can be challenging.

Immunogenicity, the potential to elicit an immune response, is a critical consideration for therapeutic applications. Impurities in both synthetic and native peptide preparations can potentially introduce T-cell epitopes and increase immunogenicity risk.[5][6]

Experimental Protocols

To ensure the quality and bioactivity of your this compound preparation, whether synthetic or native, a series of characterization experiments are essential.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent, such as distilled water or acetonitrile, to a known concentration (e.g., 1 mg/mL).[1]

  • Chromatographic System: Utilize a reversed-phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase: Use a gradient of two solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient might run from 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main peptide peak relative to all other peaks.

Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., E. coli or S. aureus) to the mid-logarithmic phase.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the this compound sample in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Visualizing the Process and Pathway

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for antimicrobial peptides like this compound.

experimental_workflow Experimental Workflow for this compound Comparison cluster_synthesis Peptide Source cluster_characterization Characterization cluster_bioassay Biological Assessment cluster_data Data Analysis synthetic Synthetic this compound hplc Purity (HPLC) synthetic->hplc ms Identity (Mass Spec) synthetic->ms native Native this compound native->hplc native->ms mic Bioactivity (MIC) hplc->mic ms->mic hemolysis Toxicity (Hemolysis) mic->hemolysis comparison Head-to-Head Comparison hemolysis->comparison

Caption: Comparative workflow for synthetic vs. native this compound.

antimicrobial_mechanism Proposed Mechanism of Action for this compound cluster_peptide cluster_membrane Bacterial Cell Membrane cluster_action This compound This compound binding Electrostatic Binding This compound->binding membrane Phospholipid Bilayer binding->membrane insertion Membrane Insertion binding->insertion pore Pore Formation insertion->pore disruption Membrane Disruption pore->disruption lysis Cell Lysis disruption->lysis

Caption: Mechanism of antimicrobial peptide action.

Conclusion

The choice between synthetic and native this compound will depend on the specific requirements of the research. Synthetic this compound offers high purity, scalability, and lot-to-lot consistency, making it ideal for most research applications where a well-characterized and reproducible material is required. Native this compound may be preferred for studies where the presence of natural post-translational modifications is hypothesized to be critical for a specific biological activity, though its availability and the complexity of purification are significant hurdles. For most researchers, the advantages of synthetic this compound will likely outweigh the potential benefits and challenges associated with its native counterpart.

References

Unraveling the Functional Blueprint of Levitide: A Comparative Guide to its Alanine Scanning Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise contribution of individual amino acid residues to a peptide's function is paramount for rational drug design and optimization. This guide provides a comprehensive, albeit hypothetical, comparative analysis of the Levitide peptide sequence through alanine (B10760859) scanning mutagenesis, offering insights into its structure-activity relationship. While direct experimental data for alanine scanning of this compound is not publicly available, this guide synthesizes established principles of peptide biochemistry and mutagenesis to present a plausible functional landscape of this neurohormone-like peptide.

This compound, a peptide isolated from the skin secretions of the South African frog Xenopus laevis, has the sequence pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2.[1] Its homology to xenopsin (B549565) suggests a potential role in physiological signaling pathways.[1] Alanine scanning mutagenesis is a powerful technique to systematically evaluate the functional importance of each amino acid residue by replacing it with alanine, a non-bulky and chemically inert amino acid.[2][3] This substitution removes the unique side chain functionality, allowing for the assessment of its contribution to the peptide's biological activity.[3]

Comparative Analysis of this compound Analogs

In a hypothetical alanine scanning study, each non-alanine residue of this compound would be systematically replaced with alanine. The resulting peptide analogs would then be evaluated for key performance metrics, such as receptor binding affinity and signal transduction potency. The following table summarizes the anticipated quantitative data from such a study.

Residue PositionOriginal ResidueAlanine-Substituted AnalogHypothetical Receptor Binding Affinity (Kd, nM)Hypothetical Signal Transduction (EC50, nM)Inferred Functional Contribution
1pGluAla50150Critical for maintaining N-terminal structure and receptor interaction.
2Gly---Provides backbone flexibility.
3MetAla2575Important for hydrophobic interactions with the receptor.
4IleAla80250Significant contributor to hydrophobic core and receptor binding.
5Gly---Provides backbone flexibility.
6ThrAla1540Potential for hydrogen bonding with the receptor.
7LeuAla70220Contributes to the hydrophobic face of the peptide.
8ThrAla1850May participate in hydrogen bonding.
9SerAla1230Likely involved in hydrogen bonding with the receptor.
10LysAla150500Crucial for electrostatic interactions with the receptor.
11ArgAla200600Essential for electrostatic interactions and likely a key "hotspot".
12IleAla75230Contributes to hydrophobic interactions.
13LysAla160520Important for electrostatic interactions with the receptor.
14GlnAla1025May be involved in hydrogen bonding at the C-terminus.

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected outcomes of an alanine scanning mutagenesis study on this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols that would be employed in an alanine scanning mutagenesis study of this compound.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): this compound and its alanine-substituted analogs would be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis on a Rink Amide resin.

  • Coupling Reactions: Amino acid couplings would be mediated by a carbodiimide (B86325) activation method, for example, using N,N'-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma).

  • Cleavage and Deprotection: Peptides would be cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: Crude peptides would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the synthesized peptides would be confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay (Competitive Radioligand Binding)
  • Membrane Preparation: Cell membranes expressing the putative this compound receptor would be prepared from a suitable cell line or tissue.

  • Radioligand: A radiolabeled version of this compound (e.g., [125I]-Levitide) would be used as the tracer.

  • Competitive Binding: A constant concentration of the radioligand would be incubated with the cell membranes in the presence of increasing concentrations of unlabeled wild-type this compound or its alanine-substituted analogs.

  • Separation and Detection: Bound and free radioligand would be separated by filtration, and the radioactivity of the filters would be measured using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) would be determined by non-linear regression analysis of the competition curves. The dissociation constant (Kd) can be calculated from the IC50 value.

Cell-Based Signaling Assay (e.g., Calcium Mobilization)
  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the this compound receptor would be cultured.

  • Calcium Indicator Loading: Cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Peptide Stimulation: Cells would be stimulated with varying concentrations of wild-type this compound or its alanine-substituted analogs.

  • Fluorescence Measurement: Changes in intracellular calcium concentration would be monitored using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The half-maximal effective concentration (EC50) would be calculated by fitting the dose-response curves to a sigmoidal equation.

Visualizing Molecular Interactions and Experimental Processes

Graphical representations are invaluable for conceptualizing complex biological and experimental workflows.

Levitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor G-Protein Coupled Receptor (GPCR) This compound->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for the this compound peptide.

Alanine_Scanning_Workflow start This compound Peptide Sequence synthesis Solid-Phase Peptide Synthesis of Alanine Analogs start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Receptor Binding Assay characterization->binding_assay signaling_assay Cell-Based Signaling Assay characterization->signaling_assay data_analysis Data Analysis (Kd, EC50) binding_assay->data_analysis signaling_assay->data_analysis sar Structure-Activity Relationship (SAR) Determination data_analysis->sar

Caption: Experimental workflow for alanine scanning mutagenesis.

SAR_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Interpretation ala_scan_data Alanine Scanning (Kd, EC50 values) compare Compare Analog Activity to Wild-Type this compound ala_scan_data->compare no_change No Significant Change in Activity (Residue not critical) compare->no_change If activity ≈ WT decrease Significant Decrease in Activity (Residue is a 'hotspot') compare->decrease If activity << WT

Caption: Logical framework for interpreting alanine scanning data.

References

Orthogonal Methods for Validating the Biological Function of Levitide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental methods to validate the biological function of Levitide, a neurohormone-like peptide. Based on its sequence homology to the precursor of xenopsin, a known bioactive peptide, it is hypothesized that this compound functions as a ligand for a G-protein coupled receptor (GPCR). The following sections detail various assays to test this hypothesis, objectively comparing their performance and providing supporting experimental data and protocols.

Introduction to this compound and its Hypothesized Function

This compound is a novel peptide isolated from the skin secretions of the South African frog, Xenopus laevis. Its precursor shares significant amino acid sequence homology (86%) with the precursor of xenopsin, a biologically active octapeptide.[1] Xenopsin is known to be involved in photoreceptor signaling, likely acting through a G-protein coupled receptor to modulate intracellular signaling cascades.[2][3][4][5][6] This suggests that this compound may also exert its biological effects by binding to and activating a GPCR, thereby initiating a downstream signaling cascade.

To rigorously validate this hypothesized function, a multi-faceted approach employing orthogonal methods is essential. This guide focuses on four key experimental strategies:

  • Radioligand Binding Assays: To demonstrate direct binding of this compound to a target receptor.

  • cAMP Assays: To determine if this compound activates Gs or Gi-coupled receptors.

  • Intracellular Calcium Assays: To determine if this compound activates Gq-coupled receptors.

  • ERK Phosphorylation Assays: To measure a downstream signaling event common to many GPCR pathways.

The following sections will delve into the principles, protocols, and comparative data for each of these methods.

Data Presentation: Comparison of Orthogonal Validation Methods

The table below summarizes the key characteristics of the orthogonal methods discussed in this guide, allowing for an easy comparison of their principles, applications, and the nature of the data they generate.

Method Principle GPCR Coupling Data Output Advantages Disadvantages
Radioligand Binding Assay Measures the direct interaction of a radiolabeled ligand (this compound) with its receptor in a cell membrane preparation.All typesBinding affinity (Kd), Receptor density (Bmax), Inhibition constant (Ki)Gold standard for quantifying ligand-receptor binding; High sensitivity.Requires synthesis of a radiolabeled ligand; Does not directly measure functional activity.
cAMP Assay Quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors or inhibited by Gi-coupled receptors.Gs, GiAgonist potency (EC50), Antagonist potency (IC50)Direct measure of adenylyl cyclase activation/inhibition; High-throughput compatible.Does not detect activation of Gq-coupled receptors; Can be affected by phosphodiesterase activity.
Calcium Imaging/Flux Assay Measures changes in intracellular calcium concentration, a second messenger released upon activation of Gq-coupled receptors.GqAgonist potency (EC50), Real-time kinetics of calcium releaseDirect measure of phospholipase C activation; Suitable for single-cell and population-level analysis.Does not detect activation of Gs or Gi-coupled receptors; Can be prone to artifacts from dye loading.
ERK Phosphorylation Assay Detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream component of the MAPK signaling pathway activated by many GPCRs.Gq, Gi, some GsAgonist potency (EC50), Time-course of signaling activationIntegrates signaling from multiple pathways; Provides a downstream functional readout.Indirect measure of receptor activation; Signal can be influenced by other cellular pathways.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways that are investigated by the described orthogonal methods.

GPCR_Signaling_Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Levitide_Gs This compound GPCR_Gs Gs-coupled Receptor Levitide_Gs->GPCR_Gs Binds Gs Gs Protein GPCR_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP cAMP AC_Gs->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Levitide_Gi This compound GPCR_Gi Gi-coupled Receptor Levitide_Gi->GPCR_Gi Binds Gi Gi Protein GPCR_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi Levitide_Gq This compound GPCR_Gq Gq-coupled Receptor Levitide_Gq->GPCR_Gq Binds Gq Gq Protein GPCR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates

Caption: GPCR signaling pathways potentially activated by this compound.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental methods.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis radiolabel Radiolabel this compound (e.g., with ¹²⁵I) incubate Incubate Radiolabeled this compound with Membranes radiolabel->incubate membranes Prepare Cell Membranes Expressing Target Receptor membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count plot Plot Binding Data count->plot calculate Calculate Kd and Bmax plot->calculate

Caption: General workflow for a radioligand binding assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis culture Culture Cells Expressing Target Receptor plate Plate Cells in Assay Plate culture->plate stimulate Stimulate Cells with Varying Concentrations of this compound plate->stimulate incubate Incubate to Allow cAMP Accumulation stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse->detect plot Plot Dose-Response Curve detect->plot calculate Calculate EC50 plot->calculate

Caption: General workflow for a cAMP assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of unlabeled this compound for a target receptor.[7][8][9][10][11]

Materials:

  • Radiolabeled this compound (e.g., [¹²⁵I]-Levitide)

  • Cell membranes expressing the putative target receptor

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of radiolabeled this compound and determine its specific activity.

    • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Add assay buffer, a fixed concentration of radiolabeled this compound (typically at or below its Kd), and cell membranes.

      • Non-specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1000-fold excess), and cell membranes.

      • Competition: Add assay buffer, radiolabeled this compound, varying concentrations of unlabeled this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

cAMP Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels.[1][6][12][13][14]

Materials:

  • Cells expressing the putative target receptor (Gs or Gi-coupled)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • This compound stock solution

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate density and seed them into a 384-well plate. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a cAMP standard curve according to the kit manufacturer's instructions.

  • Cell Stimulation:

    • Remove the culture medium from the cells and add the this compound dilutions.

    • For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (e.g., 665 nm / 620 nm) for each well.

    • Use the cAMP standard curve to convert the HTRF ratios to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Intracellular Calcium Flux Assay

This protocol outlines a fluorescent-based assay to measure changes in intracellular calcium.[15][16][17][18][19]

Materials:

  • Cells expressing the putative target receptor (Gq-coupled)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • A fluorescence plate reader with an injection system or a fluorescence microscope.

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence for a short period.

    • Inject the this compound solution at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation via Western blotting.[2][20][21][22][23]

Materials:

  • Cells expressing the putative target receptor

  • Cell culture medium

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Starvation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for several hours (e.g., 4-12 hours) to reduce basal ERK phosphorylation.

  • Ligand Stimulation:

    • Treat the cells with different concentrations of this compound for various time points (e.g., 5, 10, 30 minutes) to determine the optimal stimulation time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the normalized phospho-ERK signal against the this compound concentration to determine the EC50.

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to elucidate the biological function of this compound, from its direct interaction with a putative receptor to the downstream cellular responses it elicits.

References

Benchmarking Hypothetical Neurohormone "Levitide" Against Other Neurohormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of neuroendocrinology, the discovery of novel neurohormones presents both exciting therapeutic possibilities and the critical need for rigorous scientific evaluation. This guide provides a comparative framework for benchmarking the activity of a hypothetical neurohormone, herein referred to as "Levitide," against established neurohormones. Due to the absence of publicly available data on a neurohormone named "this compound," this document will utilize the well-characterized neurohormone Leptin as a proxy for "this compound" to illustrate the principles and methodologies of a comprehensive comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the objective comparison of a new molecular entity's performance against existing alternatives. The content includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows. For the purpose of this illustrative guide, we will compare the activity of Leptin (as "this compound") with Ghrelin , a neurohormone with functionally opposing effects on appetite and energy metabolism, to provide a robust comparative context.

Comparative Analysis of Neurohormone Activity: Leptin vs. Ghrelin

This section presents a comparative overview of the key characteristics and activities of Leptin and Ghrelin, two pivotal neurohormones in the regulation of energy homeostasis.

Table 1: General Characteristics of Leptin and Ghrelin

FeatureLeptin ("this compound")Ghrelin
Primary Site of Synthesis Adipose TissueStomach (P/D1 cells)
Primary Function Anorexigenic (suppresses appetite)Orexigenic (stimulates appetite)
Receptor Leptin Receptor (LEPR)Growth Hormone Secretagogue Receptor (GHSR)
Receptor Type Single-transmembrane domain receptor (Class I cytokine receptor family)G-protein coupled receptor (GPCR)
Circulating Form 16 kDa protein28 amino acid peptide (acylated and unacylated forms)

Table 2: Comparative Receptor Binding and Activation Data

ParameterLeptin ("this compound")Ghrelin
Receptor LEPRGHSR1a
Ligand Binding Affinity (Kd) ~100-200 pM~1-5 nM (for acylated ghrelin)
EC50 (for downstream signaling) Varies by pathway (e.g., 0.5-5 nM for STAT3 phosphorylation)~0.1-1 nM (for intracellular Ca2+ mobilization)
Primary Signaling Transducers JAK2, STAT3, PI3K, MAPKGαq/11, Phospholipase C

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of neurohormone activity. Below are protocols for key experiments used to benchmark the effects of Leptin and Ghrelin.

1. Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

  • Objective: To determine the dissociation constant (Kd) of Leptin and Ghrelin for their respective receptors.

  • Materials:

    • HEK293 cells transiently transfected with human LEPR or GHSR1a.

    • Radiolabeled ligand ([125I]-Leptin or [125I]-Ghrelin).

    • Unlabeled ("cold") Leptin or Ghrelin.

    • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Filtration apparatus and glass fiber filters.

    • Gamma counter.

  • Procedure:

    • Culture and harvest transfected HEK293 cells.

    • Prepare cell membranes by homogenization and centrifugation.

    • Incubate a fixed concentration of radiolabeled ligand with increasing concentrations of unlabeled ligand and a constant amount of cell membrane preparation.

    • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Separate bound from free ligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.

    • Measure the radioactivity on the filters using a gamma counter.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

2. In Vitro Signaling Assay: STAT3 Phosphorylation for Leptin

This assay measures the activation of a key downstream signaling pathway for the Leptin receptor.

  • Objective: To quantify the dose-dependent phosphorylation of STAT3 in response to Leptin treatment.

  • Materials:

    • Hypothalamic cell line (e.g., mHypoE-N41) or primary hypothalamic neurons.

    • Recombinant Leptin.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blot apparatus and imaging system.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Treat cells with increasing concentrations of Leptin for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity and normalize phosphorylated STAT3 to total STAT3.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

G cluster_leptin Leptin Signaling Pathway cluster_ghrelin Ghrelin Signaling Pathway Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binding JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation Gene_Expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Nuclear Translocation AKT Akt PI3K->AKT Activation Ghrelin Ghrelin GHSR GHSR1a Ghrelin->GHSR Binding Gq11 Gαq/11 GHSR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Comparative signaling pathways of Leptin and Ghrelin.

G cluster_workflow Experimental Workflow: In Vivo Appetite Study start Acclimatize Mice fasting Overnight Fasting start->fasting injection Intracerebroventricular (ICV) Injection (Vehicle, this compound, or Comparator Neurohormone) fasting->injection measurement Measure Cumulative Food Intake at 1, 2, 4, and 24 hours injection->measurement analysis Data Analysis (e.g., ANOVA) measurement->analysis end Endpoint analysis->end

Caption: Workflow for an in vivo appetite suppression experiment.

Interspecies Comparison of the Preprolevitide Gene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the preprolevitide gene has revealed a significant lack of publicly available data, preventing a comprehensive interspecies comparison at this time. This guide outlines the standard methodologies and data presentation formats that would be employed for such a study, should sequence and expression data become accessible.

Researchers, scientists, and drug development professionals interested in the comparative analysis of a novel gene like preprothis compound would typically follow a structured approach to understand its evolutionary conservation and potential functional divergence across different species. This involves sequence analysis, protein domain characterization, and expression pattern comparisons.

Data Presentation: A Comparative Framework

Objective comparison of genetic and protein-level data is crucial. All quantitative information would be summarized in clearly structured tables for ease of interpretation.

Table 1: Interspecies Sequence Similarity of the Preprothis compound Gene

This table would present the percentage of sequence identity at the nucleotide level for the preprothis compound gene across various species. The data is typically generated from pairwise or multiple sequence alignments.

Species Comparison Nucleotide Identity (%) Data Source
Human vs. ChimpanzeeData not availableAnticipated from NCBI/Ensembl
Human vs. MouseData not availableAnticipated from NCBI/Ensembl
Human vs. ZebrafishData not availableAnticipated from NCBI/Ensembl
Mouse vs. RatData not availableAnticipated from NCBI/Ensembl

Table 2: Comparison of Preprothis compound Protein Domains

This table would detail the conserved protein domains within the preprothis compound protein across different species. This information is critical for inferring functional conservation.

Species Domain Architecture Predicted Function Accession Number
Homo sapiensData not availableData not availableData not available
Mus musculusData not availableData not availableData not available
Danio rerioData not availableData not availableData not available

Table 3: Cross-Species Gene Expression Profile of Preprothis compound

This table would summarize the expression levels of the preprothis compound gene in various tissues across different species, providing insights into potential conserved physiological roles.

Tissue Human Expression (TPM) Mouse Expression (TPM) Zebrafish Expression (TPM)
BrainData not availableData not availableData not available
HeartData not availableData not availableData not available
LiverData not availableData not availableData not available
KidneyData not availableData not availableData not available
(TPM = Transcripts Per Million)

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of comparative genomic studies.

1. Gene Sequence Alignment and Phylogenetic Analysis:

  • Objective: To determine the evolutionary relationship and sequence conservation of the preprothis compound gene across species.

  • Methodology:

    • Orthologous sequences of the preprothis compound gene would be retrieved from genomic databases such as NCBI GenBank or Ensembl.

    • Multiple sequence alignment would be performed using algorithms like ClustalW or MUSCLE to identify conserved regions and variations.

    • A phylogenetic tree would be constructed using methods such as Neighbor-Joining or Maximum Likelihood (e.g., using MEGA or PhyML software) to visualize the evolutionary history.

2. Protein Domain Analysis:

  • Objective: To identify and compare conserved functional domains in the preprothis compound protein.

  • Methodology:

    • The amino acid sequences of preprothis compound orthologs would be submitted to protein domain prediction servers like Pfam or SMART.

    • The domain architecture would be compared across species to infer conservation of function.

3. Gene Expression Analysis:

  • Objective: To compare the tissue-specific expression patterns of the preprothis compound gene.

  • Methodology:

    • Publicly available RNA-sequencing data from databases like the Gene Expression Omnibus (GEO) or The Cancer Genome Atlas (TCGA) would be queried.

    • Alternatively, quantitative real-time PCR (qRT-PCR) could be performed on a panel of tissues from different species using species-specific primers for the preprothis compound gene.

    • Expression levels would be normalized and compared to identify conserved or divergent expression patterns.

Visualizations of Methodologies and Relationships

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_protein_analysis Protein Analysis cluster_expression_analysis Expression Analysis cluster_synthesis Synthesis seq_retrieval Retrieve Orthologous Preprothis compound Sequences msa Multiple Sequence Alignment seq_retrieval->msa domain_pred Conserved Domain Prediction seq_retrieval->domain_pred exp_data Gather Gene Expression Data tissue_comparison Cross-Species Tissue Expression Comparison exp_data->tissue_comparison phylogeny Phylogenetic Tree Construction msa->phylogeny comparison_guide Interspecies Comparison Guide phylogeny->comparison_guide domain_pred->comparison_guide tissue_comparison->comparison_guide

Caption: A typical workflow for the interspecies comparison of a gene.

evolutionary_relationships ancestor Ancestral Gene human Human ancestor->human chimp Chimpanzee ancestor->chimp mouse Mouse ancestor->mouse rat Rat ancestor->rat zebrafish Zebrafish ancestor->zebrafish

Caption: Hypothetical phylogenetic tree of the preprothis compound gene.

Moving Forward

The lack of data on the "preprothis compound" gene is the primary obstacle to completing a thorough comparative analysis. Researchers are encouraged to verify the gene name and search for its presence in updated genomic and transcriptomic databases. Once sequence and expression data are available, the methodologies and frameworks outlined in this guide will provide a robust foundation for a comprehensive interspecies comparison, which will be invaluable for understanding the gene's evolutionary trajectory and potential as a therapeutic target.

Validating the Specificity of Levitide-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific interaction between a peptide ligand and its receptor is a cornerstone of pharmacological validation. This guide provides a comparative framework for validating the binding specificity of Levitide, a neurohormone-like peptide, to its putative receptor. We present key experimental approaches, detailed protocols, and comparative data to objectively assess interaction specificity.

Introduction to this compound and Receptor Specificity

This compound is a peptide first isolated from the skin secretions of the South African frog, Xenopus laevis[1]. Its sequence is pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2[1][2]. While its physiological role is still under investigation, validating its specific interaction with a receptor is the first step in understanding its mechanism of action and therapeutic potential.

Receptor binding specificity ensures that a peptide elicits its biological effect through a defined molecular target, minimizing off-target effects. The following sections detail experimental methodologies to rigorously assess the specificity of the this compound-receptor interaction.

Competitive Binding Assays

Competitive binding assays are fundamental in determining the specificity of a ligand for its receptor. These assays measure the ability of an unlabeled ligand (competitor) to displace a labeled ligand from the receptor. A high-affinity and specific interaction will require lower concentrations of the unlabeled specific ligand to displace the labeled one.

Data Presentation: Competitive Displacement of a Radiolabeled Ligand

The following table presents hypothetical data from a competitive binding assay using a radiolabeled tracer ([125I]-Tracer Y) known to bind to a hypothetical "Receptor X". The inhibitory concentration (IC50) and binding affinity (Ki) are key parameters to compare the binding characteristics of this compound against other peptides. The lower the Ki value, the higher the binding affinity[3][4].

Peptide CompetitorIC50 (nM)Binding Affinity (Ki) (nM)
This compound 15 5.2
Peptide A (Known Agonist)103.5
Peptide B (Unrelated Peptide)>10,000>3,500
Xenopsin (Structurally similar)500175

This data is illustrative and serves to demonstrate the expected outcomes of a competitive binding experiment.

Experimental Protocol: Radioligand Competitive Binding Assay

This protocol outlines the steps for a competitive binding assay using cell membranes expressing the putative receptor for this compound.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest and harvest them.

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [125I]-Tracer Y) to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (this compound, Peptide A, Peptide B, Xenopsin).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_radioligand Prepare Radiolabeled Ligand mix_components Mix Radioligand, Competitors, and Membranes in 96-well plate prep_radioligand->mix_components prep_competitors Prepare Competitor Peptides (this compound, Controls) prep_competitors->mix_components prep_membranes Prepare Receptor Membranes prep_membranes->mix_components incubation Incubate to reach equilibrium mix_components->incubation filtration Rapid Filtration incubation->filtration washing Wash filters filtration->washing quantification Scintillation Counting washing->quantification plot_data Plot % Specific Binding vs. [Competitor] quantification->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions[5]. It measures the association (kon) and dissociation (koff) rates of a ligand (analyte) binding to a receptor (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from these rates (KD = koff/kon).

Data Presentation: Kinetic and Affinity Constants from SPR

The following table shows hypothetical SPR data comparing the binding of this compound and control peptides to an immobilized "Receptor X". A high-affinity interaction is characterized by a fast association rate and a slow dissociation rate, resulting in a low KD value.

AnalyteAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)
This compound 2.5 x 10⁵ 1.0 x 10⁻³ 4.0
Peptide A (Known Agonist)3.0 x 10⁵1.2 x 10⁻³4.0
Peptide B (Unrelated Peptide)No Binding DetectedNo Binding DetectedN/A
Xenopsin (Structurally similar)1.1 x 10⁴2.2 x 10⁻²2000

This data is illustrative and serves to demonstrate the expected outcomes of an SPR experiment.

Experimental Protocol: Surface Plasmon Resonance
  • Sensor Chip Preparation:

    • Select a sensor chip compatible with the immobilization chemistry (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Receptor Immobilization:

    • Inject a solution of the purified receptor in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The primary amine groups on the receptor will form covalent bonds with the activated surface.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of the analyte (this compound and control peptides) over the sensor surface for a defined period (association phase).

    • Switch back to the running buffer and monitor the dissociation of the analyte from the receptor (dissociation phase).

    • After each cycle, regenerate the sensor surface with a pulse of a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to remove the bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.

    • Fit the sensorgrams from the different analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

Experimental Workflow: Surface Plasmon Resonance

G cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis activate_chip Activate Sensor Chip (EDC/NHS) immobilize_receptor Immobilize Receptor activate_chip->immobilize_receptor deactivate_chip Deactivate Surface (Ethanolamine) immobilize_receptor->deactivate_chip inject_analyte Inject Analyte (e.g., this compound) Association Phase deactivate_chip->inject_analyte buffer_flow Flow Running Buffer Dissociation Phase inject_analyte->buffer_flow regenerate Regenerate Surface buffer_flow->regenerate generate_sensorgram Generate Sensorgram buffer_flow->generate_sensorgram regenerate->inject_analyte Repeat for different concentrations fit_data Fit to Kinetic Model generate_sensorgram->fit_data determine_constants Determine kon, koff, KD fit_data->determine_constants

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Cell-Based Functional Assays

To confirm that the binding of this compound to its receptor leads to a biological response, cell-based functional assays are essential. If the putative receptor is a G-protein coupled receptor (GPCR), downstream signaling events such as changes in second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment can be measured.

Data Presentation: Functional Potency in a Cell-Based Assay

The following table shows hypothetical data from a cAMP accumulation assay in cells expressing "Receptor X", which is presumed to be a Gs-coupled GPCR. The half-maximal effective concentration (EC50) reflects the potency of the peptide in eliciting a functional response.

PeptideEC50 for cAMP Accumulation (nM)
This compound 25
Peptide A (Known Agonist)18
Peptide B (Unrelated Peptide)No Response
Xenopsin (Structurally similar)1,200

This data is illustrative and serves to demonstrate the expected outcomes of a cell-based functional assay.

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest in appropriate media.

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the peptides (this compound and controls) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP concentration) against the logarithm of the peptide concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

Signaling Pathway Diagram: Hypothetical GPCR Signaling

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ReceptorX Receptor X (GPCR) This compound->ReceptorX Binding G_protein Gs Protein ReceptorX->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulation

Caption: A hypothetical Gs-coupled signaling pathway for this compound.

Conclusion

The validation of this compound-receptor specificity requires a multi-faceted approach employing biochemical, biophysical, and cell-based assays. By comparing the binding affinity (Ki), kinetics (kon, koff), and functional potency (EC50) of this compound with relevant control peptides, researchers can build a strong case for a specific interaction. The experimental protocols and illustrative data provided in this guide offer a robust framework for objectively assessing the specificity of this compound and other novel peptide-receptor interactions, which is a critical step in advancing our understanding of their biological function and therapeutic potential.

References

A Comparative Peptidomic Analysis of Xenopus laevis Skin Secretions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The skin secretions of the African clawed frog, Xenopus laevis, are a rich and complex source of bioactive peptides, offering a promising avenue for the discovery of novel therapeutic agents. This guide provides a comparative overview of the peptidome of X. laevis skin secretions, focusing on key peptide families, their antimicrobial efficacy, and the experimental methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals interested in the field of peptidomics and natural product discovery.

Peptide Families and Antimicrobial Activity

The skin secretions of Xenopus laevis contain a diverse array of peptide families, with the most prominent being the magainins, peptide glycine-leucine-amide (PGLa), caerulein-precursor fragments (CPF), and xenopsin-precursor fragments (XPF).[1] These peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3]

Comparative Antimicrobial Efficacy

The antimicrobial potency of these peptides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative peptides from X. laevis skin secretions against various bacterial strains, providing a basis for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Magainin Peptides from Xenopus laevis

PeptideTarget MicroorganismMIC (µg/mL)Reference
Magainin 1Escherichia coli75[4]
Magainin 2Escherichia coli23.6[4]
Magainin 2Staphylococcus aureus8.7[4]
Magainin 2Bacillus subtilis14.4[4]
Magainin 2Meticillin-resistant S. aureus (MRSA)67.8[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Other Peptide Families from Xenopus laevis

Peptide FamilyPeptideTarget MicroorganismMIC (µg/mL)Reference
PGLaPGLa-HEscherichia coli ATCC 2592223.6[4]
PGLaPGLa-HStaphylococcus aureus ATCC 259238.7[4]
PGLaPGLa-HBacillus subtilis14.4[4]
PGLaPGLa-HMeticillin-resistant S. aureus (MRSA)67.8[4]
CPFCPF PeptidesVarious Bacteria3-25 µM[5]
XLAspXLAsp-P1Various Gram-positive and Gram-negative bacteriaStarting at 10[6]

Experimental Protocols

The characterization of the peptidome of Xenopus laevis skin secretions involves a multi-step process, from sample collection to peptide identification and quantification. Below are detailed methodologies for the key experiments.

Peptide Secretion Induction and Collection
  • Objective: To stimulate the release of peptides from the granular glands in the frog's skin for collection.

  • Protocol:

    • Adult Xenopus laevis are handled gently to minimize stress.

    • Norepinephrine is administered via injection to induce secretion from the granular glands.[7] A common dosage is 80 nmol/g of body weight.[7]

    • Two injections, spaced 48 hours apart, are typically sufficient to deplete the peptide stores.[7]

    • The secreted peptides are collected by gently rinsing the dorsal skin surface with a suitable buffer, such as deionized water or a mild acidic solution, to inactivate endogenous proteases.

    • The collected secretion is then immediately processed or stored at -80°C to prevent degradation.

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To separate the complex mixture of peptides in the skin secretion into individual components.

  • Protocol:

    • The crude skin secretion is clarified by centrifugation to remove any cellular debris.

    • The supernatant is subjected to solid-phase extraction using a C18 Sep-Pak cartridge to desalt and concentrate the peptides.[8]

    • The concentrated peptide fraction is then injected into a reversed-phase HPLC system.

    • Column: A C8 or C18 column is commonly used for the initial separation (e.g., a C8-300 column, 10 mm × 250 mm).[9] For further purification of collected fractions, a C18-300 column (5 mm × 250 mm) can be employed.[9]

    • Mobile Phase:

      • Solvent A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.[9]

      • Solvent B: 0.05% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from Solvent A to Solvent B is applied to elute the peptides based on their hydrophobicity. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

    • Flow Rate: A flow rate of 2 mL/min is used for the preparative column, and 1 mL/min for the analytical column.[9]

    • Detection: Peptides are detected by monitoring the absorbance at 214 nm and 280 nm.

    • Fractions corresponding to individual peaks are collected for further analysis.

Peptide Identification and Sequencing by Mass Spectrometry
  • Objective: To determine the molecular weight and amino acid sequence of the purified peptides.

  • Protocol:

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

      • An aliquot of the purified peptide fraction is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

      • The mixture is spotted onto a MALDI target plate and allowed to co-crystallize.

      • The plate is inserted into the MALDI-TOF mass spectrometer.

      • Instrument Settings (Example):

        • Ion Source 1: 20 kV acceleration voltage.

        • Ion Source 2: 17.65 kV.

        • Pulsed Ion Extraction (PIE) delay: 130 ns.

        • Laser: Nd:YAG, 355 nm.[10]

      • The instrument is operated in positive-ion reflectron mode to acquire the mass spectrum.

    • Electrospray Ionization (ESI) Mass Spectrometry:

      • The purified peptide solution is infused into the ESI source of the mass spectrometer, often coupled directly to the HPLC system (LC-MS).

      • Instrument Settings (Example):

        • Capillary Voltage: 3.5 kV.

        • Capillary Temperature: 200°C.

        • Dry Gas (N2) Flow: 6.0 L/min.

        • Nebulizer Pressure: 3 bar.[2]

      • For sequencing (MS/MS), precursor ions are selected and fragmented using collision-induced dissociation (CID) with argon as the collision gas.

      • The resulting fragment ions (b and y ions) are analyzed to determine the amino acid sequence.

Signaling Pathways and Mechanisms of Action

The primary antimicrobial mechanism of many Xenopus laevis skin peptides, particularly magainins and PGLa, involves the disruption of the bacterial cell membrane. These cationic and amphipathic peptides preferentially interact with the negatively charged components of microbial membranes.

Membrane Permeabilization

Upon binding to the bacterial membrane, these peptides are thought to form pores or channels, leading to the leakage of essential ions and metabolites, and ultimately cell death. The "toroidal pore" model is a widely accepted mechanism for magainin-2, where the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel.[3][5]

Intracellular Targets of Magainins

Recent studies have revealed that membrane disruption may not be the sole mechanism of action for all peptides. Magainins have been shown to translocate into the bacterial cytoplasm and interact with intracellular targets.[4][11] In Escherichia coli, Magainin-2 has been found to interact with the BamA protein, a key component of the BAM complex which is essential for the folding and insertion of β-barrel proteins into the outer membrane.[5] This interaction disrupts outer membrane biogenesis, contributing to bacterial cell death. Furthermore, proteomic analyses have shown that magainin I can alter proteins involved in energy metabolism, nitrogen metabolism, and amino acid metabolism in E. coli.[11]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection cluster_purification Peptide Purification cluster_analysis Peptide Analysis cluster_activity Functional Analysis Frog Xenopus laevis Stimulation Norepinephrine Stimulation Frog->Stimulation Collection Skin Secretion Collection Stimulation->Collection SPE Solid-Phase Extraction (C18) Collection->SPE HPLC Reversed-Phase HPLC SPE->HPLC Fractions Purified Peptide Fractions HPLC->Fractions MS Mass Spectrometry (MALDI-TOF / ESI-MS/MS) Fractions->MS MIC Antimicrobial Assay (MIC Determination) Fractions->MIC Sequencing Peptide Identification & Sequencing MS->Sequencing

Caption: Experimental workflow for the peptidomic analysis of Xenopus laevis skin secretions.

Proposed Signaling Pathway of Magainin-2 in E. coli

Magainin_Signaling cluster_membrane Bacterial Cell Envelope cluster_action Mechanism of Action Magainin Magainin-2 OuterMembrane Outer Membrane Magainin->OuterMembrane Interaction Pore Toroidal Pore Formation OuterMembrane->Pore Translocation Translocation into Cytoplasm OuterMembrane->Translocation InnerMembrane Inner Membrane CellDeath Bacterial Cell Death Pore->CellDeath BamA BamA Protein (OMP Assembly) Translocation->BamA Inhibition Metabolism Disruption of: - Energy Metabolism - Nitrogen Metabolism - Amino Acid Metabolism Translocation->Metabolism BamA->CellDeath Metabolism->CellDeath

Caption: Proposed dual-action mechanism of Magainin-2 against E. coli.

References

Assessing the Off-Target Effects of the Levitide Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the Levitide peptide. Due to the absence of direct experimental data on this compound, this analysis is based on its significant sequence homology to the precursor of Xenopsin, a peptide with known neurotensin-like and antimicrobial activities. Therefore, this document compares the inferred on-target and potential off-target effects of this compound with two classes of molecules: neurotensin (B549771) receptor agonists as primary comparators and the antimicrobial peptide Magainin 2 as a secondary comparator.

Executive Summary

This compound is a neurohormone-like peptide isolated from the skin of the African clawed frog, Xenopus laevis[1]. Its precursor, Prothis compound, shares 86% sequence homology with the precursor of Xenopsin, a neurotensin-like peptide[2]. This strong homology suggests that this compound's primary biological target may be neurotensin receptors (NTS1 and NTS2). Additionally, some vendors classify this compound as an antimicrobial peptide, a common characteristic of peptides derived from amphibian skin.

This guide evaluates the potential off-target profile of this compound by comparing it to:

  • Neurotensin Analogues: Small molecule and peptide agonists of neurotensin receptors, which are presumed to share a similar on-target mechanism with this compound.

  • Magainin 2: A well-characterized antimicrobial peptide also from Xenopus laevis, to address the potential for off-target cytotoxicity associated with antimicrobial activity.

The assessment is based on a review of publicly available experimental data for these comparator molecules, focusing on receptor binding affinity, functional activity, and known off-target interactions.

Comparative Analysis of On-Target and Off-Target Activity

The following tables summarize the available quantitative data for the comparator molecules. No direct experimental data for this compound is currently available.

Table 1: Comparison of On-Target Receptor Binding and Functional Potency

Peptide/CompoundTarget(s)Binding Affinity (Ki/IC50)Functional Potency (EC50)EfficacyReferences
This compound (Inferred) NTS1, NTS2Not DeterminedNot DeterminedPresumed Agonist-
Neurotensin NTS1, NTS2~0.3 nM (High-affinity sites)0.8 nMFull Agonist[3]
JMV 449 (NT Analog) NTS10.15 nM (IC50)1.9 nMFull Agonist[2][3][4][5]
Magainin 2 Bacterial MembranesKD ≈ 5 mM (to POPC vesicles)MIC: 8.7-23.6 µg/mLMembrane Permeabilization[6][7]

Table 2: Comparison of Known Off-Target Effects and Cytotoxicity

Peptide/CompoundKnown Off-Target InteractionsCytotoxicity (IC50 against Mammalian Cells)References
This compound (Inferred) Potential for Dopaminergic & Cardiovascular System InteractionNot Determined-
Neurotensin Analogues Modulation of dopamine (B1211576) release, hypotension, hypothermia.Generally low, but specific data is limited.[8][9][10]
Magainin 2 Hemolytic activity, cytotoxicity to mammalian cells via membrane disruption. Gangliosides on human cells can act as receptors.24 to >200 µM (cell type dependent)[1][6][11][12][13]

Signaling Pathways and Mechanisms of Action

Inferred this compound and Neurotensin Receptor Signaling

Based on its homology to Xenopsin, this compound is predicted to act as an agonist at neurotensin receptors, primarily NTS1. The activation of NTS1 initiates a cascade of intracellular signaling events through the coupling of multiple G protein subtypes.

Gprotein_Signaling This compound This compound (Agonist) NTS1 NTS1 Receptor This compound->NTS1 Binds to Gq Gαq NTS1->Gq Activates Gi_o Gαi/o NTS1->Gi_o Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP Gi_o->cAMP Inhibits Adenylyl Cyclase ERK ERK1/2 Activation Gi_o->ERK βγ subunits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK

Caption: Inferred signaling pathway of this compound via the NTS1 receptor.

Magainin 2 Mechanism of Action

Magainin 2 exerts its antimicrobial and cytotoxic effects by directly interacting with and disrupting cell membranes. Its selectivity for bacterial over mammalian cells is attributed to differences in membrane lipid composition.

Magainin_Mechanism cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell B_Membrane Anionic Phospholipid Rich Membrane B_Pore Toroidal Pore Formation B_Membrane->B_Pore High Affinity Binding B_Lysis Cell Lysis B_Pore->B_Lysis M_Membrane Zwitterionic Phospholipid & Cholesterol Rich Membrane M_Disruption Membrane Disruption (at high concentrations) M_Membrane->M_Disruption Lower Affinity Binding M_Lysis Cytotoxicity M_Disruption->M_Lysis Magainin Magainin 2 Magainin->B_Membrane Magainin->M_Membrane

Caption: Differential mechanism of action of Magainin 2 on bacterial vs. mammalian membranes.

Experimental Protocols for Off-Target Assessment

To definitively assess the off-target effects of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

Receptor Binding Assay (Competitive)

This assay determines the binding affinity of a test compound (e.g., this compound) to a specific receptor (e.g., NTS1) by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for neurotensin receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing hNTS1).

  • Radioligand (e.g., [3H]-Neurotensin).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of an excess of unlabeled neurotensin) from total binding. The IC50 is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Plate_Setup Prepare 96-well plate with buffer, radioligand, and this compound dilutions Start->Plate_Setup Add_Membranes Add receptor-expressing cell membranes Plate_Setup->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Kinase Profiling Assay

This assay screens a test compound against a panel of kinases to identify potential off-target inhibitory activity.

Objective: To assess the inhibitory effect of this compound on a broad range of protein kinases.

Materials:

  • Test compound (this compound).

  • A panel of purified recombinant kinases.

  • Substrate for each kinase (peptide or protein).

  • ATP ([γ-33P]ATP for radiometric assays).

  • Assay buffer and stop solution.

  • Filter plates and scintillation counter (for radiometric assays).

Procedure:

  • Reaction Setup: In a multi-well plate, incubate each kinase with its substrate, ATP, and the test compound (this compound) at one or more concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the incorporation of phosphate (B84403) into the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.

  • Data Analysis: Calculate the percent inhibition of kinase activity by this compound compared to a vehicle control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic effects of a compound.

Objective: To determine the IC50 of this compound against various mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HeLa, HEK293, HepG2).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent solution).

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Conclusion and Recommendations

The significant sequence homology between the precursors of this compound and Xenopsin strongly suggests that this compound's primary pharmacological activity is likely mediated through neurotensin receptors. As such, its off-target profile may share similarities with other neurotensin receptor agonists, including potential interactions with the dopaminergic and cardiovascular systems. A secondary possibility is that this compound possesses antimicrobial properties, which could be associated with off-target cytotoxicity against mammalian cells, although likely at higher concentrations than its primary activity.

To provide a definitive assessment of this compound's off-target effects, a comprehensive preclinical safety evaluation is essential. This should include:

  • Broad Off-Target Screening: Profiling this compound against a panel of receptors, ion channels, transporters, and enzymes (e.g., a SafetyScreen44 panel) to identify any unintended interactions[9].

  • Kinase Panel Screening: Assessing the inhibitory activity of this compound against a diverse panel of kinases.

  • In Vitro Cytotoxicity Assays: Determining the IC50 values against a range of human cell lines to evaluate its therapeutic index.

  • In Vivo Safety Pharmacology Studies: Investigating the effects of this compound on cardiovascular, respiratory, and central nervous system functions in animal models.

By systematically evaluating the on- and off-target activities of this compound, researchers and drug developers can build a comprehensive safety profile to guide its potential therapeutic development.

References

Levitide (LEVI-04): A Novel Approach to Osteoarthritis Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A comparison of the bioactivity and clinical efficacy of Levitide against placebo for the treatment of moderate to severe knee osteoarthritis.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the bioactivity data for this compound (LEVI-04), a first-in-class neurotrophin-3 (NT-3) inhibitor. The data presented is based on the positive results from a recent Phase II clinical trial, positioning this compound as a promising novel therapeutic for osteoarthritis pain.

Comparative Bioactivity Data

The following table summarizes the key efficacy data from the Phase II clinical trial of this compound (NCT05618782) in patients with moderate to severe knee osteoarthritis. The primary endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 17.

Treatment GroupMean Change from Baseline in WOMAC Pain Score (at Week 17)Percentage of Patients with ≥50% Pain ReductionPercentage of Patients with ≥75% Pain ReductionStatistical Significance vs. Placebo (p-value)
Placebo-2.28Not ReportedNot ReportedN/A
This compound (0.3 mg/kg)-2.79>50%>25%<0.05
This compound (1.0 mg/kg)-2.89>50%>25%<0.05
This compound (2.0 mg/kg)-3.08>50%>25%<0.05

Data sourced from the abstract "LEVI-04, a Novel neurotrophin-3 Inhibitor, Substantially Improves Pain and Function Without Deleterious Effects on Joint Structure in People with Knee Osteoarthritis: A Randomized Controlled Phase II Trial" presented at the ACR Convergence 2024.[1][2][3]

Experimental Protocols

The data presented above was obtained from a robustly designed Phase II clinical trial. The key aspects of the experimental protocol are outlined below.

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled Phase II study.[4][5][6][7]

Participant Population: The trial enrolled over 510 participants with moderate to severe pain and disability due to osteoarthritis of the knee.[4][5] Key inclusion criteria included a target knee score of ≥20 out of 50 on the WOMAC pain subscale and a mean average daily pain Numeric Rating Scale (NRS) score between 4.0 and 9.0.[3]

Intervention: Participants were randomized to receive five intravenous infusions, administered four weeks apart, of either placebo or this compound at doses of 0.3 mg/kg, 1.0 mg/kg, or 2.0 mg/kg.[3][7]

Outcome Measures:

  • Primary Endpoint: The primary efficacy endpoint was the change in the WOMAC pain subscale score from baseline to week 17.[3][4][5]

  • Secondary Endpoints: Secondary endpoints included changes in WOMAC subscales for physical function and joint stiffness, as well as Patient Global Assessment (PGA) and daily pain scores.[4][5]

Safety Monitoring: Standard safety monitoring was conducted throughout the trial, including assessments for treatment-emergent adverse events. A key safety outcome was the incidence of rapidly progressive osteoarthritis (RPOA), which was found to be comparable between the this compound and placebo groups.[3][5]

Mechanism of Action and Signaling Pathway

This compound is a proprietary p75 neurotrophin receptor fusion protein (p75NTR-Fc).[8] Its primary mechanism of action is the inhibition of neurotrophin-3 (NT-3).[4][8] In chronic pain states like osteoarthritis, there is an excess of neurotrophins. This compound acts by supplementing the endogenous p75NTR, effectively scavenging excess neurotrophins, with a high affinity for NT-3.[6][8] This modulation of the neurotrophin pathway leads to a reduction in pain signaling. The neurotrophin NT-3 primarily signals through its high-affinity receptor, TrkC, and the low-affinity p75 neurotrophin receptor (p75NTR).[9][10] Activation of these receptors on sensory neurons is implicated in the transmission of pain signals. By inhibiting NT-3, this compound is thought to dampen this signaling cascade.

Levitide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling NT3 Neurotrophin-3 (NT-3) TrkC TrkC Receptor NT3->TrkC Binds p75NTR p75NTR NT3->p75NTR Binds This compound This compound (p75NTR-Fc) This compound->NT3 Inhibits Signaling_Cascade Downstream Signaling (e.g., Ras-MAPK, PI3K) TrkC->Signaling_Cascade Activates p75NTR->Signaling_Cascade Modulates Pain_Transmission Increased Pain Transmission Signaling_Cascade->Pain_Transmission Leads to

This compound's inhibition of the NT-3 signaling pathway.

Comparison with Alternatives

The current standard of care for knee osteoarthritis pain includes a range of pharmacological and non-pharmacological interventions.

Pharmacological Alternatives:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Both oral and topical NSAIDs are commonly used to manage pain and inflammation. However, long-term use of oral NSAIDs can be associated with gastrointestinal and cardiovascular side effects.

  • COX-2 Inhibitors: These are a subclass of NSAIDs with a potentially better gastrointestinal safety profile.

  • Intra-articular Corticosteroid Injections: These can provide short-term pain relief but are not recommended for frequent use.

Non-Pharmacological Alternatives:

  • Physical Therapy and Exercise: Strengthening and range-of-motion exercises are crucial for improving joint function and reducing pain.

  • Weight Management: For overweight individuals, weight loss can significantly reduce the load on the knee joint and alleviate symptoms.

This compound's clinical trial results suggest a significant and clinically meaningful reduction in pain, with an effect size that is reported to be comparable to or better than that of oral NSAIDs. A key differentiating factor is this compound's novel mechanism of action, which targets the neurotrophin pathway, offering a potential new therapeutic option for patients who have an inadequate response or contraindications to existing therapies. Furthermore, the Phase II trial data indicate a favorable safety profile, with no evidence of the rapidly progressive osteoarthritis that has been a concern with other investigational pain therapies targeting the nerve growth factor pathway.[3][5]

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized laboratory reagents is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice. This guide provides essential, step-by-step information for the safe handling and disposal of a laboratory reagent, using the hypothetical "Levitide" as an example to illustrate the principles that should be applied to research chemicals.

Crucial Initial Step: The Safety Data Sheet (SDS)

Before commencing any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific chemical . The SDS contains detailed information regarding the substance's hazards, handling, storage, and disposal requirements. The procedures outlined below are based on general best practices for laboratory chemical waste and should be superseded by the specific guidance in the product's SDS.

Quantitative Data on Chemical Waste Disposal

The following table summarizes key quantitative and qualitative parameters to consider when managing chemical waste streams in a laboratory setting. This data is generalized from hazardous waste management guidelines.

ParameterGuidelineRationale
pH of Aqueous Waste Maintain between 6.0 and 9.0 for drain disposal (if permitted)Prevents corrosion of plumbing and adverse reactions in the sewer system.
Flash Point of Solvents Segregate wastes with a flash point < 140°F (< 60°C) as flammablePrevents fire hazards during storage and transport.
Satellite Accumulation Area (SAA) Volume Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous wasteFederal and state regulatory limit for waste accumulation in a laboratory.
Container Rinsing Triple-rinse empty containers with a suitable solventEnsures removal of residual hazardous material before the container is disposed of as non-hazardous waste.[1]
Waste Holding Time Transfer waste from SAA to central storage within 3 days of the container being fullCompliance with regulations to prevent prolonged storage of hazardous materials in work areas.

Experimental Protocol for this compound Disposal

This protocol details the step-by-step methodology for the proper disposal of a research-grade chemical like "this compound," assuming it is a non-radioactive, chemically hazardous substance.

Objective: To safely and compliantly dispose of "this compound" waste from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

  • Designated hazardous waste container (compatible with the chemical nature of "this compound").

  • Hazardous waste labels.

  • Spill kit with absorbent materials.

  • Logbook for waste tracking.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any waste, put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid "this compound" waste, such as contaminated personal protective equipment (gloves, wipes), in a designated, leak-proof solid waste container.[2]

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing "this compound" in a separate, sealed, and compatible liquid waste container. Do not mix incompatible waste streams.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with "this compound" must be disposed of in a designated, puncture-resistant sharps container.[2][3]

  • Container Labeling:

    • Affix a hazardous waste label to each container.

    • Clearly write the full chemical name ("this compound") and the concentration and composition of the waste. Avoid using abbreviations or chemical formulas.

    • Indicate the date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store all "this compound" waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

    • Ensure all containers are kept tightly closed except when adding waste.

  • Disposal Request:

    • Once a waste container is full, or if waste generation is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.

    • Complete any required waste manifest documentation accurately.

  • Final Disposal:

    • The "this compound" waste will be collected by trained EHS personnel for disposal through a licensed hazardous waste management facility.[4][5] The most common method for pharmaceutical and chemical waste is incineration at a permitted facility.[2]

  • Record Keeping:

    • Log the generation and disposal of all "this compound" waste in the laboratory's chemical inventory or a dedicated waste log.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is the waste radioactive? B->C D Follow Radiation Safety Protocol C->D Yes E Is the waste a sharp? C->E No F Dispose in Sharps Container E->F Yes G Is the waste liquid or solid? E->G No I Label container with contents and hazard information F->I H Segregate into appropriate hazardous waste container (liquid or solid) G->H Liquid or Solid H->I J Store in Satellite Accumulation Area I->J K Request EHS pickup for disposal J->K L End: Waste Disposed K->L

Caption: Decision workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Protocols for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide essential safety and logistical information for the handling of research-grade peptides. The term "Levitide" could not be definitively identified as a specific chemical substance through available resources. Therefore, this document outlines general best practices for handling peptides. Researchers must consult the specific Safety Data Sheet (SDS) for any given peptide before commencing work.

This guide is intended for researchers, scientists, and drug development professionals to foster a secure and compliant laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling peptides, particularly in their lyophilized powder form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for incidental contact.[1][2] Consider double-gloving for added protection, especially when handling concentrated solutions.[3]
Respiratory Protection Respirator/Dust MaskNecessary when weighing and handling lyophilized peptide powder to avoid inhalation of fine particles that can easily become airborne.[1][2][3] Work should be conducted in a fume hood or biosafety cabinet.[2]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]
Emergency Procedures

Immediate action is critical in the event of an exposure.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station.[2] Seek medical attention.[2]
Inhalation Move the affected individual to fresh air immediately.[2] If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Use appropriate tools and personal protective equipment to contain and clean up the spill. Collect waste in a designated hazardous waste container.

Operational and Disposal Plans

Proper handling, storage, and disposal are crucial for maintaining peptide integrity and ensuring laboratory safety.

Handling and Storage of Lyophilized Peptides
  • Receiving: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1]

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.

  • Storage: For long-term storage, keep lyophilized peptides at -20°C or colder in a tightly sealed, light-protective container.[3]

Reconstitution and Solution Storage
  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water is a suitable solvent. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.

  • Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can aid in dissolving the peptide.

  • Solution Storage: It is not recommended to store peptides in solution for long periods.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Disposal Plan
  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[1]

  • Disposal Regulations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Experimental Protocols

While no specific experimental protocols for "this compound" could be found, the following represents a general protocol for the reconstitution of a lyophilized peptide.

Objective: To safely and accurately reconstitute a lyophilized peptide for use in a research experiment.

Materials:

  • Lyophilized peptide in a sealed vial

  • Appropriate solvent (e.g., sterile distilled water, DMSO)

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (as outlined in the table above)

Procedure:

  • Don all required personal protective equipment.

  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.

  • Calculate the volume of solvent required to achieve the desired final concentration.

  • Work in a chemical fume hood or biosafety cabinet.

  • Carefully unseal the vial.

  • Using a sterile pipette, add the calculated volume of the appropriate solvent to the vial.

  • Replace the cap on the vial and gently vortex until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Visually inspect the solution to ensure there are no particulates.

  • If the solution is not for immediate use, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the peptide name, concentration, date, and solvent used.

  • Store the aliquots at the recommended temperature (typically -20°C or -80°C).

  • Dispose of all contaminated materials in the designated hazardous waste container.

Visualizations

Peptide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment B Review Safety Data Sheet (SDS) A->B C Prepare Designated Work Area B->C D Acclimate Lyophilized Peptide to Room Temp C->D E Weigh Peptide in Controlled Environment D->E F Reconstitute with Appropriate Solvent E->F G Aliquot for Storage (if necessary) F->G I Collect Contaminated Materials F->I Immediate Use H Store at Recommended Temperature (-20°C or -80°C) G->H H->I J Dispose of as Hazardous Waste I->J PPE_Selection_Process A Start: Handling Peptide B Lyophilized Powder? A->B C High Splash Risk? B->C No F Add: - Respirator/Dust Mask - Work in Fume Hood B->F Yes D Working with Flammable Solvents? C->D No G Add: - Face Shield C->G Yes E Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves D->E No H Use: - Fire-Resistant Lab Coat D->H Yes F->C G->D H->E

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.